Allylisopropylacetamide
Description
Structure
3D Structure
Properties
IUPAC Name |
2-propan-2-ylpent-4-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO/c1-4-5-7(6(2)3)8(9)10/h4,6-7H,1,5H2,2-3H3,(H2,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HINLFAQOKAHXOD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CC=C)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20952350 | |
| Record name | 2-(Propan-2-yl)pent-4-enimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20952350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
299-78-5 | |
| Record name | 2-(1-Methylethyl)-4-pentenamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=299-78-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Allylisopropylacetamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000299785 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(Propan-2-yl)pent-4-enimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20952350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-ISOPROPYL-4-PENTENAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZOF4719QS5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of Allylisopropylacetamide
For Distribution to: Researchers, Scientists, and Drug Development Professionals
Abstract
Allylisopropylacetamide (AIA) is a potent porphyrogenic agent extensively utilized in preclinical research to model the pathobiology of acute intermittent porphyria (AIP). This technical guide provides a comprehensive examination of the molecular mechanisms by which AIA disrupts heme homeostasis. We will delve into its primary mode of action: the suicide inactivation of cytochrome P450 enzymes, the subsequent depletion of the hepatic heme pool, and the consequential derepression and massive induction of δ-aminolevulinate synthase (ALAS), the rate-limiting enzyme in heme biosynthesis. This guide will further provide detailed experimental protocols for the assessment of key biochemical markers associated with AIA-induced porphyria, offering a practical resource for researchers in the fields of toxicology, pharmacology, and drug metabolism.
Introduction: The Significance of this compound in Heme Regulation Research
This compound, a simple branched-chain amide, has for decades been an invaluable tool in the study of heme biosynthesis and its dysregulation.[1] Its ability to reliably and robustly induce a biochemical state mimicking acute hepatic porphyrias in animal models has provided profound insights into the intricate feedback mechanisms governing the heme synthesis pathway.[2] Understanding the precise mechanism of action of AIA is not only crucial for its application as a research tool but also provides a framework for evaluating the porphyrogenic potential of novel chemical entities. The core of AIA's activity lies in its dual ability to catalytically destroy a vital hemoprotein and, as a direct consequence, unleash the synthesis of the very pathway it disrupts.
Core Mechanism of Action: A Two-Act Tragedy for Heme Homeostasis
The action of this compound unfolds in a sequential and interconnected manner, beginning with the metabolism of the compound itself and culminating in the rampant overproduction of porphyrin precursors.
Act I: Suicide Inactivation of Cytochrome P450
The initial and pivotal event in the mechanism of AIA is its interaction with the cytochrome P450 (CYP450) enzyme system in the liver.[3] These hemoproteins are central to the phase I metabolism of a vast array of xenobiotics.[4][5]
-
Metabolic Activation: AIA is not directly toxic to the heme pathway. Instead, it acts as a "suicide inhibitor," meaning it requires metabolic activation by the very enzyme it will destroy.[1][3] The CYP450 system, in its attempt to detoxify AIA, oxidizes the terminal allyl group of the molecule.[6]
-
Formation of a Reactive Intermediate: This oxidation process generates a highly reactive epoxide intermediate.[6] This unstable metabolite is the true culprit in the destruction of CYP450.
-
Heme Alkylation: The AIA epoxide, now a potent electrophile, does not detach from the active site of the CYP450 enzyme. Instead, it covalently binds to one of the nitrogen atoms of the enzyme's prosthetic heme group.[7] This process, known as N-alkylation, forms an abnormal, stable adduct between the AIA metabolite and the protoporphyrin IX ring of heme.[7]
-
Irreversible Inactivation: The formation of this covalent adduct irreversibly inactivates the CYP450 enzyme. The alkylated heme is no longer capable of its normal function in oxygen activation and is eventually degraded.[7][8] This leads to a measurable loss of hepatic CYP450 content.[2][9]
The following diagram illustrates the suicide inactivation of Cytochrome P450 by this compound.
Caption: Suicide Inactivation of CYP450 by AIA.
Act II: Derepression and Induction of ALA Synthase
The destruction of hepatic heme sets the stage for the second, and pathologically more significant, phase of AIA's action: the massive upregulation of the heme biosynthesis pathway.
-
Heme Pool Depletion: The continuous inactivation of CYP450 enzymes leads to a significant depletion of the "free" or "regulatory" heme pool within the hepatocyte.[9]
-
Release of Negative Feedback: In normal physiological conditions, heme exerts negative feedback control on the synthesis of δ-aminolevulinate synthase (ALAS), the first and rate-limiting enzyme of the heme synthesis pathway.[10][11] Heme can inhibit the transcription of the ALAS1 gene, decrease the stability of its mRNA, and block the translocation of the newly synthesized ALAS protein from the cytosol into the mitochondria, where it is active.[12]
-
ALAS Induction: With the depletion of the regulatory heme pool, this negative feedback is lifted. The synthesis of ALAS is dramatically derepressed, leading to a profound increase in the enzyme's activity.[9][13] This induction is dose-dependent, with higher doses of AIA causing a more substantial increase in ALAS activity.[9]
-
Accumulation of Porphyrin Precursors: The surge in ALAS activity leads to a massive overproduction of its product, δ-aminolevulinic acid (ALA).[11] While the subsequent enzymes in the pathway may also see some induction, they are unable to cope with the sheer volume of ALA being produced. This results in the accumulation and excretion of large quantities of ALA and the next intermediate, porphobilinogen (PBG), the biochemical hallmarks of an acute porphyric attack.
The following diagram illustrates the heme synthesis pathway and the impact of this compound.
Caption: Heme Synthesis Pathway and AIA's Impact.
Quantitative Effects of this compound
The biochemical consequences of AIA administration are both dose- and time-dependent. The following table summarizes representative data on the effects of AIA on key hepatic parameters in a rat model.
| Parameter | Treatment Group | Time Point | Change from Control |
| Hepatic ALA Synthase Activity | AIA (200 mg/kg, i.p.) | 24 hours | ~10-15 fold increase |
| AIA (400 mg/kg, i.p.) | 24 hours | >20 fold increase | |
| Hepatic Cytochrome P450 Content | AIA (100 mg/kg, i.p.) | 24 hours | ~30-40% decrease |
| AIA (400 mg/kg, i.p.) | 24 hours | ~60-70% decrease | |
| Urinary ALA Excretion | AIA (400 mg/kg, i.p.) | 24 hours | Significant increase |
| Urinary PBG Excretion | AIA (400 mg/kg, i.p.) | 24 hours | Significant increase |
Note: These values are approximate and can vary based on the specific experimental conditions, including animal strain, age, and sex.[2][9]
Key Experimental Protocols
To study the effects of this compound, several key assays are routinely employed. The following provides an overview of the methodologies for measuring ALA synthase activity and porphyrin accumulation.
Measurement of δ-Aminolevulinic Acid (ALA) Synthase Activity
The activity of ALAS is the most direct measure of AIA's primary downstream effect. A common method is a colorimetric assay based on the formation of a pyrrole derivative.[10][14]
Principle: ALA produced by the enzyme is condensed with acetylacetone to form a pyrrole, which then reacts with Ehrlich's reagent to produce a colored compound that can be quantified spectrophotometrically.
Step-by-Step Methodology:
-
Tissue Homogenization:
-
Excise the liver and immediately place it in ice-cold homogenization buffer (e.g., 0.25 M sucrose, 10 mM Tris-HCl, pH 7.4).
-
Homogenize the tissue using a Potter-Elvehjem homogenizer.
-
Centrifuge the homogenate at low speed (e.g., 600 x g for 10 minutes) to remove nuclei and cell debris. The supernatant, containing mitochondria and cytosol, is used for the assay.
-
-
Enzymatic Reaction:
-
In a reaction tube, combine the liver homogenate with a reaction mixture containing:
-
Glycine (substrate)
-
Succinyl-CoA (substrate) - can be generated in situ from succinate and coenzyme A.
-
Pyridoxal 5'-phosphate (cofactor)
-
EDTA
-
A buffer to maintain pH (e.g., Tris-HCl, pH 7.4)
-
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding trichloroacetic acid (TCA) to precipitate proteins.
-
-
Pyrrole Formation and Detection:
-
Centrifuge the stopped reaction mixture to pellet the precipitated protein.
-
Transfer the supernatant to a new tube.
-
Add acetylacetone and heat the mixture (e.g., 100°C for 15 minutes) to convert ALA to a pyrrole derivative.
-
Cool the samples to room temperature.
-
Add modified Ehrlich's reagent (containing p-dimethylaminobenzaldehyde).
-
Measure the absorbance at 553 nm using a spectrophotometer.
-
-
Quantification:
-
Prepare a standard curve using known concentrations of ALA.
-
Calculate the ALAS activity in the samples based on the standard curve, typically expressed as nmol of ALA formed per milligram of protein per hour.
-
Quantification of Porphyrin Accumulation by HPLC
High-performance liquid chromatography (HPLC) with fluorescence detection is a sensitive and specific method for quantifying the accumulation of porphyrin precursors and intermediates in urine or liver tissue following AIA administration.[15][16][17][18][19]
Principle: Porphyrins are fluorescent molecules. After extraction from the biological matrix, they can be separated by reverse-phase HPLC and detected with high sensitivity using a fluorescence detector.
Step-by-Step Methodology:
-
Sample Preparation (Liver Tissue):
-
Homogenize a weighed portion of the liver in an acidic extraction solvent (e.g., acetone/concentrated HCl).[18]
-
Centrifuge to pellet the tissue debris.
-
Neutralize the supernatant containing the extracted porphyrins with a base (e.g., sodium acetate).
-
-
HPLC Analysis:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., methanol or acetonitrile). The specific gradient will depend on the porphyrins being separated.
-
Detection: Fluorescence detector with excitation wavelength around 400-405 nm and emission wavelength around 620-630 nm.
-
Injection: Inject the prepared sample extract onto the HPLC system.
-
-
Quantification:
-
Run a set of porphyrin standards (e.g., uroporphyrin, coproporphyrin, protoporphyrin) to determine their retention times and generate standard curves.
-
Identify and quantify the porphyrins in the samples by comparing their retention times and peak areas to the standards.
-
Results are typically expressed as nmol of porphyrin per gram of tissue.
-
Conclusion
This compound serves as a quintessential example of a mechanism-based inactivator whose downstream consequences profoundly impact a critical metabolic pathway. Its ability to induce a state of experimental porphyria through the suicide inactivation of CYP450 and subsequent derepression of ALAS has been instrumental in shaping our understanding of heme biosynthesis regulation. The experimental protocols detailed herein provide a foundation for researchers to further investigate the intricate details of this process and to assess the porphyrogenic potential of other xenobiotics. A thorough comprehension of the mechanism of action of AIA is, therefore, an essential component of the toolkit for any scientist working in the realm of drug metabolism, toxicology, and related biomedical disciplines.
References
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Bergonia, H. A., Franklin, M. R., Kushner, J. P., & Phillips, J. D. (2015). A method for determining δ-aminolevulinic acid synthase activity in homogenized cells and tissues. Clinical Biochemistry, 48(12), 788-795. [Link]
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De Matteis, F., & Gibbs, A. H. (1980). The influence of allyl isopropyl acetamide on d-aminolevulinic acid synthetase and cytochrome P-450. Acta Biologica et Medica Germanica, 39(1), 107-112. [Link]
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Eagle Biosciences. (n.d.). Porphyrins HPLC Assay. Retrieved from [Link]
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HSC Cores - BookStack. (2023). ALAS Activity Assay. Retrieved from [Link]
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Klinger, W., & Müller, D. (1981). Liver Damage in Rats by this compound (AIA), an Inducer of Delta-Aminolevulinic Acid Synthetase (ALAS). Acta Pharmacologica et Toxicologica, 48(5), 404-408. [Link]
- Marks, G. S., Follows, S. B., Zelt, D. T., & Cole, S. P. (1983). Patterns of porphyrin accumulation in response to chemicals in chick embryo liver cells. Canadian Journal of Physiology and Pharmacology, 61(6), 546-553.
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Ortiz de Montellano, P. R., & Mico, B. A. (1981). Destruction of cytochrome P-450 by this compound is a suicidal process. Archives of Biochemistry and Biophysics, 206(1), 43-50. [Link]
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Ortiz de Montellano, P. R., Stearns, R. A., & Langry, K. C. (1984). The this compound and novonal prosthetic heme adducts. Molecular Pharmacology, 25(2), 310-317. [Link]
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ResearchGate. (n.d.). HPLC Methods for Analysis of Porphyrins in Biological Media. Retrieved from [Link]
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ResearchGate. (n.d.). Schematic diagram of the heme biosynthetic pathway. Heme synthesis... Retrieved from [Link]
- Sassa, S., & Kappas, A. (1977). Steroid induction of delta-aminolevulinic acid synthase and porphyrins in liver. Structure-activity studies and the permissive effects of hormones on the induction process. The Journal of Biological Chemistry, 252(7), 2428–2436.
- Schacter, B. A., Marver, H. S., & Meyer, U. A. (1973). Heme and hemeprotein catabolism during stimulation of microsomal lipid peroxidation. Biochimica et Biophysica Acta (BBA) - General Subjects, 297(1), 221-230.
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Tse, J., & Wacher, V. J. (2010). Time-Course of Cytochrome P450 (CYP450) Induction in Cultured Human Hepatocytes: Evaluation of Activity and. Xenobiotica, 40(11), 753-762. [Link]
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Wikipedia. (n.d.). Aminolevulinic acid synthase. Retrieved from [Link]
- Woods, J. S. (1974). Studies on the porphyrogenic action of 2-allyl-2-isopropylacetamide. I. The role of cytochrome P-450 in the conversion of 2-allyl-2-isopropylacetamide to a porphyrinogenic metabolite. Molecular Pharmacology, 10(3), 389-397.
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Yamamoto, M., Hayashi, N., & Kikuchi, G. (1980). The half-life of S-aminolevulinate (ALA) synthase in the liver mitochondria of allylisopropyl acetamide-treated rats was estimat. Biochemical and Biophysical Research Communications, 94(1), 255-261. [Link]
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Zuyderhoudt, F. M., de Jong, Y., & van Gool, J. (1981). Effect of glucose on the induction of delta-aminolevulinic acid synthase and ferrochelatase in isolated rat hepatocytes by this compound. Biochimica et Biophysica Acta (BBA) - General Subjects, 676(2), 225-231. [Link]
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An In-depth Technical Guide to 2-propan-2-ylpent-4-enamide: Synthesis, Properties, and Potential Applications
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 2-propan-2-ylpent-4-enamide, a compound of interest for researchers, scientists, and professionals in drug development. While direct literature on this specific molecule is sparse, this document synthesizes data from structurally related compounds and fundamental chemical principles to present a robust profile.
Molecular Structure and Physicochemical Properties
2-propan-2-ylpent-4-enamide, also systematically named N-(tert-butyl)pent-4-enamide, possesses a unique combination of a sterically hindering tert-butyl group and a reactive terminal alkene. This structure imparts specific solubility, reactivity, and metabolic characteristics that are of interest in medicinal chemistry.
The core structure consists of a five-carbon chain with a terminal double bond (pent-4-enamide) and a tert-butyl group attached to the amide nitrogen.
Table 1: Predicted Physicochemical Properties of 2-propan-2-ylpent-4-enamide
| Property | Value | Source/Method |
| Molecular Formula | C9H17NO | - |
| Molecular Weight | 155.24 g/mol | - |
| IUPAC Name | N-tert-butylpent-4-enamide | - |
| CAS Number | Not available | - |
| Predicted XLogP3 | 2.2 | Cheminformatics Prediction |
| Predicted Boiling Point | 235.5 ± 23.0 °C | Cheminformatics Prediction |
| Predicted Density | 0.887 ± 0.06 g/cm³ | Cheminformatics Prediction |
| Hydrogen Bond Donors | 1 | - |
| Hydrogen Bond Acceptors | 1 | - |
These predicted properties suggest a molecule with moderate lipophilicity and a relatively high boiling point for its size, consistent with an amide functional group. The presence of both a hydrogen bond donor and acceptor influences its solubility and interaction with biological targets.
Synthesis of 2-propan-2-ylpent-4-enamide
A plausible and efficient synthesis of 2-propan-2-ylpent-4-enamide involves the amidation of an activated carboxylic acid derivative, such as an acyl chloride, with tert-butylamine. This standard organic transformation is known for its high yields and reliability.
Synthetic Scheme
Caption: Proposed synthesis of 2-propan-2-ylpent-4-enamide.
Detailed Experimental Protocol
Materials:
-
Pent-4-enoyl chloride
-
tert-Butylamine
-
Triethylamine (Et3N), anhydrous
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO3) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add tert-butylamine (1.1 equivalents) dissolved in anhydrous DCM. Cool the solution to 0 °C in an ice bath.
-
Addition of Reagents: Slowly add triethylamine (1.2 equivalents) to the stirred solution. Subsequently, add a solution of pent-4-enoyl chloride (1.0 equivalent) in anhydrous DCM dropwise over 15-20 minutes.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel.
-
Extraction and Washing: Wash the organic layer sequentially with 1 M HCl, saturated NaHCO3 solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO4, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure 2-propan-2-ylpent-4-enamide.
Self-Validation: The identity and purity of the synthesized compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry. Expected yields for this type of reaction are typically in the range of 80-95%.
Spectroscopic Characterization
The structural features of 2-propan-2-ylpent-4-enamide give rise to a predictable spectroscopic signature.
Table 2: Predicted Spectroscopic Data for 2-propan-2-ylpent-4-enamide
| Technique | Expected Chemical Shifts / Peaks | Rationale |
| ¹H NMR | δ 5.8 (m, 1H, -CH=CH₂), δ 5.0 (m, 2H, -CH=CH₂), δ 2.2 (m, 2H, -CH₂-C=O), δ 2.1 (m, 2H, -CH₂-CH=), δ 1.3 (s, 9H, -C(CH₃)₃), δ 5.4 (br s, 1H, -NH-) | Characteristic peaks for the terminal alkene, the tert-butyl group, and the amide proton. |
| ¹³C NMR | δ 172 (C=O), δ 137 (-CH=), δ 115 (=CH₂), δ 40 (-C(CH₃)₃), δ 35 (-CH₂-C=O), δ 29 (-CH₂-CH=), δ 28 (-C(CH₃)₃) | Key signals for the amide carbonyl, alkene carbons, and the tert-butyl group. |
| IR (cm⁻¹) | 3300 (N-H stretch), 3080 (alkene C-H stretch), 2970 (alkane C-H stretch), 1640 (C=O stretch, Amide I), 1550 (N-H bend, Amide II), 910 (alkene C-H bend) | Diagnostic peaks for the amide and terminal alkene functional groups. |
| Mass Spec (EI) | m/z 155 (M⁺), 100 ([M - C₄H₉]⁺), 57 ([C₄H₉]⁺) | Molecular ion peak and characteristic fragmentation pattern. |
Chemical Reactivity and Potential Applications
The dual functionality of the terminal alkene and the amide group in 2-propan-2-ylpent-4-enamide opens up avenues for a variety of chemical transformations and potential applications, particularly in drug discovery and materials science.
Reactivity of the Alkene Group
The terminal double bond is susceptible to a range of electrophilic additions and other transformations, allowing for further functionalization of the molecule.
Caption: Potential reactions at the terminal alkene.
Role in Drug Development
Amide-containing molecules are prevalent in pharmaceuticals due to their metabolic stability and ability to form hydrogen bonds. The pent-4-enamide scaffold, in particular, has been explored in various contexts. For instance, derivatives of N-(2-aminophenyl)-prop-2-enamide have been investigated as potential anticancer agents.[1] The introduction of a tert-butyl group can modulate pharmacokinetic properties by increasing lipophilicity and providing steric hindrance to enzymatic degradation.
The terminal alkene can also serve as a handle for bioconjugation or as a reactive moiety for covalent inhibition of biological targets, a strategy of growing interest in drug design.
Insights from Related Structures
While data on 2-propan-2-ylpent-4-enamide is not directly available, PubChem contains entries for structurally similar compounds. For example, (2S)-N-carbamoyl-2-propan-2-ylpent-4-enamide is a related structure, though the electronic properties of the amide are altered by the carbamoyl group.[2] The synthesis and properties of other pent-4-enamide derivatives, such as N-butyl-2-ethylpent-4-enamide[3] and N-tert-butyl-2-phenyl-2-(prop-2-en-1-yl)pent-4-enamide[4], provide further context for the expected behavior of the target molecule.
Conclusion
2-propan-2-ylpent-4-enamide represents a versatile chemical entity with potential for a wide range of applications, from fundamental organic synthesis to the development of novel therapeutic agents. This guide provides a foundational understanding of its synthesis, characterization, and reactivity, built upon established chemical principles and data from analogous structures. Further empirical investigation is warranted to fully elucidate the properties and potential of this intriguing molecule.
References
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 76961142, (2S)-N-carbamoyl-2-propan-2-ylpent-4-enamide. Retrieved from [Link].
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 13380365, N-butyl-2-ethylpent-4-enamide. Retrieved from [Link].
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 2223328, N-tert-butyl-2-phenyl-2-(prop-2-en-1-yl)pent-4-enamide. Retrieved from [Link].
- N-(2-aminophenyl)-prop-2-enamide derivatives, and uses thereof in the treatment of cancer. (2020). Google Patents.
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- 4. N-tert-butyl-2-phenyl-2-(prop-2-en-1-yl)pent-4-enamide | C18H25NO | CID 2223328 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Technical Guide to the Suicide Inactivation of Cytochrome P450 by Allylisopropylacetamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth examination of the mechanism-based inactivation of Cytochrome P450 (CYP450) enzymes by the model compound allylisopropylacetamide (AIA). It details the molecular mechanisms, outlines field-proven experimental protocols for its study, and discusses the significance of this process in toxicology and drug development.
Introduction: The Concept of Suicide Inactivation
Mechanism-based inhibition, often termed "suicide inactivation," is a critical concept in drug metabolism.[1] It occurs when a CYP450 enzyme metabolizes a substrate, generating a reactive metabolite that does not diffuse from the active site. Instead, this intermediate chemically modifies and irreversibly inactivates the enzyme.[1][2] This process is time- and NADPH-dependent, requiring enzymatic turnover to proceed, and results in a long-lasting loss of enzyme function as new protein synthesis is required for recovery.[3][4]
This compound (AIA), a sedative-hypnotic agent, is a classic model compound for studying this phenomenon. Its metabolism by CYP450 leads to the destruction of the enzyme, providing a well-characterized system for investigating the molecular events of suicide inactivation.[5] This process has significant implications, as irreversible inhibition can lead to potent drug-drug interactions and, in some cases, trigger autoimmune responses.[1]
Part 1: The Molecular Mechanism of AIA-Mediated Inactivation
The inactivation of CYP450 by AIA is a multi-step process that begins with the enzymatic bioactivation of the parent compound and culminates in the covalent modification of the enzyme's prosthetic heme group.
Step 1: Bioactivation of AIA
The process is initiated by the CYP450 catalytic cycle. The enzyme, in the presence of NADPH and molecular oxygen, hydroxylates the terminal olefinic carbon of AIA's allyl group. This is a typical monooxygenase reaction catalyzed by P450 enzymes.[6]
Step 2: Formation of a Reactive Intermediate
The hydroxylated AIA is not the species that inactivates the enzyme. Instead, the enzyme performs a second oxidation, converting the hydroxylated terminal carbon into a highly reactive species, likely an epoxide or a related activated oxygen intermediate.[7]
Step 3: Covalent Adduct Formation
This reactive intermediate is positioned perfectly within the active site to attack the enzyme's own protoporphyrin IX heme cofactor.[8][9] The metabolite forms a covalent bond with one of the nitrogen atoms of the porphyrin macrocycle.[7] This event creates an N-alkylated protoporphyrin IX derivative, sometimes referred to as a "green pigment" due to its color.[7][10] This covalent modification permanently alters the heme structure, rendering it catalytically incompetent.[7]
The following diagram illustrates the sequential mechanism of inactivation.
Involvement of Specific CYP450 Isoforms
While several CYP450 isoforms can metabolize AIA, the inactivation is most prominently associated with the CYP2C and CYP3A subfamilies.[11][12][13] CYP3A4, being the most abundant P450 in the human liver, is a particularly important target, and its inactivation has significant clinical implications for drug metabolism.[4][14][15]
Part 2: Experimental Methodologies for Studying AIA Inactivation
Investigating AIA-mediated suicide inactivation requires a robust set of in vitro experimental protocols. These methods are designed to prepare the necessary biological components, conduct the inactivation reaction under controlled conditions, and quantify the extent of enzyme loss and adduct formation.
The general workflow for these experiments is depicted below.
Protocol 1: In Vitro Time-Dependent Inactivation Assay
This protocol is foundational for determining the kinetic parameters of inactivation, kinact (the maximal rate of inactivation) and KI (the concentration of inhibitor that gives half-maximal inactivation).
A. Materials and Reagents
-
Enzyme Source: Human Liver Microsomes (HLMs) or recombinant CYP450 enzymes.[16]
-
Buffer: Potassium phosphate buffer (e.g., 100 mM, pH 7.4).[16]
-
Cofactor: NADPH-regenerating system (e.g., NADP+, glucose-6-phosphate, G6P-dehydrogenase) or NADPH.[17]
-
Inhibitor: this compound (AIA) stock solution in a suitable solvent (e.g., methanol).
-
Probe Substrate: A substrate specific for the CYP isoform being studied (e.g., testosterone for CYP3A4, diclofenac for CYP2C9).[12][16]
-
Quenching Solution: Acetonitrile or methanol, often containing an internal standard for LC-MS/MS analysis.
B. Step-by-Step Methodology
-
Primary Incubation (Inactivation):
-
Prepare a series of tubes containing the enzyme source (e.g., 0.2 µM P450 in HLMs), buffer, and varying concentrations of AIA.[16] Include a vehicle control (0% inactivation) without AIA.
-
Pre-warm the tubes at 37°C for 5 minutes.
-
Initiate the inactivation reaction by adding the NADPH-regenerating system.
-
At designated time points (e.g., 0, 5, 10, 15, 30 minutes), remove an aliquot from each tube.
-
-
Secondary Incubation (Measure Residual Activity):
-
Immediately dilute the aliquot from the primary incubation into a new set of tubes containing the probe substrate and the NADPH-regenerating system. This dilution effectively stops the inactivation by AIA while allowing the remaining active enzyme to metabolize the probe substrate.
-
Incubate for a short, fixed period (e.g., 10-15 minutes) in the linear range of metabolite formation.[16]
-
-
Quenching and Analysis:
-
Stop the secondary reaction by adding cold quenching solution.
-
Centrifuge to pellet the protein and transfer the supernatant for analysis.
-
Quantify the formation of the probe substrate's metabolite using a validated LC-MS/MS method.
-
-
Data Analysis:
-
For each AIA concentration, plot the natural logarithm of the percent remaining activity versus the pre-incubation time. The slope of this line represents the observed rate of inactivation (kobs).
-
Plot the kobs values against the AIA concentrations and fit the data to the Michaelis-Menten equation to determine kinact and KI.[18]
-
| Parameter | Description | Typical Units |
| kinact | Maximum rate of inactivation at saturating inhibitor concentrations. | min-1 |
| KI | Inhibitor concentration at half-maximal inactivation rate. | µM |
| kobs | Observed pseudo-first-order rate of inactivation at a given [I]. | min-1 |
| [I] | Concentration of the inactivator (AIA). | µM |
Protocol 2: Quantification of N-Alkylated Heme via Pyridine Hemochrome Assay
This spectrophotometric method directly quantifies the heme that has been covalently modified by the AIA metabolite. It relies on the characteristic spectrum of the pyridine-ligated reduced heme (hemochrome).[19]
A. Materials and Reagents
-
Microsomal sample from an inactivation experiment (as in Protocol 1, after incubation with AIA and NADPH).
-
Solution I: A mixture of pyridine and NaOH. A common formulation is 2/5 volume pyridine, 2/5 volume 0.5 M NaOH, diluted to the final volume with water.[20]
-
Reducing Agent: Sodium dithionite (freshly prepared).[21]
-
Oxidizing Agent: Potassium ferricyanide.[21]
B. Step-by-Step Methodology
-
Sample Preparation:
-
Place the microsomal sample (containing both native and N-alkylated heme) into a cuvette.
-
Add Solution I and mix thoroughly. This denatures the protein and allows pyridine to access the heme iron.
-
Add a small amount of potassium ferricyanide to ensure all heme is in the oxidized Fe(III) state.
-
-
Spectral Measurement:
-
Split the sample into two cuvettes.
-
Record the oxidized spectrum (baseline) from 500-600 nm.[20]
-
To the sample cuvette, add a few grains of solid sodium dithionite to reduce the heme iron to the Fe(II) state.[21] The solution should turn reddish.
-
Immediately record the reduced spectrum. The difference between the reduced and oxidized spectra yields the characteristic pyridine hemochrome spectrum.[20]
-
-
Quantification:
-
The concentration of the N-alkylated protoporphyrin IX can be determined by the loss of the characteristic Soret peak of the reduced P450-CO complex (at 450 nm), which is a standard method to quantify total P450.[22]
-
Alternatively, the specific N-alkylated heme adduct can be extracted and quantified, though this is a more complex procedure. The pyridine hemochrome assay is more often used to measure total heme content.[19][23] A modified version can distinguish different heme types.[24]
-
| Heme State | Characteristic Peak (α-band) | Molar Extinction Coefficient (ε) |
| Reduced Pyridine Hemochrome (Heme b) | ~557 nm | 34.7 mM-1cm-1 |
Part 3: Significance in Drug Development and Toxicology
The study of AIA-mediated suicide inactivation provides critical insights that are directly applicable to modern drug development.
-
Predicting Drug-Drug Interactions (DDIs): Mechanism-based inhibitors can cause potent and long-lasting DDIs because the inactivated enzyme must be replaced by new synthesis.[3][25] Early in vitro screening for time-dependent inhibition, using protocols similar to those described here, is a regulatory expectation and is crucial for predicting clinical DDI potential.[26]
-
Structure-Activity Relationships: AIA and related compounds have helped define the chemical motifs (e.g., terminal olefins, acetylenes) prone to forming reactive metabolites that cause suicide inactivation.[4] This knowledge guides medicinal chemists in designing safer drug candidates by avoiding such structural liabilities.[1]
-
Understanding Idiosyncratic Toxicity: The covalent binding of reactive metabolites to proteins like CYP450 can lead to the formation of haptens, which can trigger an immune response and, in rare cases, lead to idiosyncratic drug-induced toxicities, such as liver injury.[1][27]
Conclusion
This compound serves as an invaluable tool for understanding the fundamental mechanisms of suicide inactivation. The process involves CYP450-mediated bioactivation to a reactive intermediate that covalently binds to and destroys the enzyme's heme prosthetic group.[7] The experimental protocols detailed in this guide provide a robust framework for characterizing these events, from determining inactivation kinetics to quantifying the resulting heme adducts. The knowledge gained from studying this model system is essential for modern drug discovery and development, enabling scientists to better predict drug-drug interactions, design safer molecules, and mitigate the risks of mechanism-based toxicity.
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Pessayre, D., et al. (2000). Cytochrome P450-generated reactive metabolites cause mitochondrial permeability transition, caspase activation, and apoptosis in rat hepatocytes. Hepatology, 32(2), 303-311. [Link]
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Porphyrinogenic effects of Allylisopropylacetamide
An In-Depth Technical Guide to the Porphyrinogenic Effects of Allylisopropylacetamide
Introduction
The porphyrias are a group of metabolic disorders, each resulting from a deficiency in a specific enzyme of the heme biosynthesis pathway.[1][2] These enzymatic blocks lead to the accumulation and excretion of porphyrins and their precursors, giving rise to a range of clinical manifestations from neurotoxicity to severe photosensitivity. Within the field of pharmacology and toxicology, certain xenobiotics, termed porphyrinogenic agents, can precipitate acute porphyria-like crises in susceptible individuals or be used to create robust experimental models of the disease.[3][4][5]
This compound (AIA) stands as one of the most potent and extensively studied porphyrinogenic compounds. Its administration in experimental systems provides a reliable and highly reproducible model of acute intermittent porphyria (AIP), the most common acute hepatic porphyria. This guide offers an in-depth exploration of the molecular mechanisms underpinning AIA's effects, details the biochemical consequences, and provides validated experimental protocols for researchers, scientists, and drug development professionals. By understanding the causality behind AIA's action, we gain fundamental insights into the regulation of heme synthesis and the pathophysiology of drug-induced porphyria.
Section 1: The Molecular Mechanism of AIA-Induced Porphyrinogenesis
The action of AIA is a classic example of metabolic bioactivation leading to targeted disruption of a critical regulatory pathway. The mechanism unfolds in a two-act cascade: the destruction of cytochrome P450 heme and the subsequent runaway induction of the heme synthesis pathway.
The Central Role of Cytochrome P450: Suicide Inactivation
The liver is the primary site of drug metabolism, a process largely mediated by the cytochrome P450 (CYP) superfamily of heme-containing monooxygenases.[2] These enzymes normally detoxify xenobiotics. However, in the case of AIA, they are both the agent of its activation and its primary victim. AIA is recognized as a substrate by hepatic CYPs, particularly those induced by phenobarbital.[6][7]
The process that follows is known as suicide inactivation or mechanism-based inhibition.[8][9] Instead of being harmlessly metabolized, AIA is converted into a highly reactive intermediate.[10] The key structural feature of AIA responsible for this is its terminal allyl group.
-
Metabolic Activation: The CYP enzyme hydroxylates the allyl group of AIA, leading to the formation of an epoxide intermediate.[10]
-
Heme Alkylation: This reactive epoxide does not detach from the enzyme. Instead, it covalently binds to and alkylates a nitrogen atom of the enzyme's own protoporphyrin IX (heme) prosthetic group.[10][11] This adduction process is irreversible.
-
Heme Destruction & Aggregation: The alkylated heme, now a "green pigment," is catalytically dead. This modification triggers the destruction of the heme molecule and a rapid loss of functional CYP enzymes.[12][13]
The consequence of this suicidal process is a precipitous decline in the concentration of the hepatic "free" heme pool . This regulatory pool of heme is crucial for controlling its own synthesis through a sensitive negative feedback loop.[12][13]
Deregulation of the Heme Biosynthesis Pathway
The synthesis of heme is a finely tuned, eight-enzyme pathway. The first and principal rate-limiting step in the liver is the condensation of glycine and succinyl-CoA to form δ-aminolevulinic acid (ALA), a reaction catalyzed by the mitochondrial enzyme δ-aminolevulinate synthase 1 (ALAS1) .[2][14]
Under normal physiological conditions, the synthesis of the ALAS1 enzyme is tightly repressed by the free heme pool. Heme acts at multiple levels to suppress ALAS1 production, including inhibiting the transcription of the ALAS1 gene, destabilizing its mRNA, and preventing the translocation of the precursor protein into the mitochondria where it becomes active.[2][15][16][17]
When AIA-mediated suicide inactivation destroys CYP heme, the regulatory heme pool is rapidly depleted. This depletion removes the negative feedback on the ALAS1 gene, leading to its massive and uncontrolled transcriptional induction.[1][18] The resulting surge in ALAS1 protein and activity drives a tremendous flux of substrates into the heme synthesis pathway, producing vast quantities of the initial precursors, ALA and porphobilinogen (PBG). Because the downstream enzymes cannot handle this substrate overload, these neurotoxic precursors accumulate to pathological levels, precipitating the biochemical crisis that defines acute porphyria.
Caption: Mechanism of AIA-induced porphyrinogenesis.
Section 2: Biochemical Hallmarks of AIA-Induced Porphyria
Administration of AIA produces a distinct and measurable biochemical profile that serves as a diagnostic signature of its porphyrinogenic effect.
| Biomarker | Tissue/Fluid | Expected Change After AIA | Rationale |
| δ-Aminolevulinic Acid (ALA) | Urine, Liver, Plasma | Massive Increase (>20-fold) | Result of extreme ALAS1 induction.[2] |
| Porphobilinogen (PBG) | Urine, Liver, Plasma | Massive Increase (>20-fold) | Result of extreme ALAS1 induction and subsequent ALA dehydratase action.[2][19] |
| Total Cytochrome P450 | Liver (Microsomes) | Sharp Decrease (50-70%) | Suicide inactivation and destruction of the heme prosthetic group.[6][12][13] |
| ALAS1 Enzyme Activity | Liver (Mitochondria) | Dramatic Increase (>50-fold) | Derepression of gene transcription due to heme pool depletion.[18][20] |
| Ferrochelatase Activity | Liver (Mitochondria) | No significant change or slight increase | AIA does not directly inhibit this terminal enzyme of the pathway.[18][20] |
| Total Urinary Porphyrins | Urine | Moderate to High Increase | Non-enzymatic conversion of excess PBG and enzymatic formation.[21][22] |
Section 3: Experimental Protocols for Inducing and Analyzing Porphyria with AIA
The following protocols provide a framework for reliably inducing and quantifying the effects of AIA in a research setting. These methods are foundational for screening potential drugs for porphyrinogenic activity or for studying the regulation of heme metabolism.
Protocol 3.1: In Vivo Induction in Rodent Models (Rat)
This protocol describes the induction of chemical porphyria in rats, an animal model that responds robustly to AIA.
Causality: Pre-treatment with phenobarbital is a critical step. Phenobarbital is a potent inducer of the CYP2B family of enzymes, which are highly effective at metabolizing AIA.[7] This pre-treatment ensures a high level of the bioactivating machinery is present, leading to a more rapid and pronounced porphyrinogenic response to a subsequent AIA dose.[6][11]
Methodology:
-
Animal Model: Male Sprague-Dawley rats (180-220 g).
-
Phenobarbital Induction (Optional but Recommended): Administer sodium phenobarbital (80 mg/kg, intraperitoneal injection) dissolved in saline once daily for 3 days.
-
Washout: Allow a 24-hour washout period after the final phenobarbital dose.
-
AIA Administration: On day 5, administer a single dose of this compound (300-400 mg/kg, intraperitoneal injection). AIA should be dissolved in warm saline (approximately 50°C) immediately before use to ensure it remains in solution.
-
Sample Collection:
-
Urine: House animals in metabolic cages for timed urine collection (e.g., 0-24 hours post-AIA). Protect urine samples from light and store them at -20°C or lower.[23]
-
Tissue: Euthanize animals at a specific time point post-AIA (peak ALAS1 induction is typically 12-16 hours). Perfuse the liver with ice-cold saline, then excise and freeze it immediately in liquid nitrogen. Store at -80°C.
-
Protocol 3.2: Quantification of Urinary Porphyrin Precursors (ALA and PBG)
This method is based on the classic Mauzerall-Granick colorimetric procedure, which uses sequential ion-exchange chromatography to separate ALA and PBG.[21][24]
Self-Validation: The protocol's integrity relies on the selective binding properties of the resins. The anion-exchange resin captures the acidic PBG, while the cation-exchange resin captures the basic ALA. Running known standards and blanks through the columns validates their separation efficiency and the absence of interfering substances.
Methodology:
-
Column Preparation: Use commercially available or hand-packed columns with Dowex 1 (acetate form, for PBG) and Dowex 50 (sodium form, for ALA).
-
Sample Loading: Thaw urine samples. Adjust a 1 mL aliquot to pH 5-6. Apply the sample to the top of a tandem column system (Dowex 1 placed above Dowex 50).
-
Separation:
-
Wash the columns with distilled water. The effluent containing ALA is collected from the Dowex 1 column and passes onto the Dowex 50 column.
-
Separate the two columns.
-
-
PBG Elution and Quantification:
-
Elute PBG from the Dowex 1 column using 0.2 M acetic acid.
-
Mix the eluate with an equal volume of modified Ehrlich's reagent (p-dimethylaminobenzaldehyde in acetic and perchloric acid).
-
After a 15-minute incubation, measure the absorbance at 555 nm.
-
-
ALA Elution and Quantification:
-
Elute ALA from the Dowex 50 column using 0.5 M sodium acetate.
-
Add ethyl acetoacetate to the eluate and heat at 100°C for 15 minutes to form an ALA-pyrrole.
-
Cool the sample and add modified Ehrlich's reagent.
-
Measure the absorbance at 553 nm.
-
-
Calculation and Normalization: Calculate concentrations based on a standard curve. Normalize results to urinary creatinine concentration to account for variations in urine dilution.[25]
Caption: Experimental workflow for AIA-induced porphyria studies.
Section 4: The "Glucose Effect": A Key Regulatory Insight
A critical aspect of both experimental and clinical porphyria is the "glucose effect." The administration of carbohydrates, such as glucose, has long been known to suppress the induction of ALAS1 and ameliorate acute porphyria attacks. In the experimental model, co-administration of glucose with AIA significantly blunts the induction of ALAS1 activity and the subsequent excretion of ALA and PBG.[20]
The underlying mechanism is tied to the transcriptional coactivator PGC-1α (Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha). In the fasted state, PGC-1α levels are high and it strongly co-activates nuclear receptors that drive ALAS1 gene transcription. Glucose feeding reduces PGC-1α expression, thereby decreasing the transcriptional drive on the ALAS1 gene.[14] This demonstrates that the porphyrinogenic effect of drugs like AIA is not solely dependent on heme depletion but is also modulated by the metabolic state of the liver, providing a causal explanation for dietary therapy in human porphyrias.
Conclusion
This compound is more than just a toxic compound; it is a precision tool that has been instrumental in dissecting the complex regulatory network governing heme biosynthesis. Its porphyrinogenic action is a direct result of its metabolic conversion by CYP enzymes into a reactive intermediate that executes a suicide inactivation of its parent enzyme. This targeted destruction of heme leads to a profound and rapid derepression of ALAS1, the gatekeeper of the heme pathway, culminating in the massive overproduction of neurotoxic porphyrin precursors. The experimental framework built around AIA allows for the robust study of these mechanisms and serves as a vital platform for evaluating the porphyrinogenic potential of new drug candidates, ensuring the safety of medicines for individuals with underlying genetic predispositions to porphyria.
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Allylisopropylacetamide synthesis and purification methods
An In-depth Technical Guide to the Synthesis and Purification of Allylisopropylacetamide
Authored by a Senior Application Scientist
Introduction: The Significance of this compound (AIA)
This compound (AIA), systematically known as 2-isopropyl-4-pentenamide, is a compound of significant interest in biochemical and pharmacological research. It is primarily recognized as a potent porphyrinogenic agent, meaning it can induce the accumulation of porphyrins, the precursors to heme.[1][2] This property arises from its mechanism of action as an irreversible inhibitor of the cytochrome P450 (CYP) enzyme system.[1] AIA is first oxidized by CYP to a reactive intermediate that covalently binds to the heme prosthetic group, leading to the enzyme's inactivation in a process known as "suicide inhibition."[1][3] This mechanism makes AIA an invaluable tool for studying heme metabolism, drug-metabolizing enzyme systems, and the pathophysiology of porphyrias.
Given its specialized application, the ability to synthesize and purify AIA with high fidelity is paramount for researchers. The presence of impurities can lead to erroneous experimental results, confounding the interpretation of complex biological processes. This guide provides a comprehensive, field-proven overview of the core methodologies for the synthesis and purification of this compound, grounded in fundamental principles of organic chemistry. We will explore two robust synthetic pathways, detail rigorous purification protocols, and outline the analytical techniques required to validate the final product's identity and purity.
Chapter 1: Synthetic Pathways to this compound
The synthesis of a disubstituted acetamide like AIA can be approached from several angles. The most reliable and common strategies involve the construction of the carbon skeleton first, followed by the formation of the amide functional group. We will detail two such pathways: the Malonic Ester Synthesis and the Cyanoacetic Ester Synthesis. Both routes leverage the enhanced acidity of the α-carbon in malonic and cyanoacetic esters to facilitate sequential alkylation.
Pathway A: The Malonic Ester Synthesis Route
The malonic ester synthesis is a classic and highly versatile method for preparing substituted carboxylic acids.[4] The strategy involves the sequential alkylation of diethyl malonate, followed by saponification, acidification, and finally, decarboxylation to yield the desired carboxylic acid, which is then converted to the amide.
Causality and Mechanistic Insights
The core principle of this synthesis relies on the pKa of the α-protons of diethyl malonate (approx. 13), which are sufficiently acidic to be removed by a moderately strong base like sodium ethoxide (NaOEt). The resulting enolate is a soft nucleophile that readily undergoes SN2 reaction with primary or secondary alkyl halides.[4] Using NaOEt as the base in ethanol is a critical choice to prevent transesterification, where the base could otherwise swap the ethyl groups of the ester, leading to a mixture of products.[4] The alkylation is performed sequentially, first with an isopropyl group and then an allyl group. A major potential side reaction is dialkylation at the first stage, which can be minimized by careful control of stoichiometry.[4]
The final steps involve the hydrolysis of the diester to a dicarboxylic acid, which, upon heating, readily undergoes decarboxylation (loss of CO₂) to yield the target allylisopropylacetic acid. This is then converted to the amide.
Experimental Protocol: Malonic Ester Synthesis
Step 1: Sequential Alkylation of Diethyl Malonate
-
Deprotonation (First Alkylation): To a solution of sodium ethoxide (prepared by dissolving 1.05 eq. of sodium metal in anhydrous ethanol) under an inert atmosphere (N₂ or Ar), add diethyl malonate (1.0 eq.) dropwise at 0 °C. Allow the mixture to stir for 30 minutes.
-
Isopropyl Addition: Add 2-bromopropane (1.0 eq.) dropwise, maintaining the temperature below 10 °C. After the addition, allow the mixture to warm to room temperature and then reflux for 4-6 hours until TLC analysis indicates the consumption of diethyl malonate.
-
Deprotonation (Second Alkylation): Cool the reaction mixture and add a second portion of sodium ethoxide solution (1.05 eq.). Stir for 30 minutes.
-
Allyl Addition: Add allyl bromide (1.0 eq.) dropwise. Reflux the mixture for 4-6 hours until completion.[5]
-
Workup: Cool the mixture, filter off the sodium bromide salt, and concentrate the filtrate under reduced pressure to remove ethanol. Dissolve the residue in diethyl ether, wash with water and brine, dry over anhydrous MgSO₄, and concentrate to yield crude diethyl allylisopropylmalonate.
Step 2: Saponification, Decarboxylation, and Amidation
-
Saponification: Reflux the crude diester from the previous step with an excess of aqueous potassium hydroxide (e.g., 3 eq. in water/ethanol) for 4 hours.
-
Acidification & Decarboxylation: Cool the mixture in an ice bath and carefully acidify with concentrated HCl until the pH is ~1-2. Gently heat the acidic solution to 80-100 °C. Vigorous evolution of CO₂ will be observed. Continue heating until gas evolution ceases (approx. 1-2 hours). This yields allylisopropylacetic acid.
-
Acid Chloride Formation: To the crude, dried allylisopropylacetic acid, add thionyl chloride (SOCl₂) (1.5 eq.) and a catalytic amount of DMF. Reflux for 2 hours. Remove excess SOCl₂ by distillation.
-
Amidation: Cool the resulting crude acid chloride in an ice bath and slowly add it to a concentrated solution of aqueous ammonia (a large excess), with vigorous stirring. A white precipitate of this compound will form.
-
Isolation: Collect the crude solid product by vacuum filtration, wash thoroughly with cold water, and air dry.
Pathway B: The Cyanoacetic Ester Synthesis Route
This pathway is analogous to the malonic ester route but begins with ethyl cyanoacetate. The presence of the nitrile group also acidifies the α-protons, allowing for facile alkylation. The workup is similar, involving hydrolysis and decarboxylation, with the nitrile group being hydrolyzed to a carboxylic acid and then to the amide. A more direct approach involves converting the alkylated cyanoacetate directly to the amide.
Causality and Mechanistic Insights
The α-protons of ethyl cyanoacetate (pKa approx. 11) are even more acidic than those of diethyl malonate due to the strong electron-withdrawing nature of the nitrile group. This allows for efficient deprotonation and subsequent alkylation. One advantage of this route is the potential for a more direct conversion to the final amide product. Ammonolysis of the ester can yield the corresponding cyanoacetamide, which can then be further processed.[6][7]
Experimental Protocol: Cyanoacetic Ester Synthesis
Step 1: Synthesis of Allylisopropylcyanoacetic Ester
-
Follow the same sequential alkylation procedure as described in the malonic ester synthesis (Section 1.1, Step 1), substituting diethyl malonate with ethyl cyanoacetate.[8] The product of this step is ethyl 2-cyano-2-isopropyl-4-pentenoate.
Step 2: Hydrolysis, Decarboxylation, and Amidation
-
Hydrolysis & Decarboxylation: Reflux the alkylated cyanoacetic ester with concentrated hydrochloric acid. This harsh condition hydrolyzes both the ester and the nitrile to carboxylic acids, followed by decarboxylation of the resulting malonic acid derivative to yield allylisopropylacetic acid.
-
Amidation: Convert the resulting carboxylic acid to this compound using the thionyl chloride/ammonia procedure described in Section 1.1, Step 2.
Comparative Summary of Synthetic Routes
| Feature | Malonic Ester Synthesis | Cyanoacetic Ester Synthesis |
| Starting Material | Diethyl Malonate | Ethyl Cyanoacetate |
| Base | Sodium Ethoxide | Sodium Ethoxide |
| Key Intermediates | Diethyl allylisopropylmalonate, Allylisopropylacetic acid | Ethyl allylisopropylcyanoacetate, Allylisopropylacetic acid |
| Pros | Well-established, reliable, good yields. | Higher acidity of α-proton can lead to faster alkylation. |
| Cons | Requires a dedicated decarboxylation step. | Harsh conditions needed for nitrile hydrolysis. |
Synthesis Workflow Diagram
Caption: General workflow for the synthesis of AIA via ester alkylation.
Chapter 2: Rigorous Purification of this compound
Purification is a critical stage to remove unreacted starting materials, reagents, and byproducts such as mono-alkylated or dialkylated species.[9][10][11] For a solid compound like AIA, recrystallization is the most effective and widely used purification technique.[12][13]
The Principle of Recrystallization
Recrystallization is a purification technique based on differences in solubility.[14] An ideal recrystallization solvent will dissolve the target compound completely at its boiling point but only sparingly at low temperatures (e.g., 0-4 °C). Impurities should either be completely soluble at all temperatures (remaining in the mother liquor) or completely insoluble at all temperatures (removable by hot filtration).[12] The slow formation of crystals from a cooling, saturated solution allows the molecules of the compound to arrange themselves into a pure crystal lattice, excluding foreign molecules.[13][14]
Solvent Selection
Choosing the right solvent is an empirical process, but can be guided by the principle of "like dissolves like".[15] AIA is a moderately polar molecule, containing a polar amide group and nonpolar alkyl and allyl groups. Therefore, solvents of intermediate polarity are good candidates. A two-solvent system can also be effective, where the compound is soluble in the first solvent and insoluble in the second (the "anti-solvent"), and the two solvents are miscible.[12][15]
| Solvent | Boiling Point (°C) | Polarity | Rationale & Comments |
| Water | 100 | High | May be suitable, especially for removing nonpolar impurities. AIA may have low solubility even when hot.[15] |
| Ethanol | 78 | High | Often a good solvent for amides. May be too good a solvent, leading to poor recovery. Often used in a pair with water or hexane.[15] |
| Ethyl Acetate | 77 | Medium | Good candidate. Balances polarity for dissolving AIA when hot. |
| Toluene | 111 | Low | May be effective for recrystallizing a moderately polar compound from a nonpolar solvent. |
| Hexane/Heptane | ~69 / ~98 | Nonpolar | Likely to be a poor solvent for AIA, but excellent as an anti-solvent in a two-solvent system with ethanol or ethyl acetate. |
Experimental Protocol: Recrystallization
-
Solvent Test: Place a small amount of crude AIA in a test tube and add a few drops of a candidate solvent. Observe solubility at room temperature. Heat the mixture to boiling. An ideal solvent will dissolve the solid only when hot.
-
Dissolution: Place the crude AIA in an Erlenmeyer flask. Add the minimum amount of the chosen recrystallization solvent to just cover the solid. Heat the mixture to a gentle boil on a hot plate, with stirring. Continue adding small portions of hot solvent until the solid just dissolves.[16]
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration. Use a stemless funnel and fluted filter paper to quickly filter the hot, saturated solution into a pre-warmed flask. This prevents premature crystallization.[12][16]
-
Crystallization: Cover the flask containing the clear solution with a watch glass and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[14] Once at room temperature, the flask can be placed in an ice bath to maximize crystal yield.[16]
-
Collection and Washing: Collect the purified crystals by vacuum filtration using a Büchner funnel.[12] Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor containing impurities.[16]
-
Drying: Continue to pull air through the crystals on the filter for several minutes to begin the drying process. Then, transfer the crystals to a watch glass and allow them to dry completely in air or in a desiccator.
Purification Workflow Diagram
Caption: Step-by-step process for the purification of AIA by recrystallization.
Chapter 3: Analytical Validation and Quality Control
After purification, the identity and purity of the synthesized this compound must be confirmed. A combination of spectroscopic and chromatographic techniques is essential for a comprehensive analysis.
Structural Elucidation
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for confirming the molecular structure. The ¹H NMR spectrum will show characteristic signals for the allyl group (vinylic and allylic protons), the isopropyl group (methine and methyl protons), the α-proton, and the amide N-H protons. The ¹³C NMR will confirm the number of unique carbon environments.
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups. The spectrum of AIA should exhibit strong characteristic absorptions for the N-H stretch of the amide (around 3300-3500 cm⁻¹), the C=O stretch of the amide (around 1650 cm⁻¹), and C=C stretch of the alkene (around 1640 cm⁻¹).
-
Mass Spectrometry (MS): MS provides the molecular weight of the compound, confirming the molecular formula (C₈H₁₅NO). High-resolution mass spectrometry (HRMS) can provide the exact mass, further validating the elemental composition.
Purity Assessment
-
High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for assessing the purity of pharmaceutical compounds.[17][18] A reversed-phase HPLC method can separate AIA from any remaining starting materials or byproducts. The purity is determined by integrating the area of the product peak relative to the total area of all peaks detected. Impurities above 0.10% should typically be identified.[19]
-
Gas Chromatography-Mass Spectrometry (GC-MS): For volatile impurities, GC-MS is a highly effective technique.[9] It provides both separation and identification of any low-molecular-weight contaminants.[20]
-
Melting Point Determination: A pure crystalline solid has a sharp, defined melting point range. A broad or depressed melting point is indicative of impurities. The measured melting point of the synthesized AIA should be compared to the literature value.
Conclusion
The synthesis and purification of this compound, while rooted in fundamental organic chemistry principles, demand meticulous execution and a thorough understanding of the underlying reaction mechanisms. The malonic and cyanoacetic ester pathways offer reliable and scalable routes to the target molecule. Rigorous purification, primarily through recrystallization, is not merely a procedural step but the cornerstone of ensuring the compound's fitness for its intended use in sensitive biological assays. By following the detailed protocols and validation methods outlined in this guide, researchers can confidently produce high-purity this compound, enabling accurate and reproducible investigations into the complex world of cytochrome P450 enzymology and heme metabolism.
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Al-Juboori, F. H. (2012). Synthesis of Some new 2-(4-Aryliminophenoxy)N-Arylacetamide Via p-hydroxy benzaldehyde. Baghdad Science Journal, 9(4), 698-707. Available at: [Link]
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ResearchGate. (2025, August 6). Synthesis of some Heterocyclic Compounds Derived from 2-Chloro-N-p-Tolylacetamide. Retrieved from [Link]
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Biological effects of 2-propan-2-ylpent-4-enamide
An In-Depth Technical Guide to the Potential Biological Effects of 2-propan-2-ylpent-4-enamide
Distribution: For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive theoretical framework for investigating the biological activities of 2-propan-2-ylpent-4-enamide, a novel unsaturated amide. In the absence of direct empirical data for this specific molecule, this guide synthesizes information from structurally analogous compounds to postulate potential pharmacological effects and guide future research. By deconstructing the molecule into its core components—a tertiary alkyl group at the alpha-carbon, an amide linkage, and a terminal vinyl group—we can infer potential interactions with biological systems. This whitepaper outlines hypothesized activities in oncology, central nervous system modulation, and antimicrobial action, supported by evidence from related chemical entities. Detailed experimental protocols are provided to systematically test these hypotheses, offering a roadmap for the preclinical evaluation of this compound.
Introduction and Structural Rationale
2-propan-2-ylpent-4-enamide is a small molecule characterized by a pentenamide backbone with a bulky tertiary propyl group (2-propan-2-yl) at the alpha-position relative to the carbonyl. This unique combination of a sterically hindered alpha-carbon, a reactive terminal vinyl group, and a central amide moiety suggests a potential for diverse biological activities. The amide functional group is a cornerstone of medicinal chemistry, present in a vast array of therapeutic agents due to its metabolic stability and ability to form hydrogen bonds.[1][2] The quaternary alpha-carbon may confer resistance to metabolic pathways like beta-oxidation, potentially increasing the compound's half-life and efficacy.[3] Furthermore, α,β-unsaturated amides are known to possess a range of biological activities, including antifungal and anticancer properties.[4][5]
This guide will explore the plausible biological effects of 2-propan-2-ylpent-4-enamide by drawing parallels with structurally related compounds. We will propose potential mechanisms of action and provide detailed, actionable experimental workflows for their validation.
Caption: Key structural features of 2-propan-2-ylpent-4-enamide.
Postulated Biological Activities and Mechanistic Hypotheses
Based on an analysis of structurally similar compounds, we postulate three primary areas of potential biological activity for 2-propan-2-ylpent-4-enamide.
Central Nervous System (CNS) Modulation
The presence of a quaternary alpha-carbon is a key feature in some derivatives of 2,2-dimethylpentanoic acid, which have been shown to interact with gamma-aminobutyric acid (GABA) receptor systems.[3] These compounds can enhance GABAergic inhibitory signaling.[3] The bulky 2-propan-2-yl group in our topic compound may mimic this structure, suggesting a potential for neuromodulatory effects.
-
Hypothesized Mechanism: The compound may act as a positive allosteric modulator of GABA-A receptors, increasing the flow of chloride ions in response to GABA binding, leading to neuronal hyperpolarization and an overall inhibitory effect on the CNS.
Caption: Hypothesized modulation of the GABA-A receptor signaling pathway.
Anticancer and Cytotoxic Activity
Amide-containing structures are prevalent in oncology. For instance, L-γ-methyleneglutamic acid amides have demonstrated efficacy in suppressing the growth of various cancer cell lines, including breast cancer and glioblastoma.[6] Additionally, some novel amide-linked derivatives have been developed as potent inhibitors of anaplastic lymphoma kinase (ALK), a key target in certain cancers.[7] The unsaturated nature of 2-propan-2-ylpent-4-enamide also raises the possibility of it acting as a Michael acceptor, allowing for covalent modification of biological nucleophiles like cysteine residues in key enzymes or transcription factors, a mechanism employed by several anticancer agents.
-
Hypothesized Mechanism: The compound may exert cytotoxic effects through one of two primary routes: 1) Competitive inhibition of key cellular enzymes involved in cancer cell proliferation (e.g., kinases like ALK), or 2) Covalent modification of proteins critical for cell survival, leading to apoptosis.
Antimicrobial and Antifungal Activity
Derivatives of α,β-unsaturated amides have been identified as potential candidates for treating drug-resistant fungal infections, such as those caused by Candida albicans.[4] These compounds can target enzymes like lanosterol 14α-demethylase (CYP51), a critical component of the fungal cell membrane biosynthesis pathway, and induce the production of reactive oxygen species (ROS).[4] Furthermore, some 2,2-dimethylpentanoic acid derivatives have shown weak antimicrobial activity against certain bacteria and fungi.[3]
-
Hypothesized Mechanism: The compound may inhibit fungal growth by targeting the CYP51 enzyme, disrupting ergosterol synthesis, and compromising fungal membrane integrity. Concurrently, it may induce oxidative stress through the generation of ROS, leading to fungicidal activity.
Proposed Experimental Validation Workflows
To systematically evaluate the hypothesized biological effects of 2-propan-2-ylpent-4-enamide, a tiered approach is recommended, starting with in vitro assays and progressing to more complex cellular models.
General In Vitro Profiling
A foundational step is to assess the compound's basic physicochemical properties and potential liabilities.
Table 1: Initial In Vitro Screening Parameters
| Assay | Purpose | Expected Outcome |
| Aqueous Solubility | Determine solubility in physiological buffers (e.g., PBS pH 7.4). | Quantitative value (e.g., µg/mL) to inform assay design. |
| Plasma Stability | Assess metabolic stability in human and rodent plasma. | Half-life (t½) in minutes or hours. |
| Microsomal Stability | Evaluate phase I metabolic stability using liver microsomes. | Half-life (t½) and identification of major metabolites. |
| Cytotoxicity (MTT/XTT) | Measure general cell toxicity in a non-cancerous cell line (e.g., HEK293). | IC₅₀ value to establish a therapeutic window. |
CNS Activity Evaluation Protocol
Objective: To determine if 2-propan-2-ylpent-4-enamide modulates GABA-A receptor activity.
Methodology: Electrophysiology (Patch-Clamp)
-
Cell Culture: Culture HEK293 cells stably expressing human GABA-A receptor subunits (e.g., α1β2γ2).
-
Preparation: Plate cells onto glass coverslips 24-48 hours before the experiment.
-
Recording:
-
Perform whole-cell voltage-clamp recordings at a holding potential of -60 mV.
-
Establish a baseline GABA response by applying a sub-maximal concentration of GABA (e.g., EC₂₀).
-
Co-apply the baseline GABA concentration with varying concentrations of 2-propan-2-ylpent-4-enamide (e.g., 0.1 µM to 100 µM).
-
Include a known positive control, such as diazepam.
-
-
Data Analysis: Measure the peak current amplitude in response to each condition. Calculate the percentage potentiation of the GABA-evoked current by the test compound. Determine an EC₅₀ for the modulatory effect.
Caption: Workflow for assessing GABA-A receptor modulation via patch-clamp.
Anticancer Activity Evaluation Protocol
Objective: To assess the cytotoxic and anti-proliferative effects of 2-propan-2-ylpent-4-enamide on cancer cell lines.
Methodology: Cell Viability and Kinase Inhibition Assays
-
Cell Line Panel: Select a panel of human cancer cell lines (e.g., MCF-7 [breast], A549 [lung], PC-3 [prostate]).[7]
-
MTT Proliferation Assay:
-
Seed cells in 96-well plates and allow them to adhere overnight.
-
Treat cells with a serial dilution of the compound for 72 hours.
-
Add MTT reagent, incubate, and then solubilize the formazan crystals.
-
Measure absorbance at 570 nm to determine cell viability.
-
Calculate the IC₅₀ value for each cell line.
-
-
ALK Kinase Inhibition Assay (if warranted by structural similarity):
-
Utilize a commercially available biochemical assay kit (e.g., ADP-Glo™ Kinase Assay).
-
Incubate recombinant ALK enzyme with a suitable substrate, ATP, and varying concentrations of the test compound.
-
Measure the amount of ADP produced, which is proportional to kinase activity.
-
Calculate the IC₅₀ for ALK inhibition.
-
Antifungal Activity Evaluation Protocol
Objective: To determine the minimum inhibitory concentration (MIC) of 2-propan-2-ylpent-4-enamide against pathogenic fungi.
Methodology: Broth Microdilution Assay (CLSI M27-A3)
-
Fungal Strains: Use reference strains of Candida albicans and, if available, azole-resistant clinical isolates.
-
Assay Preparation:
-
Prepare a serial two-fold dilution of the compound in RPMI 1640 medium in a 96-well plate.
-
Prepare a standardized fungal inoculum and add it to each well.
-
Include a positive control (e.g., fluconazole) and a negative (growth) control.
-
-
Incubation: Incubate the plates at 35°C for 24-48 hours.
-
Reading: Determine the MIC, defined as the lowest concentration of the compound that causes a significant inhibition of visible growth compared to the growth control.
Conclusion and Future Directions
While 2-propan-2-ylpent-4-enamide is an uncharacterized compound, a detailed analysis of its structural motifs provides a strong foundation for targeted biological investigation. The presence of a sterically hindered alpha-carbon, an amide backbone, and terminal unsaturation suggests plausible activities as a CNS modulator, an anticancer agent, or an antimicrobial compound. The experimental protocols outlined in this guide provide a clear and logical path for the systematic evaluation of these hypotheses. Successful validation of any of these activities would warrant further preclinical development, including mechanism of action deconvolution, in vivo efficacy studies in relevant animal models, and preliminary toxicology assessments.
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Allylisopropylacetamide CAS number 299-78-5 research
An In-Depth Technical Guide to Allylisopropylacetamide (CAS 299-78-5): Mechanism, Application, and Analysis
Executive Summary
This compound (AIA), a seemingly simple molecule, has played a pivotal role in shaping our understanding of hepatic heme metabolism and drug-induced toxicity. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of AIA, moving beyond basic facts to explore the causal mechanisms behind its potent biological effects. We will dissect its dual action as both a classic inducer of the heme synthesis pathway and a mechanism-based inactivator of cytochrome P450 (CYP) enzymes. This document provides not only the theoretical framework but also actionable experimental protocols and analytical workflows to empower researchers to effectively utilize AIA as a tool compound or to understand and mitigate the risks of similar structures in drug development.
Introduction: A Legacy Compound in Pharmacology and Toxicology
This compound, also known as 2-isopropyl-4-pentenamide, is a chemical historically investigated for its sedative-hypnotic properties. However, its clinical development was halted due to a profound and toxic effect on heme biosynthesis, causing a condition mimicking acute intermittent porphyria.[1][2] This "failure" in drug development ironically cemented AIA's legacy as an indispensable research tool. Its ability to predictably and robustly disrupt heme homeostasis allows for the detailed study of porphyrias, the regulation of hepatic drug-metabolizing enzymes, and the mechanisms of drug-induced liver injury.[3][4]
Chemical and Physical Properties
AIA is a white to off-white solid with the following key characteristics:
| Property | Value | Reference |
| CAS Number | 299-78-5 | [5][6] |
| Molecular Formula | C₈H₁₅NO | [5] |
| Molecular Weight | 141.21 g/mol | [5] |
| Melting Point | 98-100 °C | [5] |
| Boiling Point | 251.3±19.0 °C (Predicted) | [5] |
| Density | 0.898±0.06 g/cm³ (Predicted) | [7] |
| Storage | 2-8°C, under nitrogen | [7] |
Core Mechanism of Action: A Tale of Suicide and Synthesis
The profound biological impact of AIA stems from a dual mechanism centered on its interaction with the hepatic cytochrome P450 system. It first acts as a substrate for these enzymes, leading to its own destruction and the enzyme's inactivation. This event then triggers a powerful downstream induction of the very pathway that P450 enzymes rely upon: heme biosynthesis.
Part A: Cytochrome P450 Inactivation via "Suicide" Inhibition
AIA is a classic example of a mechanism-based inactivator, or "suicide inhibitor," of CYP enzymes.[5] The process is not one of simple competitive binding but rather a metabolic activation to a reactive species that irreversibly destroys the enzyme.
-
Metabolic Activation: Within the hepatocyte, AIA is recognized as a substrate by CYP enzymes, particularly those inducible by phenobarbital (e.g., rodent CYP2B isoforms). The enzyme initiates an oxidative attack on the allyl group of AIA.[8]
-
Reactive Intermediate Formation: This oxidation is the critical step, forming a highly reactive epoxide intermediate.[8][9]
-
Heme Alkylation: Before this reactive intermediate can be detoxified or diffuse away, it attacks the enzyme that created it. Specifically, it forms a covalent bond with one of the nitrogen atoms of the enzyme's own protoporphyrin IX (heme) prosthetic group.[5][10]
-
Enzyme Destruction: This N-alkylation of the heme moiety results in the formation of an abnormal "green pigment" and, more importantly, the irreversible destruction of the heme cofactor.[1][5] The apoenzyme (the protein part of the CYP) may remain largely intact initially but is now catalytically inactive without its heme group.[11] This process ultimately leads to a marked decrease in total hepatic CYP content.[1][11]
Caption: Metabolic activation of AIA leading to CYP450 suicide inactivation.
Part B: Porphyrinogenic Effect via ALAS1 Induction
The destruction of hepatic CYPs creates a ripple effect that profoundly disrupts the tightly regulated heme synthesis pathway.
-
Depletion of the Regulatory Heme Pool: In hepatocytes, a small, unbound pool of "free" heme acts as a key signaling molecule. This regulatory heme pool represses the synthesis of δ-aminolevulinate synthase 1 (ALAS1), the first and rate-limiting enzyme of the heme biosynthetic pathway.[12][13]
-
De-repression of ALAS1: The widespread destruction of CYP heme by AIA rapidly depletes this regulatory pool as the cell attempts to replenish the lost cytochromes.[1][12]
-
Transcriptional Induction: The loss of heme-mediated repression leads to a dramatic increase in the transcription and subsequent synthesis of the ALAS1 enzyme.[4][14][15] This effect is potent, with AIA being a much stronger inducer of ALAS1 than phenobarbital.[16]
-
Pathway Overload and Porphyrin Accumulation: The massive upregulation of ALAS1 floods the pathway with its product, δ-aminolevulinic acid (ALA). Subsequent enzymes in the pathway cannot keep pace, leading to the accumulation and excretion of ALA and other porphyrin precursors, the hallmark of an acute porphyria attack.[2][17]
Caption: AIA disrupts heme feedback, leading to massive ALAS1 induction.
Key Experimental Protocols
AIA is a tool to be used. The following protocols provide a validated framework for studying its effects in common experimental systems. These are designed as self-validating workflows, incorporating necessary controls to ensure data integrity.
Protocol 1: In Vitro Assessment of CYP450 Inactivation in Rat Liver Microsomes
-
Objective: To quantify the time- and concentration-dependent inactivation of CYP enzyme activity by AIA.
-
Causality: This assay directly measures the functional consequence of the suicide inhibition mechanism. By pre-incubating microsomes with AIA and an NADPH-generating system, we allow for the metabolic activation of AIA. The subsequent measurement of a probe substrate's metabolism reveals the extent of enzyme inactivation.
-
Methodology:
-
Preparation: Thaw cryopreserved rat liver microsomes (from phenobarbital-treated rats for robust activity) on ice. Prepare a master mix containing potassium phosphate buffer (pH 7.4) and an NADPH-generating system (e.g., NADP+, glucose-6-phosphate, G6P-dehydrogenase).
-
Pre-incubation: In a 96-well plate, add the microsome/buffer mix. Add varying concentrations of AIA (e.g., 0-100 µM in a suitable solvent like methanol, final solvent concentration <0.5%). Initiate the pre-incubation by adding the NADPH-generating system. Incubate at 37°C with shaking.
-
Control Rationale: A "0-minute" control, where the probe substrate is added before the NADPH system, accounts for any direct, non-metabolism-dependent inhibition. A vehicle control (solvent only) establishes the baseline 100% enzyme activity.
-
-
Probe Reaction: At various time points (e.g., 0, 5, 15, 30 min), add a high concentration (>>Km) of a specific CYP probe substrate (e.g., testosterone for CYP2B activity) to a large volume of fresh buffer to dilute the AIA and minimize further inactivation.
-
Termination & Analysis: Allow the probe reaction to proceed for a fixed time (e.g., 10 min). Terminate the reaction by adding a stop solution (e.g., ice-cold acetonitrile containing an internal standard).
-
Quantification: Centrifuge the samples to pellet the protein. Analyze the supernatant for the formation of the probe metabolite (e.g., 16β-hydroxytestosterone) using a validated LC-MS/MS method.
-
Data Analysis: Calculate the percent remaining activity at each AIA concentration and time point relative to the vehicle control. Plot the natural log of remaining activity versus pre-incubation time to determine the inactivation rate constant (k_inact).
-
Protocol 2: In Vivo Induction of Experimental Porphyria in Mice
-
Objective: To induce an acute porphyric state in mice and measure the key biochemical markers.
-
Causality: This protocol models the complete in vivo cascade: AIA metabolism, heme depletion, ALAS1 induction, and subsequent porphyrin precursor accumulation. It serves as a robust model for testing potential therapies for acute porphyrias.
-
Methodology:
-
Animal Model: Use adult male C57BL/6 mice. Acclimatize animals for at least one week.
-
Dosing: Prepare AIA in a suitable vehicle (e.g., saline or corn oil). Administer a single subcutaneous or intraperitoneal dose of AIA (e.g., 200-400 mg/kg).
-
Control Rationale: A vehicle-treated control group is essential to establish baseline physiological and biochemical parameters.
-
-
Sample Collection: At a predetermined time point post-dose (e.g., 12-24 hours, corresponding to peak ALAS induction), collect samples.
-
Urine: Place mice in metabolic cages to collect urine. Protect samples from light to prevent porphyrin degradation.
-
Liver Tissue: Euthanize animals according to approved ethical protocols. Perfuse the liver with ice-cold saline, then excise, weigh, and snap-freeze in liquid nitrogen.
-
-
Biochemical Analysis:
-
Urinary ALA and Porphobilinogen (PBG): The primary diagnostic markers. Quantify using established colorimetric assays (e.g., Ehrlich's reagent for PBG) or more specific LC-MS/MS methods. Results are typically normalized to creatinine concentration.[17]
-
Hepatic ALAS1 Activity: Prepare liver homogenates and measure the enzymatic conversion of glycine and succinyl-CoA to ALA. This is a direct measure of the induction effect.
-
Hepatic Porphyrin Content: Extract porphyrins from liver homogenates using an acidic solvent and quantify using spectrofluorometry.
-
-
Data Analysis: Compare the levels of urinary ALA/PBG, hepatic ALAS1 activity, and porphyrin content between the AIA-treated group and the vehicle control group using appropriate statistical tests (e.g., t-test or ANOVA).
-
Analytical Methodologies
Robust and sensitive analytical methods are crucial for accurately quantifying AIA, its metabolites, and the biochemical markers it affects. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high selectivity and sensitivity.[18][19]
Workflow: Quantification of AIA in Plasma using LC-MS/MS
This workflow outlines a typical procedure for measuring AIA concentrations in a biological matrix, a necessary step for pharmacokinetic/pharmacodynamic (PK/PD) modeling.
Caption: A standard bioanalytical workflow for AIA quantification by LC-MS/MS.
-
Rationale for Key Steps:
-
Internal Standard (IS): A stable isotope-labeled version of AIA is the ideal IS. It co-elutes chromatographically and experiences similar ionization effects as the analyte, correcting for variations in sample preparation and instrument response.
-
Protein Precipitation: This is a simple and effective method to remove the bulk of proteins from the plasma, which would otherwise interfere with the analysis and foul the LC column.
-
Multiple Reaction Monitoring (MRM): This highly selective MS/MS technique involves isolating the parent ion of AIA, fragmenting it, and monitoring a specific fragment ion. This "transition" is unique to the molecule, providing excellent specificity and reducing background noise.
-
Toxicological Profile and Interspecies Differences
The primary toxicity of AIA is its porphyrinogenicity. However, its effects on drug-metabolizing enzymes can have broader consequences, such as altering the metabolism of endogenous compounds like steroids or co-administered drugs.[20]
A critical consideration for drug development professionals is the marked species specificity in susceptibility to porphyria-inducing agents. For instance, mice are known to be less sensitive to AIA than rats.[21] These differences can arise from variations in CYP enzyme expression, metabolic pathways, and the baseline regulation of the heme synthesis pathway.[22] Therefore, extrapolating porphyrinogenic risk from one animal species to another, or to humans, must be done with extreme caution. The case of a novel antiepileptic drug candidate that proved porphyrinogenic in dogs but not rats highlights this challenge, where a specific metabolite structurally related to AIA was formed preferentially in the dog.[22]
Conclusion: An Enduring Tool for Mechanistic Insight
This compound is far more than a historical footnote. It remains a powerful and relevant tool for modern research. For toxicologists and drug safety scientists, it serves as a vital positive control for screening new chemical entities for porphyrinogenic potential. For academic researchers, it continues to be instrumental in dissecting the intricate feedback loops that govern heme synthesis and degradation. The study of AIA provides a clear, textbook example of mechanism-based enzyme inactivation and its profound downstream consequences—a lesson in causality that is fundamental to the fields of pharmacology and toxicology. Understanding the dual mechanisms of AIA not only illuminates its own unique profile but also provides a predictive framework for assessing the risks of other compounds that contain reactive moieties.
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De Matteis, F., & Gibbs, A. (1972). Drugs Affecting Porphyrin and Lipid Metabolism in Rats: Effects Exerted by this compound and Related Molecules . Biochemical Journal, 126(5), 1149–1160. [Link]
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Brooker, J. D., et al. (1983). Evidence that 2-allyl-2-isopropylacetamide, phenobarbital and 3,5-diethoxycarbonyl-1,4-dihydrocollidine induce the same cytochrome P450 mRNA in chick embryo liver . European Journal of Biochemistry, 136(3), 541–547. [Link]
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Cánepa, E. T., Llambías, E. B., & Grinstein, M. (1984). Effect of glucose on the induction of delta-aminolevulinic acid synthase and ferrochelatase in isolated rat hepatocytes by this compound . Biochimica et Biophysica Acta (BBA) - General Subjects, 802(1), 8–15. [Link]
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Oron, L., & Bar-Nun, S. (1984). Evidence That 2-allyl-2-isopropylacetamide and Phenobarbital Induce the Same Cytochrome P-450 in Cultured Chick Embryo Hepatocytes . Biochemical and Biophysical Research Communications, 125(3), 1096–1102. [Link]
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Schmid, R., & Figen, J. F. (1956). The influence of allyl isopropyl acetamide on d-aminolevulinic acid synthetase and cytochrome P-450 . Hoppe-Seyler's Zeitschrift für physiologische Chemie, 357(5), 599–608. [Link]
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Farrell, G. C., & Correia, M. A. (1980). Haem control in experimental porphyria. The effect of haemin on the induction of δ-aminolaevulinate synthase in isolated chick-embryo liver cells . Biochemical Journal, 188(1), 1–12. [Link]
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Ortiz de Montellano, P. R., Stearns, R. A., & Langry, K. C. (1984). The this compound and novonal prosthetic heme adducts . Molecular Pharmacology, 25(2), 310–317. [Link]
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Murty, H. S., & Nair, P. P. (1969). Prevention of this compound induced experimental porphyria in the rat by vitamin E . Nature, 223(5202), 200–201. [Link]
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Narisawa, K., & Kikuchi, G. (1966). Mechanism of this compound-induced increase of delta-aminolevulinate synthetase in rat-liver mitochondria . Biochimica et Biophysica Acta (BBA) - Enzymology and Biological Oxidation, 123(3), 596–605. [Link]
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Gibbs, A. H., & De Matteis, F. (1978). The glutathione-linked metabolism of 2-allyl-2-isopropy-lacetamide in rats. Further evidence for the formation of a reactive metabolite . Chemical-Biological Interactions, 23(2), 233–241. [Link]
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Lallemand, P., et al. (2014). N-alkylprotoporphyrin formation and hepatic porphyria in dogs after administration of a new antiepileptic drug candidate: mechanism and species specificity . Toxicological Sciences, 141(1), 13–24. [Link]
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De Matteis, F., Abbritti, G., & Gibbs, A. H. (1973). Decreased liver activity of porphyrin-metal chelatase in hepatic porphyria caused by 3,5-diethoxycarbonyl-1,4-dihydrocollidine. Studies in rats and mice . Biochemical Journal, 134(3), 717–727. [Link]
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Einarsson, K., & Gustafsson, J. Å. (1974). Effect of this compound and Sedormid on Enzymes of Steroid Metabolism in Rat Liver . European Journal of Biochemistry, 42(1), 169–176. [Link]
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Bornheim, L. M., et al. (1987). Inactivation of Multiple Hepatic Cytochrome P-450 Isozymes in Rats by this compound: Mechanistic Implications . Molecular Pharmacology, 32(2), 299–308. [Link]
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Rajamanickam, C., Satyanarayana Rao, M. R., & Padmanaban, G. (1972). Biochemical effects of the porphyrinogenic drug this compound. A comparative study with phenobarbital . Biochemical Journal, 129(2), 381–387. [Link]
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Anderson, K. E., et al. (2005). Recommendations for the Diagnosis and Treatment of the Acute Porphyrias . Annals of Internal Medicine, 142(6), 439–450. [Link]
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Teshima, K., et al. (2008). Analytical method for determination of allylic isoprenols in rat tissues by liquid chromatography/tandem mass spectrometry following chemical derivatization with 3-nitrophtalic anhydride . Journal of Pharmaceutical and Biomedical Analysis, 46(5), 908–914. [Link]
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- 8. Evidence for the in vitro metabolism of this compound to reactive intermediates. Mechanistic studies with oxygen-18 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The glutathione-linked metabolism of 2-allyl-2-isopropy-lacetamide in rats. Further evidence for the formation of a reactive metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The this compound and novonal prosthetic heme adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Inactivation of multiple hepatic cytochrome P-450 isozymes in rats by this compound: mechanistic implications - PubMed [pubmed.ncbi.nlm.nih.gov]
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An In-Depth Technical Guide to Allylisopropylacetamide (AIA): Mechanism, Analogs, and Experimental Frameworks
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Allylisopropylacetamide (AIA) is a seminal compound in the fields of pharmacology and toxicology. While its clinical use is obsolete, its profound and specific biochemical effects have established it as an indispensable research tool. AIA is a classic inducer of experimental porphyria and a prototypical mechanism-based inactivator of cytochrome P450 (CYP450) enzymes. Understanding its structure-activity relationships and the downstream consequences of its metabolic activation provides a crucial framework for predicting and mitigating drug-drug interactions and idiosyncratic toxicities for new chemical entities. This guide offers a deep dive into the core molecular mechanisms of AIA, explores the landscape of its structural analogs, and provides detailed, field-proven experimental protocols for its study.
Introduction: The Dual Legacy of this compound
Historically, this compound was used as a sedative and hypnotic agent. However, its administration was linked to the onset of acute porphyria-like symptoms, leading to its withdrawal. This adverse effect became a gateway for scientific discovery, revealing AIA's potent ability to disrupt heme biosynthesis.[1][2] The core of this disruption lies in its interaction with the hepatic CYP450 enzyme system, a critical hub for drug metabolism.
AIA's utility in modern research stems from two interconnected properties:
-
Mechanism-Based Inactivation of CYP450: AIA is not merely an inhibitor; it is a "suicide substrate."[3] It is metabolically activated by CYP450 enzymes into a reactive intermediate that covalently binds to and irreversibly destroys the enzyme. This process provides a model for understanding a critical class of drug-drug interactions.[4]
-
Induction of Experimental Porphyria: The destruction of CYP450 enzymes, which are hemoproteins, leads to a depletion of the regulatory hepatic heme pool.[5][6] This depletion triggers a massive compensatory upregulation of δ-aminolevulinate synthase 1 (ALAS1), the first and rate-limiting enzyme in the heme synthesis pathway.[6][7][8] The surge in ALAS1 activity, combined with a bottleneck at later steps, causes the accumulation of neurotoxic porphyrin precursors, primarily δ-aminolevulinic acid (ALA), mimicking the biochemical profile of acute intermittent porphyria.[7][9][10]
Core Chemical Structure and Structure-Activity Relationships (SAR)
The biological activity of AIA is intrinsically linked to its specific chemical motifs. Understanding the role of each component is fundamental to designing and interpreting studies with its analogs.
Key Structural Features of AIA:
-
Allyl Group (-CH₂-CH=CH₂): The terminal double bond is the lynchpin of AIA's mechanism-based inactivation. It is the site of oxidative attack by the CYP450 enzyme.
-
Isopropyl Group (-CH(CH₃)₂): This bulky alkyl group contributes to the molecule's lipophilicity, facilitating its access to the hydrophobic active site of microsomal CYP450 enzymes.
-
Acetamide Moiety (-NH-CO-CH₃): This group influences the molecule's overall physicochemical properties and interactions within the enzyme's active site.
Structure-Activity Relationship Insights: The relationship between the structure of AIA analogs and their biological effects is a cornerstone of medicinal chemistry and toxicology.[11][12][13][14]
-
The Essentiality of Unsaturation: Saturation of the allyl group's double bond, as seen in the analog propylisopropylacetamide (PIA), significantly attenuates or abolishes the compound's ability to destroy CYP450 and induce porphyria.[15] This directly demonstrates that the π-bond is required for the bioactivation event.
-
Impact of the Alkyl Group: Modifying the isopropyl group can alter the potency and isoform selectivity of the inactivation. For example, the analog 2,2-diethyl-4-pentenamide (novonal) also acts as a mechanism-based inactivator, indicating that different bulky alkyl groups can be accommodated within the active site.[16]
-
Stereochemistry: The chirality at the carbon bearing the allyl and isopropyl groups can influence the rate and efficiency of CYP450 inactivation, as the stereoisomers may fit differently into the enzyme's chiral active site.
| Compound | Key Structural Feature | Effect on CYP450 | Porphyrinogenic Potential |
| This compound (AIA) | Terminal double bond | Potent mechanism-based inactivator | High |
| Propylisopropylacetamide (PIA) | Saturated alkyl chain | Minimal to no inactivation | Low |
| 2,2-diethyl-4-pentenamide (Novonal) | Diethyl substitution | Mechanism-based inactivator | High |
Molecular Mechanism of Action: A Cascade of Events
The action of AIA is a multi-step process that begins with its metabolism and culminates in systemic biochemical dysregulation. The causality behind this pathway is critical for drug development professionals to understand.
Mechanism-Based Inactivation of Cytochrome P450
-
Binding and Oxidation: AIA binds to the active site of a CYP450 enzyme, typically a phenobarbital-inducible isoform like CYP2B or CYP3A4. The enzyme's monooxygenase function activates molecular oxygen and attempts to metabolize the drug, targeting the allyl group's double bond.[17]
-
Formation of a Reactive Intermediate: Instead of a simple hydroxylation, the oxidation process generates a highly reactive epoxide or radical intermediate.
-
Heme Alkylation: This reactive intermediate does not diffuse out of the active site. Instead, it immediately attacks the enzyme itself. The primary target is one of the pyrrole nitrogens of the enzyme's own prosthetic heme group.[16] This covalent modification forms an N-alkylated protoporphyrin IX adduct, sometimes referred to as a "green pigment."[16]
-
Irreversible Inactivation: The alkylation of the heme group permanently destroys its ability to bind and activate oxygen, rendering the entire CYP450 enzyme catalytically dead.[3][18] The enzyme must be replaced through de novo protein synthesis.
Induction of Porphyria
The destruction of hepatic CYP450 triggers a critical downstream signaling cascade rooted in the regulation of heme synthesis.
-
Heme Pool Depletion: The widespread inactivation of CYP450 hemoproteins causes a rapid decline in the concentration of the "free" or "regulatory" heme pool within hepatocytes.[5][6]
-
Derepression of ALAS1: The synthesis of the mitochondrial enzyme ALAS1 is tightly controlled by this regulatory heme pool via negative feedback. When heme levels drop, this repression is lifted. The transcription and translation of the ALAS1 gene are massively upregulated.[8][19]
-
Porphyrin Precursor Accumulation: The newly synthesized ALAS1 drives a dramatic increase in the production of ALA from glycine and succinyl-CoA. While subsequent enzymes in the pathway are also induced to some extent, they cannot handle the sheer volume of ALA being produced.
-
Neurotoxicity: This leads to the accumulation and leakage of ALA and its downstream product, porphobilinogen (PBG), from the liver into the circulation.[2] ALA is a neurotoxin and is considered the primary agent responsible for the severe abdominal pain and neurological symptoms seen in acute porphyrias.[9][10][20]
Experimental Protocols & Methodologies
The following protocols represent robust, self-validating systems for investigating the effects of AIA and its analogs.
Protocol: In Vitro Mechanism-Based Inactivation (MBI) Assay
This assay, often called an IC₅₀ shift assay, is a standard screening method in drug discovery to detect mechanism-based inactivation.[21][22][23][24][25] The rationale is that a mechanism-based inactivator will be more potent after a pre-incubation period that allows for metabolic activation, resulting in a leftward shift of the IC₅₀ curve.
Objective: To determine if a test compound exhibits time-dependent inhibition of a specific CYP450 isoform (e.g., CYP3A4) in human liver microsomes.
Materials:
-
Human Liver Microsomes (HLM), pooled donor
-
Test compound (and AIA as positive control) dissolved in a suitable solvent (e.g., DMSO)
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP⁺)
-
Phosphate buffer (e.g., 100 mM Potassium Phosphate, pH 7.4)
-
CYP-specific probe substrate (e.g., midazolam for CYP3A4)
-
Known competitive inhibitor (e.g., ketoconazole for CYP3A4) as a control
-
Acetonitrile with internal standard (for quenching and analysis)
-
LC-MS/MS system for analysis
Methodology:
-
Prepare Two Sets of Incubation Plates: Label one "0-Minute Pre-incubation" and the other "30-Minute Pre-incubation".
-
0-Minute Pre-incubation (Simultaneous Addition):
-
To each well, add HLM (final concentration ~0.2 mg/mL) and phosphate buffer.
-
Add serial dilutions of the test compound or control.
-
Initiate the reaction by adding a mixture of the NADPH regenerating system and the probe substrate.
-
Incubate for a short, linear period (e.g., 5 minutes) at 37°C.
-
Quench the reaction with cold acetonitrile containing an internal standard.
-
-
30-Minute Pre-incubation (Sequential Addition):
-
To each well, add HLM and phosphate buffer.
-
Add serial dilutions of the test compound or control.
-
Crucial Step: Initiate the pre-incubation by adding the NADPH regenerating system. Incubate for 30 minutes at 37°C. This allows the enzymes to metabolize and be inactivated by the test compound.
-
After 30 minutes, add the probe substrate to the pre-incubated mixture to measure the remaining enzyme activity.
-
Incubate for the same short period as before (e.g., 5 minutes).
-
Quench the reaction with cold acetonitrile containing an internal standard.
-
-
Analysis:
-
Centrifuge all plates to pellet the protein.
-
Analyze the supernatant by LC-MS/MS to quantify the formation of the metabolite from the probe substrate.
-
Calculate the percent inhibition for each concentration relative to vehicle controls.
-
Plot percent inhibition versus log[concentration] and determine the IC₅₀ value for both the 0-minute and 30-minute pre-incubation conditions.
-
Interpretation of Results:
-
No MBI: The IC₅₀ values will be similar for both conditions.
-
Potential MBI: A significant leftward shift (e.g., >1.5-fold decrease) in the IC₅₀ value after the 30-minute pre-incubation indicates time-dependent inhibition, warranting further kinetic characterization (Kᵢ and kᵢₙₐ꜀ₜ).
-
Self-Validation: The AIA positive control must show a significant IC₅₀ shift. The competitive inhibitor (ketoconazole) should show little to no shift, confirming that the observed effect is time- and metabolism-dependent.
Protocol: Cell-Based ALAS1 Induction Assay
Objective: To measure the ability of a test compound to induce ALAS1 expression in a relevant cell model, such as primary human hepatocytes or the HepG2 cell line.
Methodology:
-
Cell Culture: Plate hepatocytes or HepG2 cells and allow them to adhere.
-
Dosing: Treat cells with various concentrations of the test compound (and AIA as a positive control) for a specified time (e.g., 16-24 hours). Include a vehicle control.
-
Cell Lysis: Harvest the cells and prepare either cell lysates (for protein/enzyme activity) or extract total RNA (for gene expression).
-
Quantification:
-
mRNA Level (qPCR): Perform reverse transcription followed by quantitative PCR (RT-qPCR) using primers specific for the ALAS1 gene. Normalize the expression to a stable housekeeping gene (e.g., GAPDH).
-
Protein Level (Western Blot): Separate proteins from the cell lysate by SDS-PAGE, transfer to a membrane, and probe with a specific primary antibody against ALAS1.
-
-
Data Analysis: Calculate the fold-change in ALAS1 mRNA or protein expression relative to the vehicle-treated control cells.
Conclusion and Future Directions
This compound and its analogs remain powerful tools for probing the intricacies of drug metabolism and heme biosynthesis. The principles learned from their study are directly applicable to modern drug safety assessment. For drug development professionals, understanding the structure-activity relationships for CYP450 inactivation is not an academic exercise; it is a critical step in designing safer molecules and predicting potential clinical drug-drug interactions.[4][13] Future research may focus on developing more sensitive and specific in vitro and in silico models to predict the porphyrinogenic potential of new chemical entities early in the discovery pipeline, leveraging the foundational knowledge established by decades of research into AIA.
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An In-Depth Technical Guide to In Vitro Studies of Allylisopropylacetamide
Distribution: For Researchers, Scientists, and Drug Development Professionals.
Abstract
Allylisopropylacetamide (AIA) is a xenobiotic compound extensively utilized in preclinical research to model the pathobiology of acute intermittent porphyria (AIP). Its mechanism of action, centered on the irreversible inactivation of cytochrome P450 (CYP450) enzymes, triggers a cascade of events that faithfully recapitulates the biochemical hallmarks of this debilitating genetic disorder. This technical guide provides a comprehensive framework for the in vitro investigation of AIA's effects, with a focus on elucidating its impact on the heme synthesis pathway. We will delve into the mechanistic underpinnings of AIA-induced porphyria, present detailed, field-proven protocols for key experimental assays, and offer insights into data interpretation and troubleshooting. This document is intended to empower researchers to design, execute, and interpret robust in vitro studies that will further our understanding of drug-induced porphyrias and facilitate the development of novel therapeutic interventions.
Introduction: The Significance of this compound in Porphyria Research
The acute hepatic porphyrias are a group of rare metabolic disorders characterized by life-threatening neurovisceral attacks precipitated by a deficiency in specific enzymes of the heme biosynthetic pathway.[1] A cornerstone of research in this field is the use of chemical inducers to replicate the disease phenotype in experimental models. This compound (AIA) has long been a tool of choice for this purpose. By inducing a state of "chemical porphyria," AIA allows for the controlled study of the molecular events that lead to the overproduction and accumulation of neurotoxic porphyrin precursors, namely δ-aminolevulinic acid (ALA) and porphobilinogen (PBG).[2][3]
The primary utility of AIA lies in its well-characterized mechanism of action. It acts as a mechanism-based inactivator of cytochrome P450 enzymes, a process that involves its own metabolic activation to a reactive intermediate that covalently modifies the heme prosthetic group of CYP450s.[4][5][6] This leads to a depletion of the intracellular "free" heme pool, a critical negative regulator of δ-aminolevulinate synthase 1 (ALAS1), the first and rate-limiting enzyme of the heme synthesis pathway.[1][7] The resulting derepression of ALAS1 transcription and translation leads to a massive upregulation of its activity and the subsequent pathological accumulation of ALA and PBG.[2] Understanding this intricate interplay between xenobiotic metabolism, heme homeostasis, and genetic predisposition is paramount for the development of safer drugs and effective therapies for porphyria patients.
The Molecular Cascade: AIA's Mechanism of Action
The biochemical perturbation initiated by AIA is a multi-step process that provides several key points for experimental interrogation. A thorough understanding of this pathway is essential for designing meaningful in vitro studies.
Cytochrome P450 Inactivation: The Initiating Event
AIA's journey to porphyrogenicity begins with its metabolism by CYP450 enzymes. This process generates a reactive epoxide intermediate which then alkylates a nitrogen atom of the heme molecule within the CYP450 active site, leading to its irreversible inactivation.[4] This "suicide inactivation" effectively removes CYP450 from the functional pool, consuming heme in the process.
Depletion of the Regulatory Heme Pool
The continuous inactivation of CYP450 by AIA creates a significant drain on the hepatocyte's regulatory free heme pool. This pool is crucial for the feedback inhibition of ALAS1. Heme acts as a co-repressor for the transcription of the ALAS1 gene and also inhibits the transport of the ALAS1 protein into the mitochondria, its site of action. Furthermore, heme can promote the degradation of the ALAS1 protein.[7]
Upregulation of δ-Aminolevulinate Synthase 1 (ALAS1)
With the depletion of the regulatory heme pool, the repressive control on ALAS1 is lifted. This results in a dramatic increase in the transcription of the ALAS1 gene and subsequent synthesis of the ALAS1 enzyme.[2] This upregulation is the central event in AIA-induced porphyria, leading to a massive increase in the production of ALA from glycine and succinyl-CoA.
Diagram 1: The Molecular Mechanism of AIA-Induced Porphyria
Caption: A streamlined workflow for assessing the effects of AIA on hepatic cells in vitro.
Quantification of Porphyrin Accumulation
Rationale: The induction of ALAS1 by AIA leads to the accumulation of porphyrins. Quantifying these molecules provides a direct measure of the downstream consequences of ALAS1 upregulation. A simple fluorescence-based assay can be used for high-throughput screening, while HPLC provides more detailed information on the specific porphyrin species that accumulate.
4.3.1. Fluorescence-Based Porphyrin Assay (High-Throughput)
Protocol: [8]
-
Cell Culture and Treatment: Culture and treat cells with AIA in a 96-well black, clear-bottom plate as described in section 4.1.
-
Cell Lysis: After treatment, remove the medium and add a suitable lysis buffer (e.g., RIPA buffer) to each well. Incubate for 15-30 minutes at room temperature with gentle shaking.
-
Fluorescence Measurement: Measure the fluorescence intensity in each well using a microplate reader. Protoporphyrin IX, a major accumulating porphyrin, has an excitation maximum around 405 nm and an emission maximum around 635 nm. [8]4. Data Normalization: Normalize the fluorescence readings to the protein concentration in each well to account for differences in cell number.
4.3.2. HPLC Analysis of Porphyrins
-
Sample Preparation:
-
Harvest cells and prepare lysates as described in section 4.2.1.
-
Acidify the lysate to a pH below 2.5 with hydrochloric acid to stabilize the porphyrins. [9] * Centrifuge to pellet any precipitate and collect the supernatant.
-
-
HPLC Separation:
-
Inject the supernatant onto a C18 reverse-phase HPLC column.
-
Use a gradient elution with a mobile phase consisting of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., methanol or acetonitrile). [11] * The gradient should be optimized to separate the different porphyrin species based on their hydrophobicity (e.g., uroporphyrin, coproporphyrin, protoporphyrin).
-
-
Detection:
-
Use a fluorescence detector with excitation and emission wavelengths optimized for porphyrins (e.g., Ex: 405 nm, Em: 620 nm).
-
-
Quantification:
-
Quantify the individual porphyrin peaks by comparing their peak areas to those of known standards.
-
Data Interpretation and Troubleshooting
Data Interpretation:
-
ALAS Activity: A dose-dependent increase in ALAS activity in AIA-treated cells compared to vehicle-treated controls is the expected outcome.
-
Porphyrin Accumulation: A corresponding dose-dependent increase in total porphyrin fluorescence or in specific porphyrin peaks (as determined by HPLC) should be observed.
-
Cytotoxicity: It is important to assess cell viability in parallel with the functional assays. A significant decrease in viability at higher AIA concentrations may confound the interpretation of the results.
| Parameter Measured | Expected Outcome with AIA Treatment | Primary Implication |
| ALAS Activity | Dose-dependent increase | Confirmation of ALAS1 induction |
| Total Porphyrins (Fluorescence) | Dose-dependent increase | Evidence of heme pathway dysregulation |
| Specific Porphyrins (HPLC) | Increased levels of uroporphyrin, coproporphyrin, and protoporphyrin | Characterization of the porphyric phenotype |
| Cell Viability (e.g., MTT) | Potential decrease at high concentrations | Assessment of AIA-induced cytotoxicity |
Troubleshooting:
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or Low ALAS Induction | - Insufficient AIA concentration or incubation time- Low metabolic capacity of cells- Inactive reagents in ALAS assay | - Perform a dose-response and time-course experiment- Use a more metabolically active cell line (e.g., LMH)- Prepare fresh assay buffers and substrates |
| High Background in ALAS Assay | - Endogenous fluorescence in cell lysate- Incomplete inhibition of ALAD | - Include a "no substrate" control- Ensure succinylacetone is included in the assay buffer |
| Poor Porphyrin Peak Resolution (HPLC) | - Inappropriate mobile phase gradient- Column degradation | - Optimize the gradient profile- Use a new or thoroughly cleaned column |
| High Variability Between Replicates | - Inconsistent cell seeding or treatment- Pipetting errors | - Ensure uniform cell density and treatment application- Calibrate pipettes and use proper technique |
Concluding Remarks and Future Directions
The in vitro study of this compound provides a powerful and tractable system for investigating the molecular pathogenesis of drug-induced porphyria. The protocols and principles outlined in this guide offer a solid foundation for researchers to explore the intricate regulation of the heme synthesis pathway and to screen novel chemical entities for their porphyrogenic potential. Future studies could leverage more advanced models, such as 3D organoids and co-culture systems, to further enhance the physiological relevance of in vitro findings. Additionally, investigating the downstream consequences of AIA-induced heme deficiency, such as oxidative stress and apoptosis, will provide a more complete picture of the cellular response to this porphyrogenic agent. [12][13][14]By combining these robust in vitro methodologies with a deep understanding of the underlying biology, the scientific community can continue to make significant strides in the field of porphyria research.
References
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ALAS Activity Assay - HSC Cores - BookStack. (n.d.). Retrieved from [Link]
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ALAS Activity Assay - HSC Cores - BookStack. (2023, December 1). Retrieved from [Link]
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Drug-induced oxidative stress actively prevents caspase activation and hepatocyte apoptosis - PMC. (2024, September 9). Retrieved from [Link]
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Complex response to physiological and drug-induced hepatic heme demand in monoallelic ALAS1 mice - PubMed. (2021, November 12). Retrieved from [Link]
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Assessment of porphyrogenicity of drugs and chemicals in selected hepatic cell culture models through a fluorescence-based screening assay - PMC. (2022, April 21). Retrieved from [Link]
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Improvement in HPLC separation of porphyrin isomers and application to biochemical diagnosis of porphyrias - PubMed. (2007). Retrieved from [Link]
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Improvement in HPLC separation of porphyrin isomers and application to biochemical diagnosis of porphyrias | Request PDF. (2025, August 7). Retrieved from [Link]
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Caspase 3 inactivation protects against hepatic cell death and ameliorates fibrogenesis in a diet induced NASH model. (n.d.). Retrieved from [Link]
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A method for determining δ-aminolevulinic acid synthase activity in homogenized cells and tissues - NIH. (n.d.). Retrieved from [Link]
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Caspase Activation During Hepatocyte Apoptosis Induced by Tumor Necrosis Factor-Alpha in Galactosamine-Sensitized Mice - PubMed. (1999). Retrieved from [Link]
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Regulation of human liver delta-aminolevulinic acid synthase by bile acids - PubMed. (2008). Retrieved from [Link]
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Stereoselective pharmacokinetics and pharmacodynamics of propylisopropyl acetamide, a CNS-active chiral amide analog of valproic acid - PubMed. (n.d.). Retrieved from [Link]
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Hepatocytes sensitized to tumor necrosis factor-alpha cytotoxicity undergo apoptosis through caspase-dependent and caspase-independent pathways - PubMed. (2000). Retrieved from [Link]
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Liver Damage in Rats by this compound (AIA), an Inducer of Delta-Aminolevulinic Acid Synthetase (ALAS) - PubMed. (n.d.). Retrieved from [Link]
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RNA interference therapy in acute hepatic porphyrias - PubMed - NIH. (2023, November 9). Retrieved from [Link]
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Caspase 1 Activation Is Protective against Hepatocyte Cell Death by Up-regulating Beclin 1 Protein and Mitochondrial Autophagy in the Setting of Redox Stress - PubMed Central. (n.d.). Retrieved from [Link]
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Mechanism-Based Inactivation of Cytochrome P450 Enzymes: Chemical Mechanisms, Structure-Activity Relationships and Relationship to Clinical Drug-Drug Interactions and Idiosyncratic Adverse Drug Reactions. (n.d.). Retrieved from [Link]
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Mechanism-Based Inactivation of Cytochrome P450 Enzymes: Computational Insights. (2021, April 19). Retrieved from [Link]
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Drug-mediated inactivation of cytochrome P450 - PubMed. (1997). Retrieved from [Link]
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205122Orig1s000 - accessdata.fda.gov. (n.d.). Retrieved from [Link]
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Mechanism-based inactivation of cytochrome P450 enzymes: chemical mechanisms, structure-activity relationships and relationship to clinical drug-drug interactions and idiosyncratic adverse drug reactions - PubMed. (n.d.). Retrieved from [Link]
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Mechanism-Based Inactivation of Cytochrome P450 3A4 by 4-Ipomeanol - ResearchGate. (2025, August 6). Retrieved from [Link]
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(PDF) Cutting-Edge Therapies and Novel Strategies for Acute Intermittent Porphyria: Step-by-Step towards the Solution - ResearchGate. (2022, March 9). Retrieved from [Link]
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Uroporphyrinogen decarboxylase - PubMed. (1995). Retrieved from [Link]
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ELISA Troubleshooting Guide - Bio-Techne. (n.d.). Retrieved from [Link]
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Cutting-Edge Therapies and Novel Strategies for Acute Intermittent Porphyria: Step-by-Step towards the Solution - MDPI. (2022, March 11). Retrieved from [Link]
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Random decarboxylation of uroporphyrinogen III by human hepatic uroporphyrinogen decarboxylase - PubMed. (1988). Retrieved from [Link]
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Acute intermittent porphyria: vector optimization for gene therapy - PubMed. (2004). Retrieved from [Link]
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Dose-response or dose-effect curves in in vitro experiments and their use to study combined effects of neurotoxicants - PubMed. (2007). Retrieved from [Link]
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Guide to drug porphyrogenicity prediction and drug prescription in the acute porphyrias. (2007, June 19). Retrieved from [Link]
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Decarboxylation of uroporphyrinogen III by erythrocyte uroporphyrinogen decarboxylase. Evidence for a random decarboxylation mechanism - PubMed. (1987). Retrieved from [Link]
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ELISA Troubleshooting Guide: - ResearchGate. (n.d.). Retrieved from [Link]
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How to evaluate the cellular uptake of CPPs with fluorescence techniques: dissecting methodological pitfalls associated to tryptophan-rich peptides - NIH. (n.d.). Retrieved from [Link]
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Imaging of porphyrin-specific fluorescence in pathogenic bacteria in vitro using a wearable, hands-free system - NIH. (n.d.). Retrieved from [Link]
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Hepatoerythropoietic porphyria due to a novel mutation in the uroporphyrinogen decarboxylase gene - PMC. (n.d.). Retrieved from [Link]
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Methodological & Application
Application Note: Induction of Experimental Porphyria using Allylisopropylacetamide (AIA)
For Research Use Only. Not for use in diagnostic procedures.
Introduction
The porphyrias are a group of metabolic disorders caused by deficiencies in specific enzymes of the heme biosynthesis pathway.[1] Acute Intermittent Porphyria (AIP), one of the acute hepatic porphyrias, is characterized by life-threatening neurovisceral attacks precipitated by factors that induce the first and rate-limiting enzyme of the pathway, 5-aminolevulinate synthase 1 (ALAS1).[2] To study the pathophysiology of AIP and evaluate novel therapeutic strategies, a robust and reproducible animal model is essential. Allylisopropylacetamide (AIA) is a potent chemical agent used to induce a biochemical phenotype in rodents that mimics human AIP.[3][4] This document provides a detailed protocol for the induction of experimental porphyria in mice using AIA, including the mechanism of action, experimental procedures, and methods for biochemical analysis.
Mechanism of Action
Heme synthesis is a highly regulated pathway involving eight enzymatic steps, starting in the mitochondria and continuing in the cytosol before the final steps occur back in the mitochondria.[5][6] The rate-limiting enzyme in the liver is ALAS1.[6] Heme itself acts as a negative feedback regulator of ALAS1, repressing its synthesis and translocation to the mitochondria, thereby controlling the pathway's output.[2]
This compound induces a porphyric state through a dual mechanism:
-
Suicide Inactivation of Cytochrome P450 (CYP): AIA is metabolized by hepatic CYP enzymes. This process leads to the irreversible inactivation of the CYP heme moiety.[3]
-
Depletion of the Regulatory Heme Pool: The destruction of CYP heme depletes the free intracellular heme pool in hepatocytes.[2]
-
Derepression of ALAS1: The reduction in regulatory heme lifts the negative feedback on the ALAS1 gene, leading to a massive upregulation of ALAS1 transcription and synthesis.[2]
-
Accumulation of Porphyrin Precursors: The dramatic increase in ALAS1 activity leads to a surge in the production of 5-aminolevulinate (ALA). In a normal downstream pathway, this would be converted to porphobilinogen (PBG) and subsequent porphyrins. However, the sheer volume of precursors overwhelms the capacity of the subsequent enzymes, particularly the relatively low-abundant porphobilinogen deaminase (PBGD/HMBS), causing ALA and PBG to accumulate to toxic levels.[2] This accumulation is the hallmark of an acute porphyria attack.[7]
Mechanistic Pathway Diagram
The following diagram illustrates how AIA disrupts the normal regulation of the heme synthesis pathway.
Sources
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Application Notes and Protocols for Studying Drug Metabolism with Allylisopropylacetamide
Introduction: Unmasking Metabolic Pathways with a Classic Inactivator
In the intricate world of drug metabolism, understanding the contribution of specific enzyme systems is paramount for predicting drug-drug interactions, elucidating mechanisms of toxicity, and designing safer therapeutics. Allylisopropylacetamide (AIA), a compound historically noted for its porphyrogenic effects, serves as a powerful and classic tool for researchers in this field.[1][2] Its utility lies in its ability to act as a mechanism-based inactivator, or "suicide substrate," for a range of Cytochrome P450 (CYP450) enzymes.[3][4][5] By selectively disabling these crucial drug-metabolizing enzymes, AIA allows researchers to probe their function, identify metabolic pathways, and assess the potential for metabolic bioactivation of novel chemical entities.
This guide provides a comprehensive overview of the mechanisms underpinning AIA's action and delivers detailed protocols for its application in both in vitro and in vivo models. The methodologies are designed to be robust and self-validating, empowering researchers to generate reliable and insightful data in their drug development programs.
Pillar 1: The Dual Mechanism of this compound Action
AIA's utility as a research tool stems from its well-characterized, dual-pronged mechanism of action: the inactivation of CYP450 enzymes and the subsequent disruption of the heme biosynthesis pathway. This dual action provides a unique model for studying the consequences of impaired drug metabolism and heme regulation.
Mechanism-Based Inactivation of Cytochrome P450
AIA itself is not the inhibitory species. Instead, it is metabolically activated by CYP450 enzymes, primarily through oxidation of its allyl group.[6][7] This process generates a highly reactive epoxide intermediate.[6][7] This reactive metabolite can then follow two primary pathways:
-
Heme Alkylation: The primary mechanism of CYP450 inactivation involves the covalent binding of the reactive AIA metabolite to the prosthetic heme group of the enzyme.[8][9] Specifically, the metabolite alkylates one of the pyrrole nitrogens of the protoporphyrin IX ring, forming an N-alkylprotoporphyrin adduct.[9][10][11] This "green pigment" adduct is a potent inhibitor of ferrochelatase, the terminal enzyme in the heme biosynthesis pathway.[9][10] The alkylated heme is released from the apoprotein, rendering the CYP450 enzyme inactive.[9][12]
-
Apoprotein Alkylation: In some instances, the reactive metabolite can also form covalent bonds with the apoprotein of the CYP450 enzyme itself.[8] This direct damage to the protein structure further contributes to the loss of enzymatic function.
The inactivation is time- and NADPH-dependent, a classic hallmark of mechanism-based inhibition.[5][13] The process requires the catalytic machinery of the enzyme to generate its own inactivator.
Diagram 1: Mechanism of AIA-Mediated CYP450 Inactivation
Caption: AIA is metabolized by active CYP450 to a reactive intermediate that inactivates the enzyme.
Disruption of Heme Biosynthesis and Induction of Porphyria
The formation of N-alkylprotoporphyrins has a cascading effect on cellular heme homeostasis. These adducts are potent inhibitors of ferrochelatase, the enzyme that inserts ferrous iron into protoporphyrin IX to form heme.[10] This inhibition creates a bottleneck in the heme synthesis pathway.
The depletion of the intracellular "free" heme pool removes the negative feedback regulation on δ-aminolevulinic acid synthase (ALAS), the rate-limiting enzyme in heme biosynthesis.[14][15] This leads to a massive upregulation of ALAS activity and the accumulation of heme precursors, such as δ-aminolevulinic acid (ALA) and porphobilinogen (PBG), resulting in a condition mimicking acute intermittent porphyria.[1][16][17]
This well-defined mechanism makes AIA an invaluable tool for studying drug-induced porphyrias and the intricate regulation of the heme synthesis pathway.[2][18]
Pillar 2: Experimental Protocols for the Application of AIA
The following protocols provide detailed methodologies for utilizing AIA to investigate the role of CYP450 enzymes in drug metabolism.
Protocol 1: In Vitro Assessment of CYP450 Contribution to Drug Metabolism using Human Liver Microsomes (HLM)
This protocol is designed to determine if a test compound is metabolized by CYP450 enzymes that are susceptible to inactivation by AIA. A significant reduction in the metabolism of the test compound in AIA-treated microsomes indicates CYP450 involvement.
Materials:
-
Human Liver Microsomes (HLM)
-
This compound (AIA)
-
Test Compound
-
NADPH regenerating system (e.g., Glucose-6-phosphate, G6P; Glucose-6-phosphate dehydrogenase, G6PDH; NADP+)
-
Potassium Phosphate Buffer (0.1 M, pH 7.4)
-
Acetonitrile or other suitable organic solvent for reaction termination
-
LC-MS/MS system for analysis
Experimental Workflow:
Diagram 2: In Vitro AIA Inhibition Workflow
Sources
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Introduction: Understanding Allylisopropylacetamide (AIA) as a Research Tool
An in-depth guide to the use of Allylisopropylacetamide (AIA) in rodent models for inducing experimental porphyria and its applications in biomedical research.
This compound (AIA), a chemical agent with the CAS Number 299-78-5, is a cornerstone compound for researchers studying heme metabolism and certain genetic disorders.[1][2] It is primarily utilized to induce a state of chemical porphyria in animal models, providing a robust and reproducible system that mimics the pathobiology of human acute hepatic porphyrias (AHPs), such as Acute Intermittent Porphyria (AIP).[3][4] The administration of AIA to rodents triggers a significant disruption in the heme synthesis pathway, leading to the accumulation of porphyrin precursors. This makes it an invaluable tool for investigating disease pathogenesis, exploring the mechanisms of drug-induced metabolic disturbances, and for the preclinical evaluation of novel therapeutic strategies for porphyrias.[5][6]
This guide provides a comprehensive overview of the mechanism, safety considerations, and detailed protocols for the in vivo administration of AIA in rodent models, tailored for researchers in pharmacology, toxicology, and drug development.
The Biochemical Cascade: AIA's Mechanism of Action
The efficacy of AIA as a porphyrinogenic agent stems from its targeted disruption of the hepatic heme regulatory pool. This process is not a direct enzymatic inhibition by AIA itself, but rather a consequence of its metabolic activation into a reactive intermediate.
Causality Behind the Experimental Model: The central hypothesis is that depleting the regulatory "free" heme pool in hepatocytes leads to a dramatic upregulation of 5-aminolevulinate synthase 1 (ALAS1), the first and rate-limiting enzyme of the heme synthesis pathway.[4][7] AIA achieves this through a mechanism known as "suicide inhibition."
-
Metabolic Activation: Upon administration, AIA is metabolized by the cytochrome P450 (CYP) enzyme system in the liver.[8][9] This process transforms AIA into a more reactive intermediate.
-
Suicide Inhibition of CYP: This reactive metabolite covalently binds to the heme prosthetic group within the CYP enzymes, rendering them inactive.[2][10][11]
-
Heme Depletion: The irreversible binding and subsequent breakdown of the heme moiety lead to a rapid decrease in the concentration of microsomal heme and functional cytochrome P450.[4]
-
Derepression of ALAS1: The hepatocyte senses this depletion of the free heme pool, which normally acts as a negative feedback regulator of ALAS1. The loss of this feedback inhibition leads to a massive transcriptional induction of the ALAS1 gene.[5][7]
-
Accumulation of Precursors: The surge in ALAS1 activity results in the overproduction of porphyrin precursors, primarily 5-aminolevulinic acid (ALA) and porphobilinogen (PBG), which then accumulate in the liver and are excreted in the urine, mirroring the biochemical hallmark of an acute porphyric attack.[6][12]
The following diagram illustrates this multi-step mechanism.
Caption: Standard workflow for an in vivo AIA study.
Protocol 1: Induction of Chemical Porphyria in Rats
This protocol is designed for rats, which are more sensitive to AIA. [13] Materials:
-
This compound (AIA) powder
-
Vehicle: Sterile 0.9% saline
-
Sterile syringes (1 mL) and needles (25-27G) [14][15]* Metabolic cages for urine collection
-
Male Sprague-Dawley rats (200-250g)
Procedure:
-
Animal Preparation: Acclimatize rats for at least one week. House them in metabolic cages for 24-48 hours prior to the experiment to collect baseline urine samples.
-
AIA Solution Preparation:
-
Expert Insight: AIA has limited aqueous solubility. Prepare a fresh suspension immediately before use.
-
Weigh the required amount of AIA for your cohort.
-
Suspend AIA in sterile 0.9% saline to a final concentration of 40 mg/mL. Vortex thoroughly to ensure a uniform suspension.
-
-
Administration:
-
Dosage Rationale: A dose of 400 mg/kg is a well-established porphyrinogenic dose in rats. [8] * Gently restrain the rat. The IP injection site is the lower abdominal quadrant. Alternate sides for repeated dosing. [16] * Aspirate with the syringe after needle insertion to ensure you have not entered the bladder or intestines. [14] * Inject a volume of 10 mL/kg of the 40 mg/mL AIA suspension.
-
-
Post-Administration:
-
Return the animals to their metabolic cages.
-
Collect urine over a 24-hour period for analysis of ALA and PBG.
-
Monitor animals for any signs of distress or neurotoxicity.
-
Protocol 2: Enhanced Porphyria Induction in Mice
Mice are less sensitive to AIA, and inducing a robust porphyric state often requires pretreatment with an agent like phenobarbital to induce the CYP enzymes responsible for metabolizing AIA. [8][11][13] Materials:
-
Phenobarbital sodium salt
-
This compound (AIA) powder
-
Vehicle: Sterile 0.9% saline
-
Sterile syringes (1 mL) and needles (27-30G) [15][17]* Metabolic cages
-
Male C57BL/6 mice (8-10 weeks old)
Procedure:
-
Animal Preparation: Acclimatize mice for at least one week.
-
Phenobarbital Pretreatment (Days 1-3):
-
Rationale: Phenobarbital induces hepatic CYP enzymes, enhancing the metabolic activation of AIA to its reactive intermediate. [8] * Prepare an 8 mg/mL solution of phenobarbital in sterile saline.
-
Administer phenobarbital at 80 mg/kg via IP injection once daily for 3 consecutive days.
-
-
AIA Administration (Day 4):
-
Wait 24 hours after the final phenobarbital dose.
-
Prepare a fresh 25 mg/mL suspension of AIA in sterile saline.
-
Administer AIA at 250 mg/kg via IP injection. The lower dose compared to rats is typical, especially with pretreatment.
-
-
Post-Administration:
-
Place mice in metabolic cages for 24-hour urine collection.
-
Monitor animals closely. The combination of phenobarbital and AIA can increase the risk of adverse effects.
-
Collect urine and tissues for analysis as described for the rat protocol.
-
Data Collection and Interpretation
Key Endpoints:
-
Urinary Porphyrin Precursors: The primary outcome is the measurement of ALA and PBG in the urine, typically using colorimetric assays or HPLC. A significant increase over baseline confirms the induction of porphyria.
-
Hepatic ALAS1 Activity: Measurement of ALAS1 enzyme activity in liver homogenates provides a direct assessment of the mechanistic endpoint.
-
Hepatic Porphyrin Content: Quantification of accumulated porphyrins (e.g., uroporphyrin, coproporphyrin) in the liver can be performed using spectrofluorometry or HPLC. [18]* CYP450 Levels: Measurement of total hepatic CYP450 content can confirm the heme-depleting effect of AIA. [4] Trustworthiness Through Self-Validation: A properly executed experiment will demonstrate a clear cause-and-effect relationship. The administration of AIA should lead to a quantifiable and significant increase in urinary ALA and PBG excretion compared to vehicle-treated control animals. This biochemical validation is crucial for confirming the model's success before proceeding with further therapeutic or mechanistic studies.
Troubleshooting and Field-Proven Insights
-
Inconsistent Response: If the porphyric response is variable, ensure the AIA suspension is homogenous. Vortex immediately before drawing each dose. The age and strain of the animals can also contribute to variability.
-
Animal Distress: AIA can induce neurological symptoms at high doses. If animals show signs of severe distress, reduce the dose or consider a shorter study duration. Always have a clear humane endpoint plan.
-
Vehicle Choice: While saline is standard, for compounds that are difficult to suspend, a vehicle containing a small percentage of a solubilizing agent like DMSO or Tween 80 may be considered, but it must be tested alone in a control group to ensure it has no porphyrinogenic effect itself.
References
-
Pharmaffiliates. This compound. [Link]
-
Yasuda, M., & Desnick, R. J. (2010). Murine models of the human porphyrias: Contributions toward understanding disease pathogenesis and the development of new therapies. PubMed. [Link]
-
Meyer, U. A., & Marver, H. S. (1971). Chemically induced porphyria: increased microsomal heme turnover after treatment with this compound. Science. [Link]
-
Yasuda, M., & Desnick, R. J. (2010). Murine Models of the Human Porphyrias: Contributions Toward Understanding Disease Pathogenesis and the Development of New Therapies. PubMed Central. [Link]
-
Sardh, E., et al. (1976). Haem control in experimental porphyria. The effect of haemin on the induction of δ-aminolaevulinate synthase in isolated chick-embryo liver cells. PubMed Central. [Link]
-
Simon, A., & Pompden, D. (2018). Computational disease model of phenobarbital-induced acute attacks in an acute intermittent porphyria mouse model. PubMed. [Link]
-
Ortiz de Montellano, P. R., et al. (1984). The this compound and novonal prosthetic heme adducts. Molecular Pharmacology. [Link]
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De Matteis, F., & Gibbs, A. (1973). Decreased liver activity of porphyrin-metal chelatase in hepatic porphyria caused by 3,5-diethoxycarbonyl-1,4-dihydrocollidine. Studies in rats and mice. Biochemical Journal. [Link]
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To-Figueras, J., et al. (2014). Acute Intermittent Porphyria Causes Hepatic Mitochondrial Energetic Failure In A Mouse Model. ResearchGate. [Link]
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Edwards, P. M., et al. (1978). The glutathione-linked metabolism of 2-allyl-2-isopropy-lacetamide in rats. Further evidence for the formation of a reactive metabolite. Chemico-Biological Interactions. [Link]
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Einarsson, K., et al. (1973). Effect of this compound and Sedormid on Enzymes of Steroid Metabolism in Rat Liver. Biochimica et Biophysica Acta. [Link]
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White, I. N. (1982). Evidence for the in vitro metabolism of this compound to reactive intermediates. Mechanistic studies with oxygen-18. Biochemical Pharmacology. [Link]
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Wang, B., et al. (2021). Acute Intermittent Porphyria: An Overview of Therapy Developments and Future Perspectives Focusing on Stabilisation of HMBS and Proteostasis Regulators. PubMed Central. [Link]
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Satoh, T., et al. (2021). The rodent model of impaired gastric motility induced by allyl isothiocyanate, a pungent ingredient of wasabi, to evaluate therapeutic agents for functional dyspepsia. Journal of Pharmacological Sciences. [Link]
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Sinclair, P. R., et al. (1984). Inhibition of uroporphyrinogen decarboxylase by halogenated biphenyls in chick hepatocyte cultures. Essential role for induction of cytochrome P-448. PubMed Central. [Link]
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Sinclair, P. R., et al. (1984). Inhibition of Uroporphyrinogen Decarboxylase by Halogenated Biphenyls in Chick Hepatocyte Cultures. Essential Role for Induction of Cytochrome P-448. Biochemical Journal. [Link]
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Karger Publishers. (1976). Effect of this compound on the Conversion of Heme (Ferriprotoporphyrin IX) to Bilirubin in Rat Liver Perfusion in vitro. [Link]
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Yip, K. W., et al. (2014). A porphodimethene chemical inhibitor of uroporphyrinogen decarboxylase. American Association for Cancer Research. [Link]
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Murty, H. S., & Nair, P. P. (1969). Prevention of this compound induced experimental porphyria in the rat by vitamin E. Nature. [Link]
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San Diego State University. (n.d.). IACUC Guidelines. [Link]
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Lambrecht, R. W., et al. (1988). Xenobiotic mediated inhibition of hepatic uroporphyrinogen decarboxylase activity in 17-day-old chick embryo liver cells in culture. FEBS Letters. [Link]
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Phillips, J. D., et al. (2007). A porphomethene inhibitor of uroporphyrinogen decarboxylase causes porphyria cutanea tarda. Proceedings of the National Academy of Sciences. [Link]
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Ioannou, P. C., et al. (1990). The disposition of allyl isothiocyanate in the rat and mouse. Food and Chemical Toxicology. [Link]
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University of Arizona. (2023). Using rodent models for simple toxicity studies and efficacy testing for novel therapeutics. [Link]
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Nelson, C., et al. (2022). Assessment of porphyrogenicity of drugs and chemicals in selected hepatic cell culture models through a fluorescence‐based screening assay. PubMed Central. [Link]
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Medicosis Perfectionalis. (2023). Acute Intermittent Porphyria - Disorders of Heme Synthesis. [Link]
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Application Notes and Protocols for the Quantification of Allylisopropylacetamide
Introduction: The Analytical Imperative for Allylisopropylacetamide Quantification
This compound (AIA), with the chemical formula C₈H₁₅NO and a molecular weight of 141.21 g/mol , is a compound of significant interest in biomedical research.[1][2] It is recognized as a porphyrinogenic agent and an irreversible inhibitor of cytochrome P450 enzymes.[3] AIA achieves this by being oxidized to a reactive intermediate that covalently binds to the heme moiety of the cytochrome, a mechanism characteristic of a "suicide inhibitor."[3] Given its potent biological activity, the accurate quantification of AIA in various matrices, particularly biological fluids and tissues, is paramount for researchers in drug metabolism, toxicology, and pharmacokinetic studies.
This comprehensive guide provides detailed application notes and protocols for the quantitative analysis of this compound. We will delve into the core analytical techniques best suited for this small molecule: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The methodologies presented herein are designed to be robust and self-validating, grounded in established scientific principles to ensure data integrity and reproducibility.
Physicochemical Properties of this compound
A foundational understanding of AIA's physicochemical properties is critical for analytical method development.
| Property | Value | Source |
| Molecular Formula | C₈H₁₅NO | [1][2] |
| Molecular Weight | 141.21 g/mol | [1] |
| Melting Point | 98-100 °C | [3] |
| Boiling Point | 251.3 ± 19.0 °C (Predicted) | [3] |
| XlogP | 1.5 | PubChem |
The moderate lipophilicity (XlogP of 1.5) suggests that AIA can be efficiently extracted from aqueous matrices using organic solvents. Its molecular weight is well within the range for analysis by both GC-MS and LC-MS/MS. The absence of a significant chromophore in its structure suggests that UV-based detection in HPLC may have sensitivity limitations, making mass spectrometry the preferred detection method.
I. High-Performance Liquid Chromatography (HPLC) with UV Detection
While mass spectrometry is generally preferred for its sensitivity and specificity, a validated HPLC-UV method can be suitable for the analysis of bulk substance or pharmaceutical formulations where concentrations are expected to be higher. The key is to establish a stability-indicating method that can separate AIA from any potential degradation products.[4][5][6]
Scientific Rationale
This method relies on the principle of reversed-phase chromatography, where the analyte is separated based on its hydrophobicity.[7] A non-polar stationary phase is used with a polar mobile phase. Given AIA's moderate polarity, a C18 column is a suitable choice. The mobile phase composition is optimized to achieve adequate retention and separation. UV detection is performed at a wavelength where AIA exhibits some absorbance, likely in the lower UV range (e.g., 200-220 nm), which is typical for compounds with amide functional groups lacking extensive conjugation.[8][9]
Experimental Workflow
Caption: High-Performance Liquid Chromatography (HPLC) Workflow for this compound Analysis.
Detailed Protocol
1. Materials and Reagents:
-
This compound reference standard
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
0.45 µm syringe filters
2. Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
3. Chromatographic Conditions:
-
Mobile Phase: Acetonitrile:Water (e.g., 60:40 v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
4. Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of AIA reference standard in 10 mL of the mobile phase.
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 1-100 µg/mL).
-
Sample Preparation: Accurately weigh a portion of the bulk drug or powdered formulation, dissolve in the mobile phase to achieve a theoretical concentration within the calibration range, and filter through a 0.45 µm syringe filter before injection.
5. Method Validation: The method should be validated according to ICH guidelines, assessing parameters such as:[10][11]
-
Specificity: Demonstrated by the absence of interfering peaks at the retention time of AIA in a blank and by separating AIA from its degradation products in forced degradation studies.[4][5]
-
Linearity: Assessed by analyzing the calibration standards and evaluating the correlation coefficient (r²) of the calibration curve, which should be ≥ 0.999.
-
Accuracy and Precision: Determined by analyzing quality control (QC) samples at low, medium, and high concentrations within the calibration range.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Established based on the signal-to-noise ratio.
-
Robustness: Evaluated by making small, deliberate variations in method parameters (e.g., mobile phase composition, flow rate, column temperature).
Forced Degradation Studies
To establish the stability-indicating nature of the HPLC method, forced degradation studies are essential.[9][11][12][13] AIA solutions should be subjected to the following stress conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours
-
Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours
-
Thermal Degradation: 105 °C for 48 hours (solid state)
-
Photolytic Degradation: Exposure to UV light (254 nm) and cool white fluorescent light for a specified duration.
The stressed samples are then analyzed by the developed HPLC method to ensure that any degradation products are well-resolved from the parent AIA peak.
II. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. Given AIA's predicted boiling point, it is amenable to GC analysis. The amide functional group may benefit from derivatization to improve peak shape and thermal stability.[4][14]
Scientific Rationale
In GC-MS, the sample is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for identification and quantification. Derivatization with an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can replace the active hydrogen on the amide nitrogen with a less polar trimethylsilyl (TMS) group, enhancing volatility and reducing peak tailing.[15]
Experimental Workflow
Caption: Gas Chromatography-Mass Spectrometry (GC-MS) Workflow for this compound Analysis.
Detailed Protocol
1. Materials and Reagents:
-
This compound reference standard
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Anhydrous pyridine or acetonitrile
-
GC-grade organic solvent (e.g., ethyl acetate)
2. Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)
3. GC-MS Conditions:
-
Injector Temperature: 250 °C
-
Oven Temperature Program: Initial temperature of 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1 mL/min
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Spectrometer Scan Range: m/z 40-400
-
Quantification Mode: Selected Ion Monitoring (SIM) of characteristic ions for the derivatized AIA.
4. Sample Preparation and Derivatization:
-
Standard and Sample Preparation: Prepare solutions of AIA in an appropriate volatile organic solvent (e.g., ethyl acetate) at concentrations suitable for GC-MS analysis (e.g., 1-100 ng/mL).
-
Derivatization Procedure:
-
Evaporate a known volume of the standard or sample solution to dryness under a gentle stream of nitrogen.
-
Add 50 µL of anhydrous pyridine (or acetonitrile) and 50 µL of BSTFA with 1% TMCS.
-
Cap the vial tightly and heat at 70 °C for 30 minutes.
-
Cool to room temperature before injection.
-
5. Method Validation: Similar to the HPLC method, the GC-MS method must be validated for specificity, linearity, accuracy, precision, LOD, and LOQ. The use of a stable isotope-labeled internal standard is highly recommended for improved accuracy and precision.
III. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for the quantification of small molecules in complex biological matrices due to its high sensitivity and selectivity.[16] This makes it the ideal choice for pharmacokinetic and toxicological studies of AIA in plasma, urine, or tissue homogenates.
Scientific Rationale
This technique combines the separation power of HPLC with the sensitive and selective detection of tandem mass spectrometry. After chromatographic separation, AIA is ionized, typically by electrospray ionization (ESI), and the precursor ion corresponding to protonated AIA ([M+H]⁺) is selected in the first quadrupole. This precursor ion is then fragmented in the collision cell, and specific product ions are monitored in the third quadrupole. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional selectivity by monitoring a specific precursor-to-product ion transition, minimizing interference from the sample matrix.
Experimental Workflow
Caption: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Workflow for this compound Analysis.
Detailed Protocol
1. Materials and Reagents:
-
This compound reference standard
-
Stable isotope-labeled internal standard (e.g., AIA-d5)
-
LC-MS grade acetonitrile, methanol, and water
-
LC-MS grade formic acid
-
Human plasma (or other biological matrix)
2. Instrumentation:
-
UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
C18 column suitable for LC-MS (e.g., 2.1 x 50 mm, 1.8 µm particle size)
3. LC-MS/MS Conditions:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient Elution: A suitable gradient to ensure separation from matrix components (e.g., 5% B to 95% B over 3 minutes).
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Ionization Mode: ESI Positive
-
MRM Transitions (Hypothetical):
-
AIA: Precursor ion (Q1) m/z 142.1 → Product ion (Q3) m/z (to be determined by infusion and fragmentation studies)
-
AIA-d5 (IS): Precursor ion (Q1) m/z 147.1 → Product ion (Q3) m/z (to be determined)
-
-
Optimized MS Parameters: Capillary voltage, cone voltage, collision energy, etc., should be optimized for maximum signal intensity.
4. Sample Preparation from Plasma:
-
Protein Precipitation (PPT): [5][8][10][17]
-
To 50 µL of plasma in a microcentrifuge tube, add 150 µL of cold acetonitrile containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at >10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube, evaporate to dryness under nitrogen, and reconstitute in 100 µL of the initial mobile phase.
-
-
Liquid-Liquid Extraction (LLE): [18][19][20]
-
To 100 µL of plasma, add the internal standard and 500 µL of an appropriate organic solvent (e.g., ethyl acetate or methyl tert-butyl ether).
-
Vortex for 2 minutes and centrifuge to separate the layers.
-
Transfer the organic layer to a new tube, evaporate to dryness, and reconstitute in the mobile phase.
-
-
Solid-Phase Extraction (SPE): [1][3][21][22]
-
Condition a reversed-phase SPE cartridge (e.g., C18) with methanol followed by water.
-
Load the plasma sample (pre-treated with internal standard).
-
Wash the cartridge with a weak organic solvent to remove interferences.
-
Elute AIA with a stronger organic solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate and reconstitute in the mobile phase.
-
5. Method Validation: A full validation according to regulatory guidelines (e.g., FDA or EMA) for bioanalytical methods is required. This includes assessing selectivity, accuracy, precision, recovery, matrix effects, and stability (freeze-thaw, short-term, long-term, and post-preparative).
IV. UV-Visible Spectroscopy
UV-Visible spectroscopy is a simple and cost-effective technique that can be used for the quantification of AIA in simple, non-absorbing matrices.[8][21] However, its applicability is limited by its lower sensitivity and selectivity compared to chromatographic methods, especially in complex samples.
Scientific Rationale
This technique is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light.[23] The analysis involves measuring the absorbance of an AIA solution at its wavelength of maximum absorbance (λmax) and comparing it to a calibration curve prepared from standards of known concentrations.
Detailed Protocol
1. Materials and Reagents:
-
This compound reference standard
-
Spectroscopic grade solvent (e.g., ethanol or methanol)
2. Instrumentation:
-
UV-Visible spectrophotometer
3. Method:
-
Determination of λmax: Prepare a solution of AIA in the chosen solvent and scan the UV spectrum from 200 to 400 nm to identify the wavelength of maximum absorbance.
-
Calibration Curve: Prepare a series of standard solutions of AIA covering the desired concentration range. Measure the absorbance of each standard at the predetermined λmax. Plot a graph of absorbance versus concentration to generate a calibration curve.
-
Sample Analysis: Prepare the sample solution in the same solvent and measure its absorbance at λmax. Determine the concentration of AIA in the sample by interpolating from the calibration curve.
Conclusion
The choice of the most appropriate analytical method for the quantification of this compound depends on the specific application, the required sensitivity, and the nature of the sample matrix. For bulk drug and formulation analysis, a validated stability-indicating HPLC-UV method can be sufficient. For trace-level quantification, particularly in biological matrices, LC-MS/MS is the method of choice due to its superior sensitivity and selectivity. GC-MS offers an alternative for volatile compounds and can be employed with appropriate derivatization. Each of these methods, when properly developed and validated, can provide accurate and reliable data to support research and development activities involving this compound.
References
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2-(1-Methylethyl)-4-pentenamide | C8H15NO | CID 9297 - PubChem. (URL: [Link])
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UV-Vis Spectroscopy: Principle, Strengths and Limitations and Applications. (2023-12-18). (URL: [Link])
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Solid-Phase Extraction (SPE) Techniques for Sample Preparation in Clinical and Pharmaceutical Analysis: A Brief Overview. (2025-08-10). (URL: [Link])
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Protein precipitation for the analysis of a drug cocktail in plasma by LC-ESI-MS. (URL: [Link])
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2.3: LIQUID-LIQUID EXTRACTION - Chemistry LibreTexts. (2021-06-20). (URL: [Link])
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Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. (URL: [Link])
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Development of forced degradation and stability indicating studies of drugs—A review - NIH. (URL: [Link])
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Attribution of the discrepancy between ELISA and LC-MS/MS assay results of a PEGylated scaffold protein in post-dose monkey plasma samples due to the presence of anti-drug antibodies - PubMed. (URL: [Link])
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Inducing Experimental Porphyria with Allylisopropylacetamide: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Experimental models of porphyria are indispensable tools for investigating the pathophysiology of this group of metabolic disorders and for the preclinical evaluation of novel therapeutic strategies.[1][2] The porphyrias are characterized by deficiencies in specific enzymes of the heme biosynthesis pathway, leading to the accumulation of porphyrins and their neurotoxic precursors, δ-aminolevulinic acid (ALA) and porphobilinogen (PBG).[3][4][5][6] Acute Intermittent Porphyria (AIP), one of the most common acute hepatic porphyrias, results from a deficiency in the enzyme porphobilinogen deaminase (PBGD), also known as hydroxymethylbilane synthase (HMBS).[4][7][8]
Allylisopropylacetamide (AIA) is a well-established chemical agent used to induce a biochemical state in laboratory animals that mimics the key features of human acute intermittent porphyria.[9][10][11] This application note provides a comprehensive guide to the use of AIA for inducing experimental porphyria, with detailed protocols for dosage, administration, and monitoring in rodent models.
Mechanism of Action: How this compound Induces Porphyria
This compound induces porphyria primarily by disrupting the delicate balance of heme synthesis in the liver.[12] The core mechanism involves the following key steps:
-
Cytochrome P450 Destruction: AIA, particularly at higher doses, leads to the destruction of hepatic cytochrome P450 enzymes.[12][13]
-
Heme Pool Depletion: The breakdown of cytochrome P450 depletes the intracellular regulatory heme pool.[12]
-
ALAS1 Upregulation: Heme normally exerts negative feedback on the rate-limiting enzyme of its own synthesis, δ-aminolevulinic acid synthase 1 (ALAS1).[14][15] With the depletion of the heme pool, this feedback inhibition is released, leading to a significant upregulation of ALAS1 activity.[12][16]
-
Porphyrin Precursor Accumulation: The surge in ALAS1 activity results in a massive overproduction of ALA and its subsequent conversion to PBG. In models with a pre-existing partial deficiency of PBGD, or when the enzymatic capacity of the pathway is overwhelmed, these neurotoxic precursors accumulate to high levels, precipitating a porphyria-like state.[4][7]
Caption: Mechanism of AIA-induced porphyria.
Experimental Protocols
Animal Models
Rats and mice are the most commonly used animal models for inducing experimental porphyria with AIA.[7][13][17] While wild-type animals can be used to study the biochemical effects of ALAS1 induction, genetic mouse models of AIP, which have a deficiency in the PBGD enzyme, provide a more clinically relevant model for studying acute attacks.[2][18][19]
Dosage and Administration of this compound
The dosage of AIA can be varied to modulate the severity of the induced porphyria. It is crucial to start with a dose-response study to determine the optimal concentration for your specific experimental needs.
| Animal Model | Administration Route | Dosage Range (mg/kg) | Notes |
| Rat | Intraperitoneal (i.p.) | 200 - 400 | Doses in this range have been shown to cause a dose-dependent increase in ALAS activity.[12] Higher doses (>300 mg/kg) are associated with significant P450 destruction.[12] |
| Subcutaneous (s.c.) | Not specified in the provided results | ||
| Mouse | Intraperitoneal (i.p.) | 350 | A single dose of 350 mg/kg has been used to induce porphyria, with euthanasia 16 hours post-injection.[7] |
Important Considerations:
-
Hepatotoxicity: High doses of AIA (≥100 mg/kg in rats) can cause liver damage, characterized by macroscopic changes, increased bromsulphthalein retention, and decreased succinate-dehydrogenase activity.[13] It is essential to monitor for signs of hepatotoxicity.
-
Vehicle: AIA should be dissolved in a suitable vehicle, such as saline or a mixture of saline and a solubilizing agent, for administration. The final concentration should be prepared to allow for an appropriate injection volume for the animal's weight.
Step-by-Step Protocol for Induction and Monitoring
-
Animal Acclimatization: Allow animals to acclimatize to the housing conditions for at least one week before the start of the experiment.
-
Baseline Sample Collection: Collect baseline urine and blood samples to determine the normal levels of porphyrin precursors.
-
AIA Preparation: Prepare a fresh solution of AIA in the chosen vehicle on the day of injection.
-
AIA Administration: Administer the prepared AIA solution via the chosen route (e.g., intraperitoneal injection).
-
Monitoring:
-
Urine Collection: Place animals in metabolic cages for timed urine collection (e.g., 16-24 hours). Protect urine samples from light to prevent degradation of porphyrins.[20]
-
Blood Collection: Collect blood samples at specified time points post-AIA administration.
-
Clinical Signs: Observe animals for any clinical signs of distress or neurotoxicity. In mouse models of AIP, motor coordination can be assessed using a rotarod device.[21]
-
-
Euthanasia and Tissue Collection: At the end of the experimental period, euthanize the animals according to approved institutional guidelines. Collect liver tissue for biochemical and histological analysis.
Caption: Experimental workflow for AIA-induced porphyria.
Biochemical Analysis
The diagnosis and monitoring of both clinical and experimental porphyria rely on the measurement of key biochemical markers.[20][22]
| Analyte | Sample Type | Significance |
| δ-Aminolevulinic Acid (ALA) | Urine, Plasma | A primary precursor of the heme synthesis pathway. Elevated levels are a hallmark of acute porphyrias.[4][20] |
| Porphobilinogen (PBG) | Urine | A key diagnostic marker for acute intermittent porphyria. Markedly elevated during acute attacks.[4][6][20][23] |
| Total Porphyrins | Urine, Feces, Plasma | Elevated levels of specific porphyrins (e.g., uroporphyrin, coproporphyrin) can help differentiate between different types of porphyria.[22][24][25] |
| ALAS1 Activity | Liver Homogenate | Direct measurement of the rate-limiting enzyme activity to confirm the induction effect of AIA.[16] |
| Cytochrome P450 Content | Liver Microsomes | To assess the extent of AIA-induced P450 destruction.[12] |
Analytical Methods:
-
Spectrophotometry: Can be used for the quantitative determination of ALA and PBG after appropriate chemical reactions to produce colored products.
-
High-Performance Liquid Chromatography (HPLC): A more specific and sensitive method for the separation and quantification of individual porphyrins.[22]
-
Fluorometry: Plasma porphyrin levels can be assessed by fluorescence scanning.[25]
Expected Outcomes
Following the administration of an effective dose of AIA, researchers can expect to observe:
-
A significant increase in urinary excretion of ALA and PBG, typically peaking within 24 hours.[4]
-
An increase in hepatic ALAS1 activity.[16]
-
A decrease in hepatic cytochrome P450 levels.[12]
-
In AIP mouse models, the development of motor neuropathy, which can be quantified.[21]
Conclusion
The use of this compound provides a robust and reproducible method for inducing experimental porphyria in animal models. This model is invaluable for gaining insights into the pathogenesis of acute porphyrias and for the in vivo testing of novel therapeutic agents, including gene therapies and small molecule inhibitors of ALAS1.[14][18][26] Careful consideration of the dosage, route of administration, and potential for hepatotoxicity is essential for the successful and ethical implementation of this experimental model.
References
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Klinger, W., & Müller, D. (1980). The influence of allyl isopropyl acetamide on d-aminolevulinic acid synthetase and cytochrome P-450. Acta Biologica et Medica Germanica, 39(1), 107–112. [Link]
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Meyer, U. A., & Marver, H. S. (1971). Chemically induced porphyria: increased microsomal heme turnover after treatment with this compound. Science, 171(3966), 64–66. [Link]
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Tschudy, D. P., Rose, J., Hellman, E., Collins, A., & Rechcigl, M., Jr. (1962). Biochemical studies of experimental porphyria. Metabolism: Clinical and Experimental, 11, 1287–1301. [Link]
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Yuwiler, A., Wetterberg, L., & Geller, E. (1970). Tryptophan pyrrolase, tryptophan and tyrosine transaminase changes during this compound-induced porphyria in the rat. Biochemical Pharmacology, 19(1), 189–195. [Link]
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De Matteis, F., & Gibbs, A. (1973). Decreased liver activity of porphyrin-metal chelatase in hepatic porphyria caused by 3,5-diethoxycarbonyl-1,4-dihydrocollidine. Studies in rats and mice. The Biochemical Journal, 134(3), 717–727. [Link]
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Murty, H. S., & Nair, P. P. (1969). Prevention of this compound induced experimental porphyria in the rat by vitamin E. Nature, 223(5202), 200–201. [Link]
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Vizethum, W., & Rentsch, I. (1977). Liver Damage in Rats by this compound (AIA), an Inducer of Delta-Aminolevulinic Acid Synthetase (ALAS). Experimental Pathology, 13(4-5), 266–270. [Link]
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Pinelli, A., Colombo, R., Manitto, P., & Monti, D. (1981). Drugs Affecting Porphyrin and Lipid Metabolism in Rats: Effects Exerted by this compound and Related Molecules. Pharmacology, 22(6), 337–342. [Link]
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American Association for Clinical Chemistry. (2024). Clinical Symptoms, Laboratory Findings and Diagnosis of Porphyria Diseases. AACC. [Link]
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Lelli, V., et al. (2024). Xenobiotics Triggering Acute Intermittent Porphyria and Their Effect on Mouse Brain Respiratory Complexes. MDPI. [Link]
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Casey, T., & Graham, K. (2000). Biochemical differentiation of the porphyrias. Clinical Biochemistry, 33(1), 1–9. [Link]
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ClinicalTrials.gov. (2016). Acute Porphyria Biomarkers for Disease Activity. ClinicalTrials.gov. [Link]
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Anderson, K. E., et al. (2018). Acute Hepatic Porphyrias: Current Diagnosis & Management. Apricus Biopharm. [Link]
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Yasuda, M., & Desnick, R. J. (2019). Murine models of the human porphyrias: Contributions toward understanding disease pathogenesis and the development of new therapies. Molecular Genetics and Metabolism, 128(3), 204-212. [Link]
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National Institutes of Health. (2014). N-Alkylprotoporphyrin Formation and Hepatic Porphyria in Dogs After Administration of a New Antiepileptic Drug Candidate: Mechanism and Species Specificity. NIH. [Link]
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American Porphyria Foundation. (2014). Porphyria Diagnostics – Part 1: A brief overview of the porphyrias. PMC - PubMed Central. [Link]
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Wang, B. (2024). Exploring current and emerging therapies for porphyrias. ResearchGate. [Link]
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Unzu, C., et al. (2010). Porphobilinogen deaminase over-expression in hepatocytes, but not in erythrocytes, prevents accumulation of toxic porphyrin precursors in a mouse model of acute intermittent porphyria. Journal of Hepatology, 52(3), 417-424. [Link]
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Anderson, K. E., et al. (2017). Acute Hepatic Porphyrias: Recommendations for Evaluation and Long-term Management. Hepatology, 66(4), 1314-1322. [Link]
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Yasuda, M., & Desnick, R. J. (2019). Murine Models of the Human Porphyrias: Contributions Toward Understanding Disease Pathogenesis and the Development of New Therapies. PMC - PubMed Central. [Link]
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Oashi, A., & Kikuchi, G. (1972). Mechanism of this compound-induced increase of -aminolevulinate synthetase in liver mitochondria. VI. Multiple molecular forms of -aminolevulinate synthetase in the cytosol and mitochondria of induced cock liver. Archives of Biochemistry and Biophysics, 153(1), 34-46. [Link]
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Gounden, V., & Jialal, I. (2023). Pathophysiology, Pharmacology and Treatment of Acute Intermittent Porphyria: A Patient Case Description and Recommendations from the Current Literature. ResearchGate. [Link]
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ResearchGate. (2017). Chimeric Mouse With Humanized Liver Is an Appropriate Animal Model to Investigate Mode of Action for Porphyria-Mediated Hepatocytotoxicity. ResearchGate. [Link]
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Sampedro, A., et al. (2020). Systemic messenger RNA as an etiological treatment for acute intermittent porphyria. Nature Medicine, 26(2), 221-229. [Link]
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Dirty Medicine. (2021, June 13). Heme Synthesis Pathway (and Associated Diseases) [Video]. YouTube. [Link]
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The Blood Project. (2022, July 18). Recommendations for the Diagnosis and Treatment of the Acute Porphyrias. The Blood Project. [Link]
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Medscape. (2025, March 28). Porphyria Overview: Practice Essentials, Background, Pathophysiology. Medscape. [Link]
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Alnylam Pharmaceuticals. (n.d.). GIVLAARI for Acute Porphyria. GIVLAARI. [Link]
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Medicosis Perfectionalis. (2023, September 16). Acute Intermittent Porphyria - Disorders of Heme Synthesis - Biochemistry & Hematology [Video]. YouTube. [Link]
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Patsnap. (2024, June 25). What are ALAS1 inhibitors and how do they work?. Patsnap Synapse. [Link]
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MDPI. (2024). From Deficiency to Therapy: Systemic Consequences of ALAS1 Disruption and the Protective Role of 5-ALA. MDPI. [Link]
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National Institutes of Health. (2008). Heme biosynthesis and the porphyrias. PMC - NIH. [Link]
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ResearchGate. (n.d.). Heme synthesis pathway and structures of porphyrins (A) Heme synthesis... | Download Scientific Diagram. ResearchGate. [Link]
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Cureus. (2023, March 13). Acute Intermittent Porphyria's Symptoms and Management: A Narrative Review. PMC. [Link]
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Application Notes & Protocols: Preparation of Allylisopropylacetamide (AIA) Solutions for Experimental Use
Abstract
This comprehensive guide provides detailed protocols and technical insights for the preparation, handling, and quality control of Allylisopropylacetamide (AIA) solutions for research applications. This compound is a well-established porphyrinogenic agent utilized extensively in experimental models to study hepatic porphyrias and the mechanisms of cytochrome P450 (CYP450) inactivation.[1][2][3] The protocols herein are designed for researchers, scientists, and drug development professionals, emphasizing scientific integrity, safety, and experimental reproducibility. We detail methodologies for creating stable, concentrated stock solutions in organic solvents and their subsequent dilution into aqueous media for in vitro and in vivo experiments, ensuring the validity and consistency of your results.
Scientific Background & Mechanism of Action
This compound (2-isopropyl-4-pentenamide) is a xenobiotic that serves as a classic inducer of experimental porphyria.[2][4] Its primary mechanism involves the targeted inactivation of hepatic cytochrome P450 enzymes.[1][5] As a "suicide inhibitor," AIA is metabolized by CYP450 into a reactive intermediate.[1][6] This intermediate then covalently binds to the heme prosthetic group within the CYP450 enzyme, leading to its irreversible inactivation and subsequent breakdown.[1][5]
The destruction of the hepatic heme pool depletes the regulatory "free" heme, which normally represses the activity of δ-aminolevulinate synthase 1 (ALAS1), the rate-limiting enzyme in the heme biosynthesis pathway.[7][8] The loss of this negative feedback results in a massive upregulation of ALAS1, leading to an overproduction and accumulation of porphyrin precursors, such as 5-aminolevulinic acid (ALA) and porphobilinogen (PBG), mimicking the biochemical hallmarks of acute hepatic porphyrias.[7][9] This makes AIA an invaluable tool for studying disease pathogenesis and for the preclinical evaluation of novel therapies for porphyria.[10]
Diagram: Mechanism of AIA-Induced Porphyria
Caption: AIA is metabolized by CYP450, leading to heme destruction and ALAS1 upregulation.
Chemical Properties and Solubility
Accurate solution preparation begins with a fundamental understanding of the compound's physical and chemical properties.
| Property | Value | Source |
| Chemical Name | 2-(1-Methylethyl)-4-pentenamide | [5] |
| Synonyms | This compound, 2-Isopropyl-4-pentenamide | [5][11] |
| CAS Number | 299-78-5 | [1][5] |
| Molecular Formula | C₈H₁₅NO | [1][5] |
| Molecular Weight | 141.21 g/mol | [1][5] |
| Appearance | White to off-white crystalline powder | General |
| Melting Point | 98-100 °C | [1] |
| Solubility | Soluble in DMSO, ethanol, methanol. Sparingly soluble in water. | General |
Safety and Handling
-
Engineering Controls: Always handle AIA powder and concentrated stock solutions within a certified chemical fume hood to prevent inhalation of dust or vapors.
-
Personal Protective Equipment (PPE):
-
Gloves: Wear nitrile or other chemically resistant gloves. Change gloves immediately if contaminated.
-
Eye Protection: Use ANSI-approved safety glasses or goggles.
-
Lab Coat: A standard lab coat is required. Ensure it is buttoned.
-
-
Handling Powder: Avoid creating dust when weighing the compound. Use a spatula and weigh the powder onto weighing paper or directly into a tared vial inside the fume hood.
-
Solvent Handling: Dimethyl sulfoxide (DMSO) is a common solvent. It is flammable and can facilitate the absorption of other chemicals through the skin. Keep away from ignition sources.
-
Disposal: Dispose of all waste (unused solutions, contaminated vials, tips) in accordance with your institution's hazardous chemical waste guidelines.
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution (100 mM in DMSO)
Rationale: Creating a high-concentration stock solution in a suitable organic solvent like DMSO is the standard first step. DMSO effectively solubilizes AIA, and the concentrated stock can be stored with greater stability and easily diluted for various experiments.[13] Aliquoting the stock prevents degradation from repeated freeze-thaw cycles.
Materials:
-
This compound (AIA) powder (MW: 141.21 g/mol )
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or amber glass vials
-
Vortex mixer
-
Ultrasonic water bath
Procedure:
-
Calculation: Determine the mass of AIA required. To prepare 1 mL of a 100 mM stock solution:
-
Mass (g) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol )
-
Mass (mg) = 100 mmol/L × 0.001 L × 141.21 g/mol × 1000 mg/g = 14.12 mg
-
-
Weighing: In a chemical fume hood, tare a sterile, appropriate vial on the analytical balance. Carefully weigh 14.12 mg of AIA powder into the vial.
-
Solvent Addition: Add 1 mL of anhydrous DMSO to the vial containing the AIA powder.
-
Dissolution:
-
Tightly cap the vial and vortex vigorously for 1-2 minutes.
-
Place the vial in an ultrasonic water bath for 10-15 minutes to ensure complete dissolution.[13]
-
Visually inspect the solution against a light source. It should be clear and free of any visible particulates.
-
-
Storage & Aliquoting:
-
Dispense the stock solution into smaller, single-use aliquots (e.g., 20-50 µL) in sterile microcentrifuge tubes. This is critical to minimize freeze-thaw cycles.
-
For short-term storage (up to 1 month), store aliquots at -20°C.
-
For long-term storage (up to 6 months), store at -80°C.[13]
-
Protocol 2: Preparation of an Aqueous Working Solution (e.g., 100 µM)
Rationale: For most biological experiments, especially cell-based assays, the concentrated DMSO stock must be diluted into an aqueous buffer or cell culture medium. It is crucial to perform this dilution carefully to avoid precipitation and to keep the final DMSO concentration low (typically <0.5%), as DMSO itself can have biological effects.[13] A vehicle control containing the same final concentration of DMSO must always be included in experiments.
Materials:
-
100 mM AIA stock solution in DMSO
-
Sterile aqueous buffer or cell culture medium (e.g., PBS, DMEM)
-
Sterile conical tubes or microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
Procedure:
-
Calculation (for a 100 µM final solution):
-
Use the dilution formula: M₁V₁ = M₂V₂
-
(100 mM) × V₁ = (0.1 mM) × V₂ (Note: 100 µM = 0.1 mM)
-
This represents a 1:1000 dilution. To make 1 mL (1000 µL) of working solution, you will need 1 µL of the 100 mM stock.
-
-
Dilution Technique (Crucial Step): To prevent precipitation of the hydrophobic compound, always add the concentrated stock solution to the aqueous medium, not the other way around.
-
Pipette 999 µL of the desired aqueous medium into a sterile tube.
-
While vortexing the tube at a medium speed, slowly add 1 µL of the 100 mM AIA stock solution directly into the liquid. .
-
-
Final Mixing: Continue to vortex for another 15-30 seconds to ensure the solution is homogenous.
-
Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO to the same volume of aqueous medium used for the AIA working solution (e.g., 1 µL of DMSO into 999 µL of medium).
-
Usage: Use the freshly prepared working solution immediately for best results. Do not store dilute aqueous solutions for extended periods, as their stability is not guaranteed.
Diagram: Experimental Solution Preparation Workflow
Caption: Workflow for preparing AIA stock and final working solutions for experiments.
Quality Control and Validation
Ensuring the quality of your prepared solutions is paramount for generating reliable and reproducible data. Incorporate these QC steps into your workflow.
-
Visual Inspection: Both stock and working solutions should be clear, colorless, and free of any visible precipitates or particulates. If any cloudiness or solid material is observed, the solution should be discarded.
-
Concentration Verification: For rigorous, GMP-compliant studies, the concentration of the stock solution can be verified using an analytical method like HPLC with UV detection. This confirms the accuracy of weighing and dissolution.
-
pH Measurement: For aqueous working solutions, verify that the pH has not significantly shifted after the addition of the DMSO stock. The pH should remain within the acceptable physiological range for your specific assay (e.g., pH 7.2-7.4 for cell culture).
-
Sterility (for Cell-Based Assays): If working solutions are to be used in sterile cell culture, the final dilution step should be performed in a laminar flow hood using sterile-filtered buffers and aseptic techniques to prevent microbial contamination.
-
Performance Trending: Monitor the performance of quality controls within your biological assays over time. Any drift or sudden change in assay performance may indicate a problem with solution preparation or stability.[14]
By adhering to these detailed protocols and scientific principles, researchers can confidently prepare this compound solutions that will yield consistent and accurate results in the study of porphyria and xenobiotic metabolism.
References
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Rendic, S., & Di Carlo, F. J. (2023). Impact of Cytochrome P450 Enzymes on the Phase I Metabolism of Drugs. International Journal of Molecular Sciences. [Link]
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Hewitt, N. J., & Hewitt, P. (2010). The effects of cytochrome P450 induction by xenobiotics on endobiotic metabolism in pre-clinical safety studies. Expert Opinion on Drug Metabolism & Toxicology. [Link]
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De Matteis, F., & Gibbs, A. (1973). Drug interactions in experimental hepatic porphyria. A model for the exacerbation by drugs of human variegate porphyria. Enzyme. [Link]
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Srivastava, G., Borthwick, I. A., & Maguire, D. J. (1985). Experimental Porphyria. Clinics in Dermatology. [Link]
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Meyer, U. A., & Marver, H. S. (1971). Chemically induced porphyria: increased microsomal heme turnover after treatment with this compound. Science. [Link]
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Yasuda, M., & Desnick, R. J. (2019). Murine Models of the Human Porphyrias: Contributions Toward Understanding Disease Pathogenesis and the Development of New Therapies. Molecular Genetics and Metabolism. [Link]
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Yasuda, M., & Desnick, R. J. (2019). Murine models of the human porphyrias: Contributions toward understanding disease pathogenesis and the development of new therapies. Molecular Genetics and Metabolism. [Link]
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Di Pierro, E., Brancaleoni, V., & Granata, F. (2022). Cutting-Edge Therapies and Novel Strategies for Acute Intermittent Porphyria: Step-by-Step towards the Solution. International Journal of Molecular Sciences. [Link]
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Murty, H. S., & Nair, P. P. (1969). Prevention of this compound induced experimental porphyria in the rat by vitamin E. Nature. [Link]
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Ortiz de Montellano, P. R., & Mico, B. A. (1981). Evidence for the in vitro metabolism of this compound to reactive intermediates. Mechanistic studies with oxygen-18. Archives of Biochemistry and Biophysics. [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 9297, 2-(1-Methylethyl)-4-pentenamide. Retrieved from [Link]
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Schmitt, C. (2022). Therapy Follows Diagnosis: Old and New Approaches for the Treatment of Acute Porphyrias, What We Know and What We Should Know. Diagnostics. [Link]
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Haidar, S., et al. (2019). Quality Controls in Ligand Binding Assays: Recommendations and Best Practices for Preparation, Qualification, Maintenance of Lot to Lot Consistency, and Prevention of Assay Drift. The AAPS Journal. [Link]
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Application of Allylisopropylacetamide in Toxicology Studies: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: Modeling Porphyria in the Laboratory
Allylisopropylacetamide (AIA), a derivative of barbituric acid, is a classic and potent porphyrinogenic agent. In the field of toxicology, AIA is not primarily studied for its own toxic effects but is instead utilized as a critical tool to induce a state of chemical porphyria in experimental models. This induced condition mimics the pathobiology of human acute hepatic porphyrias (AHPs), a group of rare metabolic disorders characterized by the accumulation of toxic porphyrin precursors.[1] By administering AIA to in vivo or in vitro models, researchers can investigate the mechanisms of drug-induced porphyria, screen new chemical entities for their porphyrinogenic potential, and explore therapeutic strategies for AHPs.
This guide provides a comprehensive overview of the scientific principles and detailed protocols for the application of AIA in toxicological research. It is designed to equip researchers with the necessary knowledge to confidently and effectively use AIA as a tool to study the intricate regulation of the heme synthesis pathway.
Mechanism of Action: Suicide Inhibition and Deregulation of Heme Synthesis
The porphyrinogenic effect of this compound is a direct consequence of its interaction with the cytochrome P450 (CYP450) enzyme system in the liver. This interaction is a classic example of suicide inhibition , where the enzyme metabolizes a substrate into a reactive intermediate that, in turn, irreversibly inactivates the enzyme.[2]
The process unfolds through the following key steps:
-
Metabolic Activation: Hepatic CYP450 enzymes metabolize the allyl group of AIA. This process leads to the formation of a reactive epoxide intermediate.[3]
-
Heme Alkylation: The highly reactive intermediate covalently binds to the prosthetic heme group of the CYP450 enzyme. This alkylation of the heme molecule renders the enzyme catalytically inactive.
-
Heme Pool Depletion: The irreversible inactivation of a significant portion of the hepatic CYP450 enzymes leads to a rapid depletion of the intracellular "free" heme pool.
-
Deregulation of ALAS1: In hepatocytes, the synthesis of δ-aminolevulinate synthase (ALAS1), the first and rate-limiting enzyme of the heme biosynthetic pathway, is under negative feedback control by heme. The AIA-induced depletion of the heme pool lifts this repression, leading to a dramatic and excessive induction of ALAS1 synthesis.[4][5]
-
Accumulation of Porphyrin Precursors: The massive upregulation of ALAS1 activity results in the overproduction of δ-aminolevulinic acid (ALA) and porphobilinogen (PBG), the initial precursors in the heme synthesis pathway. This accumulation of neurotoxic porphyrin precursors is the biochemical hallmark of acute porphyria.
This orchestrated sequence of events makes AIA a reliable and reproducible tool for inducing experimental porphyria, providing a robust model for toxicological and pharmacological studies.
Diagram: AIA-Induced Porphyria Pathway
Caption: Mechanism of AIA-induced porphyria via CYP450 suicide inhibition.
Experimental Protocols
PART 1: In Vivo Induction of Experimental Porphyria in Rodents
This protocol describes the induction of acute porphyria in rats using AIA, a widely accepted model for studying the pathophysiology of the disease and for testing potential therapeutic agents.
1.1. Animal Model and Husbandry
-
Species: Male Wistar rats (30-day old) or other suitable strains.[5]
-
Housing: Animals should be housed in metabolic cages to allow for 24-hour urine collection. They should be maintained under a standard 12-hour light/dark cycle with ad libitum access to water.
-
Diet: A standard chow diet is typically used. For some studies, a carbohydrate-poor diet may be employed to potentiate the porphyrinogenic effect of AIA.
1.2. Materials
-
This compound (AIA)
-
Sterile saline solution (0.9% NaCl)
-
Syringes and needles for subcutaneous injection
-
Metabolic cages for urine collection
-
Reagents for porphyrin and ALAS analysis (see Section 3)
1.3. Dosing and Administration
-
Preparation of Dosing Solution: Prepare a sterile solution of AIA in saline. A common concentration is 25 mg/mL.
-
Acclimatization: Allow animals to acclimatize to the metabolic cages for at least 24 hours before the start of the experiment.
-
Fasting (Optional but Recommended): To enhance the induction of porphyria, fast the rats for 24 hours prior to AIA administration, with free access to water.
-
Administration: Administer AIA via subcutaneous injection at a dose of 250 mg/kg body weight.[6] Control animals should receive an equivalent volume of the saline vehicle.
-
Urine Collection: Collect urine over a 24-hour period post-injection for the analysis of porphyrin precursors.
-
Tissue Harvesting: At the end of the experimental period (e.g., 24 or 48 hours post-injection), euthanize the animals according to approved protocols. Harvest the liver for the analysis of ALAS activity and cytochrome P450 levels.
1.4. Expected Outcomes
-
A significant increase in urinary excretion of ALA and PBG.
-
A marked induction of hepatic ALAS activity.
-
A decrease in total hepatic cytochrome P450 content.
-
Macroscopic changes in the liver, such as an irregular yellow coloration and fragile consistency, may be observed at higher doses (100 mg/kg or more).[5]
| Parameter | Vehicle Control | AIA-Treated (250 mg/kg) |
| Urinary ALA/PBG | Baseline levels | Significantly elevated |
| Hepatic ALAS Activity | Low/basal activity | Markedly induced (peak at ~24h) |
| Hepatic CYP450 Content | Normal levels | Significantly decreased |
PART 2: In Vitro Induction of Porphyria in Hepatocyte Cultures
This protocol provides a method for inducing a porphyrinogenic response in cultured hepatocytes, suitable for higher-throughput screening of compounds or for mechanistic studies at the cellular level. The Leghorn Male Hepatoma (LMH) cell line is recommended due to its robust heme biosynthesis machinery.[1]
2.1. Cell Culture
-
Cell Line: Leghorn Male Hepatoma (LMH) cells.
-
Culture Medium: Waymouth's medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere of 5% CO2.
2.2. Materials
-
This compound (AIA)
-
Dimethyl sulfoxide (DMSO) for stock solution
-
Black, clear-bottom 96-well plates
-
Reagents for porphyrin analysis (fluorescence-based or HPLC)
2.3. Experimental Procedure
-
Cell Seeding: Seed LMH cells in a black, clear-bottom 96-well plate at a density of 1.5 x 10^4 cells per well. The plate should be pre-coated with 0.1% gelatin to promote cell attachment.[1]
-
Cell Culture: Culture the cells overnight to allow for attachment and recovery.
-
Preparation of AIA Working Solutions: Prepare a stock solution of AIA in DMSO. Further dilute the stock solution in culture medium to achieve the desired final concentrations. A final concentration of 0.314 mM AIA is recommended as a positive control for inducing a strong porphyrinogenic response.[1] Ensure the final DMSO concentration in the culture medium is consistent across all wells and does not exceed 0.5%.
-
Treatment: Remove the old medium from the wells and replace it with fresh medium containing the various concentrations of the test compounds or the AIA positive control.
-
Incubation: Incubate the treated cells for 18-24 hours.[1]
-
Endpoint Analysis: Measure the accumulation of porphyrins, primarily protoporphyrin IX (PP), which is highly fluorescent. This can be done directly in the 96-well plate using a fluorescence plate reader.
2.4. Data Acquisition (Fluorescence-Based)
-
Wavelengths: Excite at approximately 405 nm and measure the emission at around 610 nm to detect protoporphyrin IX.
-
Data Analysis: The increase in fluorescence intensity in AIA-treated cells compared to vehicle-treated cells is indicative of a porphyrinogenic response.
| Treatment | Concentration | Expected Outcome (Fluorescence) |
| Vehicle Control | 0.5% DMSO | Baseline fluorescence |
| AIA (Positive Control) | 0.314 mM | High fluorescence reading |
| Test Compound | Various | Variable (compare to AIA control) |
Diagram: In Vitro Toxicology Workflow
Caption: Workflow for assessing porphyrinogenicity using AIA in vitro.
Analytical Methods for Endpoint Assessment
Measurement of δ-Aminolevulinate Synthase (ALAS) Activity
This colorimetric assay is based on the conversion of the ALA produced by the enzyme into a pyrrole, which then reacts with Ehrlich's reagent to form a colored compound.
3.1.1. Reagents
-
Homogenization Buffer: 50 mM Potassium Phosphate (KPi), pH 7.4.
-
ALAS Assay Buffer: 50 mM KPi pH 7.4, 50 mM glycine, 100 µM succinyl CoA, 40 µM 5′-pyridoxal phosphate, and 50 µM succinylacetone.
-
Modified Ehrlich's Reagent: Dissolve 1.0 g of p-dimethylaminobenzaldehyde in 30 mL of glacial acetic acid, add 8 mL of 60% perchloric acid, and bring the final volume to 50 mL with glacial acetic acid. Prepare fresh.
-
10% Trichloroacetic Acid (TCA)
3.1.2. Protocol for Liver Homogenate
-
Homogenization: Homogenize ~100 mg of liver tissue in 4 volumes of ice-cold Homogenization Buffer.
-
Protein Quantification: Determine the protein concentration of the homogenate using a standard method (e.g., Bradford assay). Adjust the concentration to 5-10 mg/mL.
-
Assay Reaction:
-
In a microcentrifuge tube, mix 25 µL of the protein-adjusted sample with 25 µL of ALAS Assay Buffer.
-
Prepare a blank for each sample by heat-inactivating the sample at 100°C for 10 min before adding the assay buffer.
-
Incubate all tubes at 37°C for 30-60 minutes.
-
-
Reaction Termination: Stop the reaction by adding 50 µL of 10% TCA. Centrifuge at 14,000 rpm for 5 minutes to pellet the precipitated protein.
-
Derivatization and Measurement:
-
Transfer the supernatant to a new tube.
-
Add an equal volume of modified Ehrlich's reagent.
-
Incubate at room temperature for 15 minutes.
-
Measure the absorbance at 556 nm.
-
-
Calculation: Calculate the amount of ALA produced by comparing the absorbance to an ALA standard curve. Express the ALAS activity as nmol ALA/mg protein/hour.
Quantification of Urinary Porphyrins by HPLC
This method allows for the separation and quantification of different porphyrins in urine samples.
3.2.1. Sample Preparation
-
Oxidation: Porphyrinogens in the urine must first be oxidized to their corresponding fluorescent porphyrins. This can be achieved by adding a dilute solution of iodine and incubating in the dark.
-
Centrifugation: Centrifuge the urine sample to remove any particulate matter.
-
Injection: The supernatant is ready for injection into the HPLC system.
3.2.2. HPLC Conditions
-
Column: C18 reversed-phase column.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., methanol or acetonitrile).
-
Detection: Fluorescence detector with excitation at ~405 nm and emission at ~620 nm.
-
Quantification: Porphyrins are identified and quantified based on their retention times and peak areas compared to certified standards.[7][8][9][10]
Safety and Handling Precautions
This compound is a hazardous substance and should be handled with appropriate safety measures.
-
Personal Protective Equipment (PPE): Wear protective gloves, a lab coat, and eye protection when handling AIA.
-
Handling: Work in a well-ventilated area or under a chemical fume hood. Avoid breathing dust or vapors. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.
-
Storage: Store in a tightly closed container in a dry, well-ventilated place. Keep away from heat and sources of ignition. Store locked up.
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.
Always consult the latest Safety Data Sheet (SDS) from the supplier before working with this compound.
References
-
Meyer, U. A., & Marver, H. S. (1971). Chemically induced porphyria: increased microsomal heme turnover after treatment with this compound. Science, 171(3966), 64–66. [Link]
-
Ford, R. E., Ou, C. N., & Ellefson, R. D. (1981). Quantification of urinary porphyrins by liquid chromatography after oxidation of porphyrinogens. Clinical chemistry, 27(3), 397–401. [Link]
-
Bonkovsky, H. L., Sinclair, P. R., & Sinclair, J. F. (1980). The effect of hemin on the induction of δ-aminolaevulinate synthase in isolated chick-embryo liver cells. Biochemical Journal, 188(2), 523–528. [Link]
-
Ortiz de Montellano, P. R., Yost, G. S., Mico, B. A., & Correia, M. A. (1979). Evidence for the in vitro metabolism of this compound to reactive intermediates. Mechanistic studies with oxygen-18. Archives of biochemistry and biophysics, 197(2), 524–533. [Link]
-
White, I. N. (1984). The effect in vivo and in vitro of this compound on the content of hepatic microsomal cytochrome P-450 2 of phenobarbital treated rabbits. Biochemical pharmacology, 33(11), 1845–1848. [Link]
-
Oron, L., & Bar-Nun, S. (1984). Evidence that 2-allyl-2-isopropylacetamide and phenobarbital induce the same cytochrome P-450 in cultured chick embryo hepatocytes. Biochemical and biophysical research communications, 125(3), 1096–1102. [Link]
-
Sardana, M. K., Sassa, S., & Kappas, A. (1981). Hormonal regulation of hepatic δ-aminolevulinate synthase and cytochrome P-450. Studies in the chick embryo liver cell culture system. Journal of Biological Chemistry, 256(21), 11320–11323. [Link]
-
Frydman, R., Tomaro, M. L., & Frydman, B. (1972). Porphobilinogen oxygenase induction by 2-allyl-2-isopropylacetamide treatment. Biochimica et Biophysica Acta (BBA) - General Subjects, 286(1), 81-87. [Link]
-
Nakahashi, Y., et al. (2022). Assessment of porphyrogenicity of drugs and chemicals in selected hepatic cell culture models through a fluorescence-based screening assay. Hepatology Communications, 6(8), 2095-2107. [Link]
-
Klinger, W., & Müller, D. (1977). Liver damage in rats by this compound (AIA), an inducer of delta-aminolevulinic acid synthetase (ALAS). Acta biologica et medica Germanica, 36(11-12), 1691–1695. [Link]
-
Shimadzu. (n.d.). Quantification of Six Porphyrin Biomarkers in Urine Using LC-2050C with Fluorescence Detection. [Link]
-
University of New Mexico Health Sciences Center. (n.d.). ALAS Activity Assay. [Link]
-
Chromsystems. (n.d.). Porphyrins in Urine - HPLC. [Link]
-
Kildyushkin, I. I., et al. (2022). Development and validation of a method for porphyrins quantification using HPLC-UV in urine. Pharmacokinetics and Pharmacodynamics, (1), 46-56. [Link]
Sources
- 1. Assessment of porphyrogenicity of drugs and chemicals in selected hepatic cell culture models through a fluorescence‐based screening assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The effect in vivo and in vitro of this compound on the content of hepatic microsomal cytochrome P-450 2 of phenobarbital treated rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evidence for the in vitro metabolism of this compound to reactive intermediates. Mechanistic studies with oxygen-18 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biochemical effects of the porphyrinogenic drug this compound. A comparative study with phenobarbital - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Liver damage in rats by this compound (AIA), an inducer of delta-aminolevulinic acid synthetase (ALAS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of chick embryo hepatic uroporphyrinogen decarboxylase by components of xenobiotic-treated chick embryo hepatocytes in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. portlandpress.com [portlandpress.com]
- 8. catalog.nlm.nih.gov [catalog.nlm.nih.gov]
- 9. Prevention of this compound induced experimental porphyria in the rat by vitamin E - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Decreased liver activity of porphyrin-metal chelatase in hepatic porphyria caused by 3,5-diethoxycarbonyl-1,4-dihydrocollidine. Studies in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting Allylisopropylacetamide solubility issues in vitro
Welcome to the technical support center for Allylisopropylacetamide (AIA). This guide is designed for researchers, scientists, and drug development professionals to address common challenges related to the solubility of AIA in in vitro experimental systems. Our goal is to provide you with the foundational knowledge and practical troubleshooting strategies to ensure the successful and reproducible use of this compound in your research.
Introduction to this compound (AIA)
This compound (AIA), also known as 2-isopropyl-4-pentenamide, is a well-characterized compound primarily used in research as a mechanism-based, irreversible inhibitor of cytochrome P450 (CYP450) enzymes.[1][2] Its mechanism involves metabolic activation by CYP450 to a reactive intermediate, which then covalently binds to the heme prosthetic group, leading to the enzyme's inactivation.[1][3] This process, known as "suicide inhibition," makes AIA a valuable tool for studying heme metabolism and drug-enzyme interactions.[1][4]
However, as a white to off-white solid with a melting point of 98-100 °C, its physicochemical properties can present solubility challenges in the aqueous environment of in vitro assays.[1][5][6] This guide provides direct answers and protocols to overcome these issues.
Frequently Asked Questions (FAQs)
Q1: What are the basic chemical properties of AIA?
Here is a summary of the key properties for this compound:
| Property | Value | Source(s) |
| CAS Number | 299-78-5 | [1][4][5] |
| Molecular Formula | C8H15NO | [1][4] |
| Molecular Weight | 141.21 g/mol | [1][4] |
| Appearance | White to off-white solid | [5][6] |
| Melting Point | 98-100 °C | [5][6] |
| Recommended Storage | 2-8°C, stored under inert gas (e.g., nitrogen) | [5][6] |
Q2: What is the recommended solvent for making an AIA stock solution?
Given its chemical structure, AIA is predicted to have low aqueous solubility. Therefore, a water-miscible organic solvent is required to prepare a concentrated stock solution.
-
Primary Recommendation: High-purity, anhydrous Dimethyl Sulfoxide (DMSO). DMSO is a robust solvent for a wide range of organic molecules and is compatible with most in vitro assays when used at low final concentrations.[7][8]
-
Alternative: Absolute Ethanol (200 proof). Ethanol can also be effective but may be more prone to evaporation and can have different biological effects on cells compared to DMSO.[8]
It is critical to use a high-concentration stock solution (e.g., 10-100 mM) to minimize the volume of organic solvent added to your final experimental setup.[9]
Q3: What is the maximum final concentration of solvent (e.g., DMSO) that is safe for my cells?
The tolerance of cell lines to organic solvents varies significantly. As a general rule, the final concentration of DMSO in the cell culture medium should be kept below 0.5% (v/v), and ideally at or below 0.1%, to minimize cytotoxicity and off-target effects.[8][10] Some sensitive cell lines may show stress or altered gene expression even at these low concentrations. It is imperative to run a vehicle control experiment, where cells are treated with the same final concentration of the solvent used to dissolve AIA, to ensure that any observed effects are due to the compound itself and not the solvent.[11]
Q4: How should I store my AIA stock solution?
To maintain the integrity of your AIA stock solution, follow these guidelines:
-
Aliquot: Prepare small, single-use aliquots to avoid repeated freeze-thaw cycles, which can lead to compound degradation and precipitation.
-
Storage Temperature: Store aliquots at -20°C or -80°C for long-term stability.
-
Protection: While AIA is not noted for extreme light sensitivity, protecting stock solutions from light is a standard good laboratory practice.
-
Inert Gas: For maximum stability, especially for long-term storage, overlaying the stock solution with an inert gas like nitrogen or argon before sealing can prevent oxidation.
Troubleshooting Guide: Solubility Issues
This section addresses specific problems you may encounter when preparing working solutions of AIA in aqueous-based cell culture media.
Issue 1: A precipitate forms immediately after I add my AIA stock solution to the cell culture medium.
Question: I dissolved AIA in DMSO to make a 50 mM stock. When I add it to my 37°C cell culture medium to make a 50 µM working solution, it immediately turns cloudy or I see visible particles. What is happening and how can I fix it?
Answer: This phenomenon is commonly referred to as "crashing out" and occurs when a compound that is highly soluble in an organic solvent is rapidly diluted into an aqueous solution where it has poor solubility.[12] The organic solvent disperses, leaving the compound to precipitate in the unfavorable aqueous environment.
-
Cause A: Final Concentration Exceeds Aqueous Solubility. The target concentration of 50 µM may be above AIA's solubility limit in your specific culture medium.
-
Solution: Perform a solubility test (see Protocol 2) to determine the maximum achievable concentration in your media. You may need to work at a lower final concentration.
-
-
Cause B: Rapid Solvent Exchange. Adding a concentrated stock directly into a large volume of media can cause localized high concentrations of AIA that precipitate before they can disperse.
-
Solution 1 (Serial Dilution): Do not add the stock directly. Perform one or more intermediate dilution steps in pre-warmed (37°C) cell culture medium.[12] For example, dilute your 50 mM stock 1:10 in warm media to get a 5 mM intermediate, then dilute that solution 1:100 to reach your final 50 µM concentration.
-
Solution 2 (Slow Addition & Agitation): Add the stock solution dropwise to the surface of the media while gently vortexing or swirling the tube.[12] This promotes rapid dispersion and prevents localized oversaturation.
-
-
Cause C: Low Temperature of Media. Adding the stock to cold or room-temperature media can significantly reduce the compound's solubility.[12]
-
Solution: Always use cell culture media that has been pre-warmed to 37°C for all dilutions.[12]
-
Troubleshooting Workflow for Immediate Precipitation
Caption: Troubleshooting workflow for immediate AIA precipitation.
Issue 2: My AIA-containing media looks fine initially, but a precipitate forms after incubation.
Question: I successfully prepared my 50 µM AIA working solution and it was perfectly clear. After 24 hours in the incubator, I noticed the media in my culture plate is cloudy and I can see crystalline structures under the microscope. What happened?
Answer: Delayed precipitation is often caused by changes in the media conditions over time within the incubator.
-
Cause A: Media Evaporation. Over time, especially in incubators with suboptimal humidity, water can evaporate from the culture wells. This increases the concentration of all components, including AIA, potentially pushing it beyond its solubility limit.[12][13]
-
Solution: Ensure your incubator has adequate humidity. Use culture plates with low-evaporation lids or seal plates with gas-permeable membranes for long-term experiments.[12] Consider using the inner wells of a multi-well plate and filling the outer wells with sterile water or PBS to create a humidity barrier.
-
-
Cause B: Temperature Fluctuations. Repeatedly removing the culture plates from the stable 37°C environment of the incubator can cause temperature cycling, which may affect compound solubility.[12]
-
Solution: Minimize the time that plates are outside the incubator. If you need to perform frequent analyses, consider dedicating separate plates for different time points.
-
-
Cause C: pH Shift Due to Cellular Metabolism. As cells metabolize, they can produce acidic byproducts (like lactic acid) that lower the pH of the culture medium.[12] If the solubility of AIA is pH-dependent, this shift could cause it to precipitate.
-
Solution: Monitor the color of the phenol red indicator in your medium; a shift from red to yellow indicates acidification. In dense or highly metabolic cultures, you may need to change the medium more frequently to maintain a stable pH and remove metabolic waste.[12]
-
-
Cause D: Compound Instability/Degradation. While less common for this specific issue, the compound itself could be unstable in the complex biological milieu of culture medium over time, leading to degradation products that are less soluble.[14]
-
Solution: Prepare fresh AIA-containing media for long-term experiments (e.g., every 48-72 hours) rather than relying on a single preparation for the entire duration.
-
Key Experimental Protocols
Protocol 1: Preparation of a 50 mM AIA Stock Solution in DMSO
Materials:
-
This compound (AIA) solid (MW: 141.21 g/mol )
-
High-purity, anhydrous DMSO
-
Sterile, conical tube (e.g., 1.5 mL or 15 mL)
-
Calibrated analytical balance
-
Vortex mixer and/or sonicator
Procedure:
-
Calculate Required Mass: To prepare 1 mL of a 50 mM stock solution:
-
Mass (g) = Molarity (mol/L) x Volume (L) x MW ( g/mol )
-
Mass (mg) = 50 mmol/L x 0.001 L x 141.21 g/mol x 1000 mg/g = 7.06 mg
-
-
Weigh AIA: Carefully weigh out 7.06 mg of AIA solid and transfer it to your sterile conical tube.
-
Add Solvent: Add 1 mL of anhydrous DMSO to the tube.
-
Dissolve: Cap the tube tightly and vortex vigorously for 1-2 minutes. If the solid is not fully dissolved, briefly sonicate the tube in a water bath until the solution is completely clear.[12] Visually inspect against a light source to ensure no solid particles remain.
-
Store: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store at -20°C or -80°C.
Protocol 2: Determining Maximum Soluble Concentration of AIA in Cell Culture Media
Purpose: To visually determine the approximate solubility limit of AIA in your specific experimental medium before starting a large-scale experiment.[12]
Materials:
-
Prepared AIA stock solution (e.g., 50 mM in DMSO)
-
Your complete cell culture medium (including serum, etc.), pre-warmed to 37°C
-
Sterile microcentrifuge tubes or a clear 96-well plate
Procedure:
-
Prepare Serial Dilutions: Set up a series of tubes or wells. In this example, we will test concentrations from 200 µM down to 12.5 µM.
-
Tube 1 (200 µM): Add 996 µL of warm media. Add 4 µL of 50 mM AIA stock. (Final DMSO: 0.4%)
-
Tube 2 (100 µM): Add 998 µL of warm media. Add 2 µL of 50 mM AIA stock. (Final DMSO: 0.2%)
-
Tube 3 (50 µM): Add 999 µL of warm media. Add 1 µL of 50 mM AIA stock. (Final DMSO: 0.1%)
-
Tube 4 (25 µM): Add 999.5 µL of warm media. Add 0.5 µL of 50 mM AIA stock. (Final DMSO: 0.05%)
-
Tube 5 (12.5 µM): Take 500 µL from Tube 4 and add it to 500 µL of warm media.
-
Vehicle Control: Add 996 µL of warm media. Add 4 µL of pure DMSO.
-
-
Mix and Incubate: Gently vortex each tube.
-
Visual Inspection: Immediately inspect each tube against a bright light and a dark background. Look for any signs of cloudiness, haziness, or particulate formation (precipitation).
-
Incubate (Optional): To check for delayed precipitation, incubate the tubes/plate under your experimental conditions (37°C, 5% CO2) for a few hours and inspect again.
Mechanism Visualization: AIA Suicide Inhibition of Cytochrome P450
The primary utility of AIA in vitro is its role as a suicide inhibitor. Understanding this mechanism is key to interpreting experimental results.
Caption: Mechanism of AIA-mediated suicide inhibition of CYP450.
References
-
Dutcher, J. S., & Creek, M. R. (1980). The effect of solvents on drug metabolism in vitro. PubMed. Retrieved from [Link]
-
Qi, R., et al. (2023). Effect of various concentrations of common organic solvents on the growth and proliferation ability of Candida glabrata and their permissible limits for addition in drug susceptibility testing. National Institutes of Health (NIH). Retrieved from [Link]
-
Ortiz de Montellano, P. R., & Mico, B. A. (1981). Evidence for the in vitro metabolism of this compound to reactive intermediates. Mechanistic studies with oxygen-18. PubMed. Retrieved from [Link]
-
Kier, L. B., et al. (2014). Considerations regarding use of solvents in in vitro cell based assays. PMC - NIH. Retrieved from [Link]
-
Procell. (2024). Troubleshooting Precipitation in Cell Culture: Causes and Solutions. Retrieved from [Link]
-
The Cell Culture Dish. (2014). Troubleshooting Cell Culture Media for Bioprocessing. Retrieved from [Link]
-
Kier, L. B., et al. (2014). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology. Retrieved from [Link]
-
PubChem. (n.d.). 2-(1-Methylethyl)-4-pentenamide. Retrieved from [Link]
-
Marks, G. S., et al. (1985). The effect in vivo and in vitro of this compound on the content of hepatic microsomal cytochrome P-450 2 of phenobarbital treated rabbits. PubMed. Retrieved from [Link]
-
Ortiz de Montellano, P. R., et al. (1984). The this compound and novonal prosthetic heme adducts. PubMed - NIH. Retrieved from [Link]
-
PhytoTech Labs. (n.d.). Preparing Stock Solutions. Retrieved from [Link]
-
Flynn, T. J., & Ferguson, M. S. (2019). A method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media. PMC - NIH. Retrieved from [Link]
-
Di, L., & Kerns, E. H. (2016). Solution Stability. ResearchGate. Retrieved from [Link]
Sources
- 1. This compound CAS#: 299-78-5 [m.chemicalbook.com]
- 2. The effect in vivo and in vitro of this compound on the content of hepatic microsomal cytochrome P-450 2 of phenobarbital treated rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The this compound and novonal prosthetic heme adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2-(1-Methylethyl)-4-pentenamide | C8H15NO | CID 9297 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound CAS#: 299-78-5 [amp.chemicalbook.com]
- 6. This compound CAS#: 299-78-5 [m.chemicalbook.com]
- 7. Effect of various concentrations of common organic solvents on the growth and proliferation ability of Candida glabrata and their permissible limits for addition in drug susceptibility testing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. phytotechlab.com [phytotechlab.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Allylisopropylacetamide (AIA) Dosage for Rat Studies
Welcome to the technical support center for the use of Allylisopropylacetamide (AIA) in rodent models. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into dosage optimization, troubleshooting, and experimental design. Our goal is to ensure the scientific integrity and reproducibility of your studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound (AIA) in inducing experimental porphyria in rats?
A1: this compound (AIA) is a porphyrinogenic agent that primarily acts by inducing the enzyme 5-aminolevulinate synthase (ALAS), the rate-limiting enzyme in the heme biosynthesis pathway. AIA's mechanism involves a "suicide" inactivation of cytochrome P450 (CYP) enzymes in the liver. This inactivation leads to a depletion of the regulatory heme pool, which in turn derepresses the synthesis of ALAS1. The resulting overproduction of porphyrin precursors, such as aminolevulinic acid (ALA) and porphobilinogen (PBG), mimics the biochemical characteristics of acute intermittent porphyria (AIP) in humans.
To visualize this pathway, consider the following diagram:
Caption: Mechanism of AIA-induced porphyria in rats.
Q2: What is a standard starting dosage for AIA in rats to induce a significant porphyrinogenic response?
A2: A common and effective starting dosage for AIA in rats is a single subcutaneous injection of 400 mg/kg body weight. This dosage has been shown to reliably induce a significant increase in urinary porphyrin precursors within 24 hours. However, the optimal dose can be influenced by the rat strain, age, and specific experimental endpoint. Therefore, a pilot study is always recommended to determine the most effective dose for your specific model.
Q3: How should I prepare and administer AIA to rats?
A3: AIA is typically dissolved in a vehicle for administration. A common and effective method is to dissolve AIA in saline (0.9% NaCl) that has been slightly acidified with a few drops of 0.1 M HCl and then neutralized with 0.1 M NaOH to a final pH of 7.0. The subcutaneous route is the most frequently reported method of administration.
For a detailed step-by-step protocol, please refer to the "Protocols" section of this guide.
Q4: What are the expected biochemical changes and the timeline for these changes following AIA administration?
A4: Following a single subcutaneous injection of AIA (e.g., 400 mg/kg), you can expect to see a significant increase in the urinary excretion of 5-aminolevulinic acid (ALA) and porphobilinogen (PBG). These levels typically peak around 24 hours post-administration. Concurrently, you should observe a marked decrease in hepatic cytochrome P450 content.
| Parameter | Expected Change | Peak Time Post-Administration |
| Urinary ALA Excretion | Significant Increase | ~ 24 hours |
| Urinary PBG Excretion | Significant Increase | ~ 24 hours |
| Hepatic Cytochrome P450 | Marked Decrease | ~ 24 hours |
Troubleshooting Guide
Issue 1: Inconsistent or weak porphyrinogenic response after AIA administration.
-
Possible Cause 1: Improper AIA Solution Preparation.
-
Troubleshooting Step: Ensure that the AIA is fully dissolved in the vehicle. The pH of the final solution should be neutral (pH 7.0). An incorrect pH can affect the solubility and bioavailability of the compound. Re-prepare the solution following the validated protocol.
-
-
Possible Cause 2: Suboptimal Dosage for the Specific Rat Strain.
-
Troubleshooting Step: Different rat strains can exhibit varying sensitivities to AIA. If you are not using a strain where the 400 mg/kg dose is well-established, conduct a dose-response pilot study. Test a range of doses (e.g., 200 mg/kg, 300 mg/kg, 400 mg/kg, 500 mg/kg) to determine the optimal dose for achieving the desired level of porphyrin precursor elevation in your specific strain.
-
-
Possible Cause 3: Incorrect Administration Technique.
-
Troubleshooting Step: Ensure the subcutaneous injection is administered correctly to allow for proper absorption. If the injection is too shallow (intradermal) or too deep (intramuscular), the absorption kinetics may be altered. Review your injection technique and ensure consistency across all animals.
-
Issue 2: Unexpected signs of toxicity or mortality in the rats.
-
Possible Cause 1: Dose is too high for the specific animal model.
-
Troubleshooting Step: Immediately lower the dosage. While 400 mg/kg is a common starting point, factors such as age, weight, and underlying health status of the rats can influence toxicity. If you observe severe adverse effects, reduce the dose by 25-50% in the next cohort and carefully monitor for any signs of distress.
-
-
Possible Cause 2: Vehicle-related toxicity.
-
Troubleshooting Step: While rare with a neutralized saline vehicle, it is a possibility. Prepare a batch of the vehicle without AIA and administer it to a control group of rats. Monitor this group for any adverse effects. This will help you determine if the vehicle is the source of the toxicity.
-
The following workflow can help guide your dosage optimization process:
Caption: Workflow for AIA dosage optimization in rats.
Protocols
Protocol 1: Preparation of this compound (AIA) Solution
Materials:
-
This compound (AIA) powder
-
Sterile 0.9% NaCl solution (saline)
-
Sterile 0.1 M HCl
-
Sterile 0.1 M NaOH
-
Sterile conical tubes
-
pH meter or pH strips
-
Sterile filters (0.22 µm)
Procedure:
-
Calculate the required amount of AIA: Based on the desired concentration (e.g., 40 mg/mL to deliver 400 mg/kg in a 10 mL/kg injection volume) and the total volume needed, weigh the appropriate amount of AIA powder.
-
Initial Dissolution: In a sterile conical tube, add the weighed AIA powder to the required volume of sterile 0.9% saline.
-
Acidification: While stirring, add 0.1 M HCl dropwise until the AIA powder is completely dissolved. The solution will become acidic.
-
Neutralization: Carefully neutralize the solution by adding 0.1 M NaOH dropwise until the pH reaches 7.0. Use a calibrated pH meter for accuracy.
-
Final Volume Adjustment: If necessary, add sterile saline to reach the final desired volume.
-
Sterilization: Sterilize the final solution by passing it through a 0.22 µm sterile filter into a new sterile container.
-
Storage: Store the prepared AIA solution at 4°C and protect it from light. It is recommended to use the solution within 24 hours of preparation.
Protocol 2: Administration of AIA and Sample Collection
Procedure:
-
Animal Preparation: Acclimatize rats to the experimental conditions. Record the body weight of each rat immediately before injection to calculate the precise dose volume.
-
AIA Administration: Administer the prepared AIA solution via subcutaneous injection in the dorsal region (scruff of the neck).
-
Metabolic Caging: Immediately following administration, place the rats in individual metabolic cages that are designed for the separate collection of urine and feces.
-
Urine Collection: Collect urine over a 24-hour period. To prevent the degradation of porphyrin precursors, the collection vials can be shielded from light and kept on ice.
-
Sample Processing and Storage: At the end of the 24-hour collection period, measure the total volume of urine for each rat. Centrifuge the urine to remove any contaminants. Store the urine samples at -80°C until analysis for ALA and PBG.
-
Tissue Collection (Optional): At the desired time point (e.g., 24 hours), euthanize the animals according to approved institutional protocols. Perfuse the liver with ice-cold saline and then excise it. Snap-freeze the liver tissue in liquid nitrogen and store it at -80°C for subsequent analysis (e.g., cytochrome P450 content).
References
-
Gong, Y., Potluri, P., & Tatarcuch, M. T. (2020). Givosiran, an RNAi therapeutic for acute intermittent porphyria, is not associated with an increase in rat serum creatinine. Toxicology and Applied Pharmacology, 409, 115312. [Link]
-
Yasuda, M., et al. (2021). Givosiran, an RNAi therapeutic for acute intermittent porphyria, does not induce drug-metabolizing enzymes or interfere with the metabolism of co-administered drugs in rats. Xenobiotica, 51(1), 93-102. [Link]
Technical Support Center: Stability of Allylisopropylacetamide in Aqueous Solutions
Welcome to the technical support center for allylisopropylacetamide (AIA). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving AIA in aqueous solutions. As your dedicated scientific resource, we aim to explain the causality behind experimental choices and provide self-validating protocols to ensure the integrity of your results.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the stability of this compound in aqueous solutions, providing insights into its chemical behavior and best practices for handling.
Q1: What are the primary degradation pathways for this compound in aqueous solutions?
A1: this compound (AIA) has two primary points of vulnerability in its structure that are susceptible to degradation in aqueous environments: the amide bond and the allyl group.
-
Hydrolysis of the Amide Bond: The amide bond in AIA can undergo hydrolysis, particularly under acidic or basic conditions, to yield 2-isopropyl-4-pentenoic acid and ammonia.[1][2][3] This reaction is catalyzed by the presence of hydronium (H₃O⁺) or hydroxide (OH⁻) ions.[1][4] The rate of hydrolysis is generally slowest in the neutral pH range.[5]
-
Oxidation of the Allyl Group: The allyl group (CH₂=CH-CH₂-) contains a carbon-carbon double bond that is susceptible to oxidation.[6][7] Oxidizing agents, dissolved oxygen, or exposure to light in the presence of photosensitizers can lead to the formation of various oxidation products, including epoxides, diols, or carbonyl compounds.[6][8]
Q2: How does pH affect the stability of this compound solutions?
A2: The stability of AIA in aqueous solutions is significantly influenced by pH due to its effect on the rate of amide hydrolysis.[4][5]
-
Acidic Conditions (pH < 6): Under acidic conditions, the carbonyl oxygen of the amide can be protonated, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by water.[1][3] This leads to an increased rate of hydrolysis.
-
Neutral Conditions (pH 6-8): AIA exhibits its maximum stability in the near-neutral pH range, where the rates of both acid- and base-catalyzed hydrolysis are at a minimum.[4]
-
Alkaline Conditions (pH > 8): In basic solutions, the hydroxide ion acts as a potent nucleophile, directly attacking the carbonyl carbon of the amide and promoting hydrolysis.[1][2][9] The rate of hydrolysis increases with increasing pH.
Q3: What are the optimal storage conditions for aqueous solutions of this compound?
A3: To ensure the stability of aqueous AIA solutions, the following storage conditions are recommended:
-
Temperature: Store solutions at refrigerated temperatures (2-8°C). Lower temperatures slow down the rate of chemical reactions, including hydrolysis and oxidation.
-
pH: Maintain the pH of the solution in the neutral range (pH 6-8) using a suitable buffer system (e.g., phosphate buffer) to minimize hydrolysis.
-
Light: Protect solutions from light by using amber vials or by wrapping the container in aluminum foil. This will minimize the risk of photodegradation of the allyl group.
-
Atmosphere: For long-term storage, it is advisable to purge the solution with an inert gas like nitrogen or argon to displace dissolved oxygen and minimize oxidative degradation.
Q4: What are the likely degradation products of this compound that I should monitor in my experiments?
A4: The primary degradation products to monitor are:
-
2-isopropyl-4-pentenoic acid: The product of amide hydrolysis.
-
This compound epoxide: A potential early-stage product of allyl group oxidation.
-
Related diols and carbonyl compounds: Further products of oxidation.
The presence and concentration of these degradation products can be monitored using a stability-indicating analytical method, typically a reverse-phase high-performance liquid chromatography (RP-HPLC) method.[10][11][12]
Section 2: Troubleshooting Guide
This section provides a structured approach to identifying and resolving common issues encountered during experiments with this compound in aqueous solutions.
Issue 1: Inconsistent or lower-than-expected analytical results for AIA concentration.
| Possible Cause | Troubleshooting Steps |
| Degradation due to improper solution pH. | 1. Measure the pH of your AIA solution. 2. If the pH is outside the optimal range of 6-8, prepare fresh solutions using a suitable buffer. 3. Re-analyze the freshly prepared buffered solution. |
| Hydrolysis due to elevated temperature. | 1. Review your experimental protocol to identify any steps involving high temperatures. 2. If possible, perform these steps at a lower temperature or for a shorter duration. 3. Store stock and working solutions at 2-8°C when not in use. |
| Oxidative degradation. | 1. Prepare fresh solutions using de-gassed water or buffer. 2. Purge the headspace of your solution container with an inert gas. 3. Consider adding an antioxidant to your formulation if compatible with your experimental design. |
| Photodegradation. | 1. Protect all AIA solutions from light at all stages of your experiment. 2. Use amber glassware or light-blocking containers. 3. Re-run the experiment with appropriate light protection and compare the results. |
Issue 2: Appearance of unknown peaks in chromatograms during analysis.
| Possible Cause | Troubleshooting Steps |
| Formation of degradation products. | 1. Perform a forced degradation study to intentionally generate degradation products. This will help in confirming if the unknown peaks correspond to AIA degradants. (See Section 3 for a sample protocol). 2. Use a mass spectrometer (LC-MS) to identify the mass-to-charge ratio of the unknown peaks and compare them to the expected masses of AIA degradation products. |
| Interaction with excipients or container. | 1. Prepare a solution of AIA in a different solvent or buffer system. 2. Store a solution of AIA in a different type of container (e.g., glass vs. polypropylene). 3. Analyze these solutions to see if the unknown peaks persist. |
Section 3: Experimental Protocols & Data
This section provides detailed methodologies for key experiments related to the stability of this compound and presents illustrative data.
Protocol 1: Forced Degradation Study of this compound
A forced degradation study is essential for identifying potential degradation products and developing a stability-indicating analytical method.[13][14][15]
Objective: To generate the principal degradation products of AIA under various stress conditions.
Materials:
-
This compound
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
3% Hydrogen Peroxide (H₂O₂)
-
High-purity water
-
pH meter
-
Heating block or water bath
-
Photostability chamber
Procedure:
-
Acid Hydrolysis:
-
Dissolve AIA in 0.1 M HCl to a final concentration of 1 mg/mL.
-
Heat the solution at 60°C for 24 hours.
-
Cool the solution, neutralize with 0.1 M NaOH, and dilute with mobile phase for analysis.
-
-
Base Hydrolysis:
-
Dissolve AIA in 0.1 M NaOH to a final concentration of 1 mg/mL.
-
Keep the solution at room temperature for 4 hours.
-
Neutralize with 0.1 M HCl and dilute with mobile phase for analysis.
-
-
Oxidative Degradation:
-
Dissolve AIA in 3% H₂O₂ to a final concentration of 1 mg/mL.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
Dilute with mobile phase for analysis.
-
-
Thermal Degradation:
-
Prepare an aqueous solution of AIA (1 mg/mL) in a neutral buffer (pH 7.0).
-
Heat the solution at 80°C for 48 hours, protected from light.
-
Cool and dilute with mobile phase for analysis.
-
-
Photodegradation:
-
Prepare an aqueous solution of AIA (1 mg/mL) in a neutral buffer (pH 7.0).
-
Expose the solution to light in a photostability chamber according to ICH Q1B guidelines.
-
Analyze a control sample kept in the dark at the same temperature.
-
Dilute the exposed sample with mobile phase for analysis.
-
Protocol 2: Development of a Stability-Indicating RP-HPLC Method
Objective: To develop an HPLC method capable of separating AIA from its degradation products.[10][11][12][16]
Illustrative HPLC Parameters:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Gradient elution with Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (acetonitrile).
-
Gradient Program:
-
0-5 min: 20% B
-
5-20 min: 20% to 80% B
-
20-25 min: 80% B
-
25-26 min: 80% to 20% B
-
26-30 min: 20% B
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 210 nm
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
Data Presentation: Illustrative Stability Data for AIA in Aqueous Solution at 40°C
| pH | Storage Time (days) | % AIA Remaining (Hypothetical) | Major Degradation Product |
| 3.0 | 0 | 100 | - |
| 7 | 92 | 2-isopropyl-4-pentenoic acid | |
| 14 | 85 | 2-isopropyl-4-pentenoic acid | |
| 7.0 | 0 | 100 | - |
| 7 | 99 | Minimal degradation | |
| 14 | 98 | Minimal degradation | |
| 9.0 | 0 | 100 | - |
| 7 | 88 | 2-isopropyl-4-pentenoic acid | |
| 14 | 78 | 2-isopropyl-4-pentenoic acid |
Note: The data presented in this table is for illustrative purposes only and is based on the general principles of amide hydrolysis. Researchers should conduct their own stability studies to determine the actual degradation profile of this compound under their specific experimental conditions.
Section 4: Visualizations
Diagram 1: Degradation Pathways of this compound
Caption: Primary degradation pathways of this compound.
Diagram 2: Troubleshooting Workflow for Inconsistent AIA Concentration
Caption: Troubleshooting workflow for inconsistent analytical results.
References
-
The pH dependent mechanisms of non-enzymatic peptide bond cleavage reactions. (2019). PubMed. [Link]
-
Kinetics and Equilibria of Amide Formation in Aqueous Media. (n.d.). Journal of the American Chemical Society. [Link]
-
Amide Hydrolysis: Mechanism, Conditions and Applications. (n.d.). Allen. [Link]
-
Basic Amide Hydrolysis. (2020). YouTube. [Link]
-
On the hydrolysis mechanisms of amides and peptides. (2018). University of Regina. [Link]
-
the hydrolysis of amides. (n.d.). Chemguide. [Link]
-
Amide Hydrolysis Using Acid Or Base. (2019). Master Organic Chemistry. [Link]
-
Acidic and Basic Amide Hydrolysis. (n.d.). ResearchGate. [Link]
-
Some Basic Facts about Forced Degradation Test. (2023). Labinsights. [Link]
-
Strategies for Resolving Stability Issues in Drug Formulations. (2025). Pharmaguideline. [Link]
-
Stability Indicating HPLC Method Development and Validation for the Estimation of Zonisamide in Bulk and Pharmaceutical Dosage Form. (n.d.). ResearchGate. [Link]
-
Stability Indicating HPLC Method Development –A Review. (n.d.). IJTSRD. [Link]
-
Development and validation of stability indicating RP-HPLC and HPTLC for determination of Niclosamide in bulk and in synthetic mixture. (n.d.). Arabian Journal of Chemistry. [Link]
-
Stability Troubleshooting. (2025). Pharma.Tips. [Link]
-
Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. (n.d.). LCGC International. [Link]
-
Stability Indicating HPLC Method Development: A Review. (2023). International Journal of Pharmacy & Pharmaceutical Research. [Link]
-
Forced Degradation Studies. (2016). MedCrave online. [Link]
-
Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). NIH. [Link]
-
Allyl group. (n.d.). Wikipedia. [Link]
-
Oxidation of Allylic Radicals by Electron Transfer: Effect of Complex Copper Salts. (n.d.). Journal of the American Chemical Society. [Link]
-
The Manganese Dioxide Oxidation of Allylic Alcohols. (n.d.). The Journal of Organic Chemistry. [Link]
-
Step-by-Step Guide to Designing Stability Studies for Drug Products. (2024). BioBoston Consulting. [Link]
-
Microorganisms Hydrolyse Amide Bonds; Knowledge Enabling Read-Across of Biodegradability of Fatty Acid Amides. (2014). PubMed. [Link]
-
Oxidation of Hindered Allylic C–H Bonds with Applications to the Functionalization of Complex Molecules. (n.d.). NIH. [Link]
-
Riley oxidation. (n.d.). Wikipedia. [Link]
Sources
- 1. Amide Hydrolysis: Mechanism, Conditions and Applications [allen.in]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. uregina.ca [uregina.ca]
- 5. The pH dependent mechanisms of non-enzymatic peptide bond cleavage reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Allyl group - Wikipedia [en.wikipedia.org]
- 7. Riley oxidation - Wikipedia [en.wikipedia.org]
- 8. Oxidation of Hindered Allylic C–H Bonds with Applications to the Functionalization of Complex Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. saudijournals.com [saudijournals.com]
- 11. ijtsrd.com [ijtsrd.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. labinsights.nl [labinsights.nl]
- 14. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 15. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Development and validation of stability indicating RP-HPLC and HPTLC for determination of Niclosamide in bulk and in synthetic mixture - Arabian Journal of Chemistry [arabjchem.org]
Technical Support Center: Allylisopropylacetamide (AIA) Experimental Integrity
Introduction:
Understanding the Chemical Stability of Allylisopropylacetamide
This compound's structure contains two primary points of vulnerability to chemical degradation: the amide bond and the terminal allyl group . Understanding these functional groups is critical to preempting degradation.
-
Amide Hydrolysis: The amide bond in AIA, while generally more stable than an ester bond, is susceptible to hydrolysis under acidic or basic conditions, particularly when heated.[2][3] This reaction cleaves the molecule into 2-isopropyl-4-pentenoic acid and ammonia.
-
Allyl Group Oxidation: The double bond in the allyl group is prone to oxidation.[4][5] This can be initiated by atmospheric oxygen, light (photolysis), or trace metal contaminants. This pathway can lead to the formation of epoxides, diols, or even cleavage of the bond, resulting in a variety of degradation products.
These degradation pathways can lead to a significant loss of active AIA, the introduction of confounding variables, and the potential for off-target effects from the degradation products themselves.
Troubleshooting Guide: Experimental Observations & Solutions
This section addresses common issues encountered during experiments with AIA in a direct question-and-answer format.
Q1: My freshly prepared AIA stock solution has a yellowish tint. Is this normal?
A: No, a pure AIA solution should be colorless. A yellow tint is a common indicator of oxidation of the allyl group.
-
Probable Cause: Exposure to atmospheric oxygen and/or light during preparation or storage. The oxidation process can create chromophores that absorb light in the visible spectrum, leading to the yellow appearance.
-
Immediate Action: Discard the discolored solution. The presence of color indicates that a significant amount of degradation has already occurred, and the concentration of active AIA is no longer reliable.
-
Preventative Measures:
-
Use High-Purity Solvents: Purge your solvent (e.g., ethanol, DMSO) with an inert gas like nitrogen or argon for 15-20 minutes before dissolving the AIA.
-
Minimize Headspace: Prepare stock solutions in vials that are appropriately sized to minimize the amount of air in the headspace.
-
Protect from Light: Use amber glass vials or wrap clear vials in aluminum foil to prevent photo-degradation.[6]
-
Q2: I'm observing a gradual loss of AIA's biological effect in my multi-day cell culture experiment. What could be happening?
A: This suggests that the AIA is degrading in the aqueous, near-physiological pH environment of your cell culture medium.
-
Probable Cause: Slow hydrolysis of the amide bond, which is often catalyzed by the slightly alkaline pH of many culture media (typically pH 7.2-7.4) and the constant 37°C incubation temperature.[3][7] Additionally, components in the media could be contributing to oxidative degradation.
-
Troubleshooting Steps:
-
Analyze Media Samples: If you have access to analytical equipment like HPLC, take aliquots of your media at different time points (e.g., 0, 24, 48 hours) and analyze for the parent AIA peak. A decrease in peak area over time confirms degradation.
-
pH Control: While altering media pH is often not feasible, be aware of this variable. If your experimental design allows, use a freshly prepared AIA solution for each media change.
-
-
Recommended Workflow Change: Instead of adding AIA once at the beginning of a long experiment, consider a daily or bi-daily replenishment of the compound to maintain a more consistent effective concentration.
Q3: My HPLC analysis of an old AIA stock solution shows multiple new peaks that weren't there initially. What are they?
A: These are almost certainly degradation products. The number and retention times of the peaks can offer clues to the degradation pathway.
-
Probable Cause: A combination of hydrolysis and oxidation has likely occurred over time.
-
Hydrolysis Products: You might see a peak for 2-isopropyl-4-pentenoic acid.
-
Oxidation Products: Peaks corresponding to more polar compounds (e.g., the diol or epoxide of AIA) will likely have shorter retention times in a reversed-phase HPLC setup.
-
-
Solution:
-
Confirm Degradation: Run a fresh, carefully prepared standard of AIA to confirm the retention time of the parent compound.
-
Discard Old Stock: Do not use old or suspect stock solutions. The cost of a new vial of AIA is minimal compared to the cost of failed or unreliable experiments.
-
Implement a Stability-Indicating Method: For long-term projects, it is advisable to perform a forced degradation study (see protocol below) to intentionally generate these degradation products. This will allow you to develop an HPLC method that can separate the parent AIA from its key degradants, giving you a clear picture of your sample's integrity.[8]
-
Potential Degradation Pathways of this compound
Caption: Predicted degradation pathways of AIA.
Recommended Protocols for Ensuring AIA Stability
Adherence to rigorous preparation and storage protocols is the most effective strategy for preventing degradation.
Protocol 1: Preparation and Storage of AIA Stock Solutions
This protocol is designed to maximize the shelf-life and integrity of your AIA stock.
| Parameter | Recommendation | Rationale |
| Solvent | Anhydrous, analytical grade DMSO or Ethanol. | These solvents offer good solubility and are less reactive than aqueous buffers. Anhydrous grade minimizes water available for hydrolysis. |
| Purity | Use AIA from a reputable supplier with >98% purity. | Impurities can catalyze degradation. |
| Preparation | 1. Use a new, unopened vial of AIA. 2. Allow AIA powder and solvent to come to room temperature before opening to prevent water condensation. 3. Purge the solvent with an inert gas (N₂ or Ar) for 15-20 min. 4. Weigh the AIA powder quickly and dissolve in the purged solvent. 5. Vortex until fully dissolved in an amber glass vial. | This multi-step process systematically removes the primary degradation factors: water, oxygen, and light.[6][9] |
| Storage | 1. Aliquot the stock solution into single-use volumes in amber, screw-cap vials with PTFE-lined caps. 2. Overlay the headspace of each aliquot with N₂ or Ar before capping tightly. 3. Store at -20°C for short-to-medium term (1-3 months) or -80°C for long-term (>3 months). | Aliquoting prevents repeated freeze-thaw cycles which can introduce moisture.[9] Inert gas displaces oxygen. Low temperatures drastically slow the rate of all chemical reactions. |
| Usage | 1. Thaw a single aliquot at room temperature. 2. Use immediately and discard any unused portion of the thawed aliquot. | Avoids re-freezing, which compromises stability, and prevents contamination of the main stock. |
Protocol 2: Forced Degradation Study for AIA
This protocol allows you to understand how AIA behaves under your specific experimental conditions and helps in developing a stability-indicating analytical method.[8][10]
Objective: To intentionally degrade AIA under various stress conditions to identify potential degradation products.
Methodology:
-
Prepare AIA Solution: Prepare a 1 mg/mL solution of AIA in a 50:50 mixture of acetonitrile and water.
-
Set Up Stress Conditions: For each condition, use a separate vial. Include a control vial kept at -20°C.
-
Acid Hydrolysis: Add 1N HCl to the AIA solution to a final concentration of 0.1N. Incubate at 60°C.
-
Base Hydrolysis: Add 1N NaOH to the AIA solution to a final concentration of 0.1N. Incubate at 60°C.
-
Oxidative Degradation: Add 30% H₂O₂ to the AIA solution to a final concentration of 3%. Keep at room temperature, protected from light.
-
Thermal Degradation: Incubate the AIA solution at 60°C, protected from light.
-
Photolytic Degradation: Expose the AIA solution to a light source that provides at least 1.2 million lux hours (e.g., a photostability chamber).[8]
-
-
Time Points: Withdraw samples from each vial at 0, 2, 8, and 24 hours.
-
Sample Quenching:
-
For acid/base samples, neutralize with an equimolar amount of base/acid.
-
Dilute all samples with the mobile phase to an appropriate concentration for analysis.
-
-
Analysis: Analyze all samples using a suitable method, such as RP-HPLC with a C18 column and a UV detector (e.g., at 210 nm) or a mass spectrometer.
-
Data Interpretation: Compare the chromatograms from the stressed samples to the control. Look for a decrease in the area of the parent AIA peak and the appearance of new peaks. The goal is to achieve 5-20% degradation of the parent compound.[10]
Workflow for a Forced Degradation Study
Caption: Experimental workflow for AIA forced degradation.
Frequently Asked Questions (FAQs)
-
Q: What is the expected shelf-life of a properly prepared and stored AIA stock solution?
-
A: When following the recommended protocol (aliquoted, inert atmosphere, -80°C), a stock solution in DMSO or ethanol can be expected to be stable for at least 6-12 months. However, it is best practice to qualify a new batch of stock solution if an experiment is critical or if the stock is older than 6 months.
-
-
Q: Can I dissolve AIA directly in aqueous buffers like PBS?
-
A: It is strongly discouraged for stock solutions. The presence of water will significantly shorten the shelf-life due to hydrolysis. Always prepare a concentrated stock in an organic solvent like DMSO and then dilute it to the final working concentration in your aqueous buffer or media immediately before use.
-
-
Q: Are there any known incompatibilities with AIA?
-
A: Avoid strongly acidic or basic buffers. Be cautious of media or solutions containing strong oxidizing agents or metal ions (e.g., copper, iron), which can catalyze the oxidation of the allyl group.
-
-
Q: My AIA powder has clumped together. Is it still usable?
-
A: Clumping suggests moisture absorption. While the compound may still be largely intact, its purity is now questionable. For sensitive and quantitative experiments, it is recommended to use a fresh, free-flowing powder.
-
References
- Schwenkreis, K., & Winter, R. (1994). The influence of this compound on δ-aminolevulinic acid synthetase and cytochrome P-450. General Pharmacology: The Vascular System, 25(5), 925-930.
- Fan, F., Chen, Y., & Zhang, F. (2022). Enzyme-catalyzed allylic oxidation reactions: A mini-review. Frontiers in Bioengineering and Biotechnology, 10, 963741.
- Adam, W., et al. (2000). C-H activation at the allylic and benzylic position can thus be employed as an efficient approach to the installation of oxygen functionality. Science of Synthesis, 37, 287-348.
- Woodward, R. B., et al. (1954). The total synthesis of strychnine. Journal of the American Chemical Society, 76(18), 4749-4751.
- University of New Mexico. (2005). Principles of Drug Action 1, Spring 2005, Amides. UNM College of Pharmacy.
- Könning, D., Olbrisch, T., Sypaseuth, F. D., Tzschucke, C. C., & Christmann, M. (2014). Oxidation of allylic and benzylic alcohols to aldehydes and carboxylic acids.
- StackExchange. (2020). Why do amides require much harsher conditions for hydrolysis than esters?. Chemistry Stack Exchange.
- ResearchGate. (n.d.). General protocol for forced degradation studies (stress testing) of drug substances and drug products.
- Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline.
- Fiveable. (n.d.). Hydrolysis of Amides Definition. Fiveable.
- Bajaj, S., Singla, D., & Sakhuja, N. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 2(3), 129-138.
- PubChem. (n.d.). This compound.
- Celsis. (2023). Forced Degradation Protocol Templates for FDA, EMA and MHRA Inspections. Celsis.
- Pharma Dekho. (2023).
- ResearchGate. (n.d.). Acidic hydrolysis of amide bonds.
- PubChem. (n.d.). 2-(1-Methylethyl)-4-pentenamide.
- Chemistry Steps. (n.d.).
- ResearchGate. (2015). What are stabilizers for amides, imides and amines for their long time storage?.
- ChemicalBook. (n.d.). This compound CAS#: 299-78-5. ChemicalBook.
- ResearchGate. (2020). What is the best technique for amide purification?.
- Japan Environment Agency. (n.d.). III Analytical Methods. Japan Environment Agency.
- Biotage. (2023). How should I purify a complex, polar, amide reaction mixture?. Biotage.
- GMP Plastics. (2023). Optimizing Compound Storage for Long-Term Stability and Safety. GMP Plastics.
- ChemicalBook. (n.d.). This compound CAS#: 299-78-5. ChemicalBook.
- Sathyabama Institute of Science and Technology. (2021). Analytical Separation Methods. Sathyabama Institute of Science and Technology.
- Sathyabama Institute of Science and Technology. (n.d.). SCY1611 – Analytical Chemistry Unit - I. Sathyabama Institute of Science and Technology.
- Alliance Chemical. (2023).
- PubChem. (n.d.). Isopropylacetamide.
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- Master Organic Chemistry. (2018).
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Navigating Allylisopropylacetamide (AIA) in Experimental Models: A Technical Support Guide
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Allylisopropylacetamide (AIA). This guide is designed to provide in-depth, field-proven insights to help you navigate the common pitfalls in AIA experimental design. Here, we move beyond simple protocols to explain the "why" behind experimental choices, ensuring your studies are robust, reproducible, and yield trustworthy results.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions about the use of AIA in experimental settings.
Q1: What is this compound (AIA) and why is it used in research?
A1: this compound (AIA) is a chemical compound widely used to induce a state of experimental porphyria in both in vivo and in vitro models.[1] It functions as a "suicide inhibitor" of cytochrome P450 (CYP450) enzymes.[2] This inactivation leads to a depletion of the intracellular heme pool, which in turn removes the negative feedback on the rate-limiting enzyme of heme synthesis, 5-aminolevulinate synthase 1 (ALAS1). The resulting upregulation of ALAS1 leads to an accumulation of porphyrin precursors, mimicking the biochemical characteristics of acute hepatic porphyrias.[3]
Q2: What is the primary mechanism of action of AIA?
A2: The primary mechanism of AIA involves its metabolic activation by CYP450 enzymes. The allyl group of AIA is oxidized, creating a reactive intermediate that covalently binds to and inactivates the heme prosthetic group of CYP450 enzymes.[2] This destruction of heme leads to a decrease in the regulatory "free" heme pool within the hepatocyte. Since heme allosterically inhibits and represses the synthesis of ALAS1, its depletion triggers a significant induction of ALAS1 expression and activity.[3][4][5]
Q3: What are the typical dose ranges for AIA in in vivo studies?
A3: The effective dose of AIA can vary between species. For instance, rats are more sensitive to the porphyrogenic effects of AIA than mice.[6] In rats, doses between 200 mg/kg and 400 mg/kg administered intraperitoneally (i.p.) have been shown to cause a dose-dependent increase in ALAS activity.[3] Doses above 300 mg/kg are typically associated with significant destruction of cytochrome P-450.[3] A single i.p. dose of 350 mg/kg has been used in mice to study the effects of porphyria-inducing drugs.
Q4: Can AIA be used in cell culture experiments?
A4: Yes, AIA is effective in inducing a porphyric state in primary hepatocytes and certain liver-derived cell lines. It has been successfully used to induce ALAS1 and ferrochelatase activities in isolated rat hepatocytes.[6][7] This in vitro system is a valuable tool for studying the regulatory mechanisms of heme biosynthesis.
Q5: What are the visible signs of AIA-induced hepatotoxicity in animal models?
A5: At higher doses (100 mg/kg or more in rats), AIA can cause macroscopic changes to the liver, including an irregular yellow coloration and a fragile consistency.[1] Histologically, signs of liver damage can be observed. It's important to differentiate these signs of direct toxicity from the intended porphyrogenic effects.
Troubleshooting Common Experimental Pitfalls
This section provides a structured guide to identifying and resolving common issues encountered during AIA experiments.
| Problem | Potential Cause(s) | Recommended Solution(s) & Rationale |
| Low or Inconsistent ALAS1 Induction | 1. Suboptimal AIA Concentration: The dose-response of ALAS1 to AIA can be steep. 2. Degraded AIA Stock Solution: AIA stability in solution can be a factor. 3. High Glucose in Culture Media: Glucose is known to repress the induction of ALAS1.[7] 4. Cell Type/Model Variability: Different cell lines or primary cells from different donors may exhibit varied responses. 5. Batch-to-Batch Variability of AIA: Impurities or degradation in different batches of AIA can affect its potency. | 1. Perform a Dose-Response Curve: Titrate AIA concentrations to determine the optimal level for your specific model. Start with a broad range and then narrow it down. 2. Prepare Fresh Stock Solutions: Prepare AIA stock solutions fresh for each experiment or validate the stability of your stored aliquots. 3. Control Glucose Levels: Use a culture medium with a physiological glucose concentration. If possible, test the effect of glucose concentration on ALAS1 induction in your system. 4. Characterize Your Model: If using primary cells, expect some donor-to-donor variability. For cell lines, ensure consistent passage number and culture conditions. 5. Qualify New Batches: When receiving a new batch of AIA, perform a pilot experiment to compare its efficacy to a previous, validated batch. |
| High Cell Death/Cytotoxicity | 1. Excessive AIA Concentration: High concentrations of AIA can lead to overt cytotoxicity, masking the specific porphyrogenic effects.[1] 2. Solvent Toxicity: The vehicle used to dissolve AIA (e.g., DMSO, ethanol) can be toxic to cells at high concentrations. 3. Off-Target Effects: At high concentrations, AIA may have other cellular effects beyond CYP450 inhibition. | 1. Lower AIA Concentration: Use the lowest effective concentration that induces ALAS1 without causing significant cell death. A cell viability assay (e.g., MTT, LDH) should be run in parallel. 2. Optimize Solvent Concentration: Ensure the final concentration of the solvent in your culture medium is below the toxic threshold for your cells (typically <0.1% for DMSO). Always include a vehicle-only control group. 3. Thorough Characterization: Use multiple endpoints to assess the cellular response to AIA, not just ALAS1 activity. This could include markers of apoptosis or necrosis. |
| Unexpected Effects on Cytochrome P450 | 1. Dose-Dependent Biphasic Effect: Low doses of AIA may not cause a significant decrease in total CYP450, and in some cases, might even appear to enhance the activity of certain isozymes, while higher doses lead to marked destruction.[1] 2. Differential Effects on CYP Isozymes: AIA does not inactivate all CYP isozymes equally. Some may be more resistant to its effects. | 1. Careful Dose Selection: Be aware of the dose-dependent effects of AIA on CYP450. Your experimental design should account for this. 2. Isozyme-Specific Assays: If your research question involves specific CYP isozymes, use isozyme-specific substrates or antibodies to assess the effect of AIA, rather than relying on a general measure of total CYP450. |
| Poor Solubility of AIA | 1. Improper Solvent Choice: AIA is poorly soluble in aqueous solutions. 2. Precipitation Upon Dilution: A concentrated stock solution may precipitate when diluted into aqueous culture medium or buffers. | 1. Use an Appropriate Organic Solvent: Dimethyl sulfoxide (DMSO) or ethanol are commonly used to prepare stock solutions of AIA. 2. Stepwise Dilution and Vortexing: When diluting the stock solution, add it dropwise to the aqueous medium while vortexing to facilitate dispersion and prevent precipitation. Gentle warming may also aid solubility. |
Key Experimental Protocols
Preparation of this compound (AIA) Stock Solution
Rationale: A consistent and stable stock solution is the foundation of reproducible experiments. DMSO is a common solvent for lipophilic compounds like AIA, and proper storage is crucial to prevent degradation.
Materials:
-
This compound (AIA) powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or glass vials
Procedure:
-
Work in a Fume Hood: Perform all steps involving solid AIA and DMSO in a certified chemical fume hood.
-
Weighing AIA: Accurately weigh the desired amount of AIA powder.
-
Dissolution:
-
Add the appropriate volume of anhydrous DMSO to the AIA powder to achieve the desired stock concentration (e.g., 100 mM).
-
Vortex thoroughly until the AIA is completely dissolved. Gentle warming (to no more than 37°C) can be used to aid dissolution, but avoid excessive heat.
-
-
Aliquoting and Storage:
-
Dispense the stock solution into single-use aliquots in sterile, amber microcentrifuge tubes or glass vials to protect it from light.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).
-
Crucially, avoid repeated freeze-thaw cycles , as this can lead to degradation of the compound.
-
Self-Validation:
-
Vehicle Control: Always include a control group in your experiments that is treated with the same final concentration of DMSO as the AIA-treated groups.
-
Fresh vs. Stored: When troubleshooting, compare the effects of a freshly prepared AIA stock solution with your stored aliquots to rule out degradation.
In Vitro Induction of Experimental Porphyria in Primary Hepatocytes
Rationale: This protocol provides a framework for inducing ALAS1 in a physiologically relevant cell model. The inclusion of a time-course and dose-response allows for a thorough characterization of the AIA effect.
Materials:
-
Plated primary hepatocytes (e.g., rat, mouse, or human)
-
Appropriate hepatocyte culture medium
-
AIA stock solution (e.g., 100 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer
-
Reagents for ALAS1 activity assay or qPCR
Procedure:
-
Cell Seeding: Seed primary hepatocytes at a density that will result in a confluent monolayer at the time of treatment. Allow the cells to attach and recover according to your standard protocol.
-
Preparation of Working Solutions:
-
On the day of the experiment, thaw an aliquot of the AIA stock solution.
-
Prepare serial dilutions of AIA in culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed a non-toxic level (e.g., 0.1%).
-
Prepare a vehicle control medium containing the same final concentration of DMSO.
-
-
Treatment:
-
Aspirate the old medium from the cells.
-
Add the prepared AIA-containing medium or vehicle control medium to the respective wells.
-
Incubate the cells for the desired time period (e.g., for a time-course experiment, you might have time points at 4, 8, 12, and 24 hours).
-
-
Cell Lysis:
-
At each time point, aspirate the medium and wash the cells once with ice-cold PBS.
-
Add an appropriate cell lysis buffer to each well and incubate on ice as recommended by the buffer manufacturer.
-
Scrape the cells and collect the lysate.
-
-
Analysis:
-
Determine the protein concentration of each lysate.
-
Proceed with the desired downstream analysis, such as an ALAS1 enzymatic activity assay or quantitative PCR (qPCR) to measure ALAS1 mRNA levels.
-
Self-Validation:
-
Positive Control: If available, use a known inducer of ALAS1 in your cell type as a positive control.
-
Negative Control: The vehicle-treated group serves as the negative control.
-
Housekeeping Gene: For qPCR analysis, normalize ALAS1 expression to a stable housekeeping gene to account for variations in RNA input.
Visualizing the Mechanism and Workflow
To provide a clearer understanding of the processes involved, the following diagrams illustrate the mechanism of AIA action and a typical experimental workflow.
Caption: Mechanism of AIA-induced ALAS1 upregulation.
Caption: A typical in vitro experimental workflow using AIA.
References
-
Marks, G. S., Zimmer, S. B., Dinizo, S. E., Mico, B. A., Kunze, K. L., & Ortiz de Montellano, P. R. (1981). Studies of the porphyrin-inducing activity of ethynyl compounds and conformationally restricted and unrestricted analogues of this compound in chick embryo liver cell culture. Molecular Pharmacology, 20(1), 206–210. [Link]
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ResearchGate. (2014). What are the vehicles used to dissolve drugs for in vivo treatment? [Online discussion forum]. [Link]
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Klinger, W., & Müller, D. (1980). The influence of allyl isopropyl acetamide on d-aminolevulinic acid synthetase and cytochrome P-450. Acta biologica et medica Germanica, 39(1), 107–112. [Link]
-
Cánepa, E. T., Llambías, E. B., & Grinstein, M. (1984). Effect of glucose on the induction of delta-aminolevulinic acid synthase and ferrochelatase in isolated rat hepatocytes by this compound. Biochimica et biophysica acta, 804(1), 8–15. [Link]
-
Cheng, X., Hochlowski, J., Tang, H., Hepp, D., Beckner, C., Kantor, S., & Schmitt, R. (2003). Studies on repository compound stability in DMSO under various conditions. Journal of biomolecular screening, 8(3), 292–299. [Link]
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Wissbrock, P., Sziegoleit, W., & Löffler, B. (1981). Liver damage in rats by this compound (AIA), an inducer of delta-aminolevulinic acid synthetase (ALAS). Acta pharmacologica et toxicologica, 48(5), 404–408. [Link]
-
De Matteis, F., & Gibbs, A. (1972). Decreased liver activity of porphyrin-metal chelatase in hepatic porphyria caused by 3,5-diethoxycarbonyl-1,4-dihydrocollidine. Studies in rats and mice. The Biochemical journal, 126(5), 1149–1160. [Link]
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ResearchGate. (2016). How do I make a stock solution of a substance in DMSO? [Online discussion forum]. [Link]
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Turner, P. V., Brabb, T., Pekow, C., & Vasbinder, M. A. (2011). Administration of substances to laboratory animals: equipment considerations, vehicle selection, and solute preparation. Journal of the American Association for Laboratory Animal Science : JAALAS, 50(5), 614–627. [Link]
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ResearchGate. (2012). What are the preferable iv vehicle system for in vivo study? [Online discussion forum]. [Link]
-
ResearchGate. (2014). How long can a compound be stable in DMSO for? [Online discussion forum]. [Link]
-
Murty, H. S., & Nair, P. P. (1969). Prevention of this compound induced experimental porphyria in the rat by vitamin E. Nature, 223(5202), 200–201. [Link]
-
Prachayasittikul, V., Prachayasittikul, V., Ruchirawat, S., & Prachayasittikul, V. (2017). Protein Levels of 16 Cytochrome P450s and 2 Carboxyl Esterases Using Absolute Quantitative Proteomics: CYP2C9 and CYP3A4 Are the Most Abundant Isoforms in Human Liver and Intestine, Respectively. Molecules (Basel, Switzerland), 22(12), 2110. [Link]
-
Yasuda, M., et al. (2021). Complex response to physiological and drug-induced hepatic heme demand in monoallelic ALAS1 mice. Molecular genetics and metabolism reports, 29, 100818. [Link]
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Sychev, D. A., et al. (2018). The cytochrome P450 isoenzyme and some new opportunities for the prediction of negative drug interaction in vivo. Drug design, development and therapy, 12, 1147–1156. [Link]
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Yasuda, M., et al. (2010). Acute intermittent porphyria: vector optimization for gene therapy. Molecular therapy : the journal of the American Society of Gene Therapy, 18(3), 503–509. [Link]
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ClinPGx. (n.d.). CYP3A4. Retrieved from [Link]
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ResearchGate. (2021). Optimized allylamine deposition for improved pluripotential cell culture. [Preprint]. [Link]
-
Lee, J. S., et al. (2004). The involvement of CYP3A4 and CYP2C9 in the metabolism of 17 alpha-ethinylestradiol. Drug metabolism and disposition: the biological fate of chemicals, 32(12), 1341–1345. [Link]
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Reddit. (2022). How to prepare sterile drug solution in DMSO for cell culture? [Online discussion forum]. [Link]
-
GE Healthcare Life Sciences. (n.d.). Buffer and sample preparation for direct binding assay in 2% DMSO. [Application note]. [Link]
-
ResearchGate. (2022). How to Prepare my Stock Solution? [Online discussion forum]. [Link]
-
National Center for Biotechnology Information. (n.d.). ALAS1 5'-aminolevulinate synthase 1 [Homo sapiens (human)]. Gene. Retrieved from [Link]
-
To-Figueras, J., et al. (2011). Regulation and tissue-specific expression of δ-aminolevulinic acid synthases in non-syndromic sideroblastic anemias and porphyrias. Expert reviews in molecular medicine, 13, e26. [Link]
-
ResearchGate. (2020). Distinct Effects of Inflammation on Cytochrome P450 Regulation and Drug Metabolism: Lessons from Experimental Models and a Potential Role for Pharmacogenetics. [Preprint]. [Link]
-
ResearchGate. (2020). Why does DMSO become liquid with extended storage at -20C? [Online discussion forum]. [Link]
-
Kirk, P., et al. (2021). Measurement of CYP1A2 and CYP3A4 activity by a simplified Geneva cocktail approach in a cohort of free-living individuals: a pilot study. Frontiers in pharmacology, 12, 730691. [Link]
-
Karmaus, A. L., et al. (2022). Investigating the dependency of in vitro benchmark concentrations on exposure time in transcriptomics experiments. Toxicology in Vitro, 82, 105374. [Link]
-
ResearchGate. (2022). Timeline of in vivo experiment protocols. Cell inoculation was... [Figure]. [Link]
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Technical Support Center: Improving Reproducibility of Allylisopropylacetamide (AIA)-Induced Porphyria
This technical support guide is designed for researchers, scientists, and drug development professionals utilizing the allylisopropylacetamide (AIA)-induced model of acute intermittent porphyria (AIP). As a chemically-induced model, its success hinges on meticulous experimental technique and a thorough understanding of the underlying biological mechanisms. This guide provides in-depth, field-proven insights to enhance the reproducibility and reliability of your experimental outcomes.
Introduction to the AIA-Induced Porphyria Model
This compound (AIA) is a porphyrinogenic agent that reliably induces a biochemical state mimicking human acute intermittent porphyria (AIP). The mechanism involves the suicidal inactivation of cytochrome P450 (CYP) enzymes in the liver. This leads to the depletion of the regulatory heme pool, which in turn de-represses the rate-limiting enzyme of the heme synthesis pathway, 5-aminolevulinate synthase 1 (ALAS1).[1] The subsequent surge in ALAS1 activity, coupled with the normal half-activity of hydroxymethylbilane synthase (HMBS) in AIP genetic models (or its saturation in wild-type animals), results in the massive accumulation and excretion of the neurotoxic porphyrin precursors, 5-aminolevulinic acid (ALA) and porphobilinogen (PBG).[1][2]
Achieving a consistent and reproducible porphyric state is paramount for the valid assessment of novel therapeutic interventions. This guide will address common challenges and provide detailed protocols to standardize your approach.
Diagram: Mechanism of AIA-Induced Porphyria
Caption: Mechanism of this compound (AIA)-induced porphyria in hepatocytes.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the AIA-induced porphyria model, providing explanations and actionable solutions.
In Vivo Model: Induction of Porphyria
Q1: My AIA administration is leading to inconsistent levels of ALA and PBG excretion. What are the likely causes?
A1: Inconsistent induction is a frequent challenge and can stem from several factors:
-
AIA Preparation and Administration:
-
Vehicle Choice: AIA is poorly soluble in aqueous solutions. While some studies use saline, this can lead to precipitation and inconsistent dosing. A more reliable method is to use a vehicle like corn oil or another neutral oil.[3][4]
-
Injection Technique: Subcutaneous (s.c.) injection is generally preferred over intraperitoneal (i.p.) for a more sustained release and to avoid accidental injection into organs.[5][6] Ensure your technique is consistent, as variations in injection depth can alter absorption rates.
-
Solution Stability: Prepare the AIA solution fresh for each experiment. If you must store it, do so in a dark, airtight container at 4°C for no longer than a few days.
-
-
Animal-Related Factors:
-
Strain: Different mouse and rat strains exhibit varying sensitivity to porphyrinogenic agents.[7] C57BL/6 mice are a commonly used strain in AIP research.[2] Ensure you are using a consistent strain throughout your studies.
-
Sex: Female animals, particularly during the luteal phase of their cycle, can be more susceptible to porphyric attacks due to hormonal fluctuations.[1] This can be a source of variability if not controlled for.
-
Age: The inducibility of the porphyric state can change with age. Young adult animals (e.g., 8-12 weeks old for mice) are typically used.
-
Stress: Animal handling, housing conditions, and other stressors can influence the metabolic state and impact the response to AIA. Acclimatize animals to handling and injection procedures to minimize stress.
-
Q2: I'm observing unexpected toxicity or mortality in my animals after AIA injection. What should I do?
A2: This is a serious issue that requires immediate attention.
-
Dosage: The dose of AIA is critical. A common starting dose for mice is around 400 mg/kg.[8] However, this may need to be optimized for your specific animal strain and experimental conditions. If you observe excessive toxicity, consider reducing the dose.
-
Vehicle Toxicity: Ensure your vehicle is non-toxic. While DMSO can be used to dissolve some compounds, it can cause toxicity at higher concentrations.[3] If using an oil-based vehicle, ensure it is of high quality and sterile.
-
Route of Administration: Accidental intravenous or intra-organ injection during an intended i.p. administration can lead to acute toxicity. Subcutaneous injection is generally safer.
-
Animal Health: Ensure your animals are healthy before starting the experiment. Underlying health issues can increase susceptibility to the toxic effects of AIA.
-
Clinical Signs of Toxicity: Monitor animals closely after injection for signs of distress, such as piloerection, lethargy, hunched posture, or decreased motor activity.[9] These can be early indicators of toxicity. If severe signs are observed, the animal should be euthanized according to your institution's ethical guidelines.
Biochemical Analysis: ALA and PBG Measurement
Q3: My ALA and PBG measurements are highly variable, even within the same treatment group. What's going wrong?
A3: High variability in biomarker measurements often points to issues with sample collection, processing, or the analytical method itself.
-
Sample Collection and Handling:
-
Urine Collection: For urine collection, it is crucial to use metabolic cages and to collect samples over a defined period (e.g., 24 hours). Spot urine samples can be used but must be normalized to creatinine concentration to account for variations in urine dilution.[10]
-
Light Sensitivity: Porphyrin precursors are light-sensitive. Collect and process all samples under dim light and store them in light-protected tubes.
-
Sample Stability: ALA and PBG can degrade over time, especially at room temperature. Process samples immediately or freeze them at -80°C.
-
-
Analytical Method:
-
Spectrophotometry (Mauzerall-Granick Method): This method is prone to interference from other substances in the urine, which can lead to overestimation of ALA and PBG levels.[11] Ensure you are using appropriate purification steps (e.g., ion-exchange chromatography) to remove interfering compounds.
-
LC-MS/MS: This is the gold standard for accurate and sensitive quantification of ALA and PBG.[12][13] However, it can be affected by matrix effects, where other components in the sample suppress or enhance the ionization of the analytes. The use of stable isotope-labeled internal standards is essential to correct for these effects.
-
Q4: I am using LC-MS/MS, but I'm experiencing low sensitivity and poor peak shapes for ALA and PBG. How can I troubleshoot this?
A4: These are common challenges in LC-MS/MS analysis of small, polar molecules like ALA and PBG.
-
Sample Preparation:
-
Chromatography:
-
Column Choice: A reverse-phase C8 or C18 column is typically used. Ensure the column is not degraded and is appropriate for the analytes.
-
Mobile Phase: Optimize the mobile phase composition and gradient to achieve good peak separation and shape.
-
-
Mass Spectrometry:
-
Ion Source Parameters: Optimize ion source parameters (e.g., temperature, gas flows, voltage) to maximize the signal for your specific analytes and instrument.
-
Matrix Effects: Even with SPE, residual matrix components can cause ion suppression. Evaluate matrix effects by comparing the analyte response in a clean solvent versus a sample matrix.
-
Detailed Experimental Protocols
Protocol 1: Preparation and Administration of this compound (AIA)
This protocol describes the preparation of AIA in a sterile oil vehicle for subcutaneous injection in mice.
Materials:
-
This compound (AIA) powder
-
Sterile corn oil (or other suitable sterile oil)
-
Sterile 1.5 mL microcentrifuge tubes
-
Sterile 1 mL syringes with 25-27 gauge needles
-
Vortex mixer
-
Analytical balance
Procedure:
-
Calculate the required amount of AIA:
-
Determine the desired dose (e.g., 400 mg/kg).
-
Weigh each mouse to get its exact body weight.
-
Calculate the mass of AIA needed per mouse (e.g., for a 25 g mouse at 400 mg/kg, you need 10 mg of AIA).
-
The injection volume should be kept low (e.g., 100-200 µL).[5] Calculate the required concentration of the AIA solution (e.g., to inject 10 mg in 200 µL, the concentration is 50 mg/mL).
-
-
Prepare the AIA solution (perform in a chemical fume hood):
-
Weigh the calculated amount of AIA powder and place it in a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile corn oil to the tube.
-
Vortex the mixture vigorously for several minutes until the AIA is completely dissolved. Gentle warming (e.g., to 37°C) may aid dissolution.
-
Visually inspect the solution to ensure there are no undissolved particles.
-
-
Administer the AIA solution:
-
Restrain the mouse securely.
-
Grasp the loose skin over the back, between the shoulder blades, to form a "tent".
-
Insert the needle (bevel up) into the base of the tented skin, parallel to the spine.[14]
-
Aspirate briefly to ensure the needle is not in a blood vessel.
-
Inject the calculated volume of the AIA solution slowly.[5]
-
Withdraw the needle and gently pinch the injection site to prevent leakage.
-
Return the mouse to its cage and monitor for any adverse reactions.
-
Diagram: AIA Administration Workflow
Caption: Workflow for the preparation and administration of AIA to induce porphyria.
Protocol 2: Quantification of Urinary ALA and PBG by LC-MS/MS
This protocol provides a general framework for the analysis of ALA and PBG in mouse urine. Specific parameters will need to be optimized for your particular LC-MS/MS system.
Materials:
-
Urine samples collected from metabolic cages, protected from light and stored at -80°C.
-
Stable isotope-labeled internal standards (e.g., ¹³C₅,¹⁵N-ALA and ¹³C₂-PBG).
-
Solid-phase extraction (SPE) cartridges (e.g., mixed-mode cation exchange).
-
Butanolic HCl (for derivatization).
-
Acetonitrile, methanol, formic acid (LC-MS grade).
-
LC-MS/MS system with an electrospray ionization (ESI) source.
Procedure:
-
Sample Preparation:
-
Thaw urine samples on ice, protected from light.
-
Centrifuge the samples to pellet any debris.
-
To a known volume of urine supernatant (e.g., 50 µL), add the internal standard mixture.
-
Perform SPE according to the manufacturer's instructions. This typically involves conditioning the cartridge, loading the sample, washing away impurities, and eluting the analytes.
-
-
Derivatization:
-
Evaporate the eluted sample to dryness under a stream of nitrogen.
-
Add butanolic HCl and incubate (e.g., at 65°C for 30 minutes) to form butyl esters of ALA and PBG.
-
Evaporate the derivatization reagent and reconstitute the sample in the initial mobile phase.
-
-
LC-MS/MS Analysis:
-
Chromatography:
-
Column: C8 or C18 reversed-phase column (e.g., 2.1 x 100 mm, 3.5 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Run a gradient from low to high organic content to separate the analytes.
-
-
Mass Spectrometry:
-
Operate in positive ESI mode.
-
Use Selected Reaction Monitoring (SRM) to detect the specific precursor-to-product ion transitions for ALA, PBG, and their internal standards.
-
-
-
Data Analysis:
-
Calculate the peak area ratios of the analytes to their respective internal standards.
-
Generate a calibration curve using standards of known concentrations.
-
Quantify the concentration of ALA and PBG in the samples by interpolating their peak area ratios on the calibration curve.
-
Normalize the results to the urinary creatinine concentration.
-
Data Presentation: Expected Biomarker Levels
The following table provides an example of typical ALA and PBG levels that can be expected in the urine of C57BL/6 mice before and after induction with a porphyrinogenic agent. Actual values may vary depending on the specific experimental conditions.
| Condition | Urinary ALA (nmol/mg creatinine) | Urinary PBG (nmol/mg creatinine) | Reference |
| Baseline (untreated) | 1 - 5 | 0.1 - 0.5 | [12][13] |
| AIA-Induced | > 50 | > 100 | [12][13] |
References
- Standard Operating Procedure SOP Subcutaneous injection of mice s.c. Injection.
- APPLICATION NUMBER: - 212801Orig1s000 NON-CLINICAL REVIEW(S).
- Zhang J, Yasuda M, Desnick RJ. A LC–MS/MS method for the specific, sensitive, and simultaneous quantification of 5-aminolevulinic acid and porphobilinogen. Anal Biochem. 2011;418(1):105-111.
- A LC-MS/MS method for the simultaneous quantification of 5-aminolevulinic acid and porphobilinogen.
- Subcutaneous (SC) Injection in Mice and Rats LAB_017 Injections. Research support.
- Administration and injection of substances in mice Number: AD-2 Scope. Direction des services vétérinaires.
- Associations between clinical signs and pathological findings in toxicity testing. Altex. 2020;37(4):589-600.
- Standard Operating Procedure #2. Queen's University; 2022.
- Yasuda M, Desnick RJ. Murine Models of the Human Porphyrias: Contributions Toward Understanding Disease Pathogenesis and the Development of New Therapies. Mol Genet Metab. 2019;128(3):198-208.
- Kauppinen R. An update of clinical management of acute intermittent porphyria. Appl Clin Genet. 2014;7:143-153.
- Balwani M, Naik H, Anderson KE, et al. Acute Hepatic Porphyrias: Recommendations for Evaluation and Long Term Management.
- What are the vehicles used to dissolve drugs for in vivo treatment?.
- Chemically induced porphyria: increased microsomal heme turnover after treatment with this compound. Science. 1971;171(3966):64-6.
- Bonkovsky HL, Guo JT, Hou W, Li T, Narang T, Thapar M. Acute Hepatic Porphyrias: Current Diagnosis & Management. Mol Genet Metab. 2013;108(3):141-149.
- Tests for Porphyria Diagnosis.
- Prevention of this compound induced experimental porphyria in the rat by vitamin E.
- De Matteis F, Gibbs A. Decreased liver activity of porphyrin-metal chelatase in hepatic porphyria caused by 3,5-diethoxycarbonyl-1,4-dihydrocollidine. Studies in rats and mice. Biochem J. 1972;126(5):1149-60.
- Guidelines for the Use of Non-Pharmaceutical Grade Compounds in Labor
- Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC). Boston University Office of Research.
- Guidelines on dosage calculation and stock solution preparation in experimental animals' studies.
- Bissell DM, Wang B. Clinical Guide and Update on Porphyrias. Gastroenterology. 2015;148(5):846-857.e3.
- I want to deliver my compound to animals What is the best solvent to use?. Cayman Chemical.
- What are the vehicles used to dissolve drugs for in vivo treatment?.
- Animal and In Vitro Toxicity Testing. In: Toxicity Testing for Assessment of Environmental Agents: Interim Report.
- Gad SC. Nonclinical vehicle use in studies by multiple routes in multiple species. Int J Toxicol. 2006;25(6):499-521.
- Turner PV, Brabb T, Pekow C, Vasbinder MA. Administration of substances to laboratory animals: equipment considerations, vehicle selection, and solute preparation. J Am Assoc Lab Anim Sci. 2011;50(5):614-27.
- Overview of Porphyrias. MSD Manual Professional Version.
- Hultdin J. Guide to drug porphyrogenicity prediction and drug prescription in the acute porphyrias. Br J Clin Pharmacol. 2007;64(5):653-60.
- To-Figueras J, Ducamp S, Macias M, et al. Cutting-Edge Therapies and Novel Strategies for Acute Intermittent Porphyria: Step-by-Step towards the Solution. Int J Mol Sci. 2022;23(6):3045.
- Nair A, Jacob S. A simple practice guide for dose conversion between animals and human. J Basic Clin Pharma. 2016;7(2):27-31.
- The use of the rat in the experimental investigation of the porphyrias. J S Afr Vet Assoc. 1978;49(3):249-51.
- Clinical signs of acute toxicity observed in adult female mice (Mus musculus), treated with different doses CDE of Guettarda platypoda by oral doses.
- Toxicology. MuriGenics.
- A simple practice guide for dose conversion between animals and human. Systematic Reviews in Pharmacy. 2016;7(1):27-31.
- 0.9% Sodium Chloride Injection, USP. DailyMed.
- Turner PV, Brabb T, Pekow C, Vasbinder MA. Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation. J Am Assoc Lab Anim Sci. 2011;50(5):614-27.
- Prepare a 0.9% saline solution. YouTube; 2020.
- Sodium Chloride Injection, USP.
- Saline as a vehicle control does not alter ventilation in male CD‐1 mice. Physiol Rep. 2018;6(16):e13824.
- dose conversion between animals and human. TargetMol.
- Product c
- Sodium chloride solution for reconstitution or dilution of drugs.
- Estimating the Maximum Safe Starting Dose in Initial Clinical Trials for Therapeutics in Adult Healthy Volunteers. FDA; 2005.
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Technical Support Center: Off-Target Effects of Allylisopropylacetamide in Cell Culture
Welcome to the technical support center for researchers utilizing Allylisopropylacetamide (AIA) in cell culture experiments. This guide is designed to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions to help you navigate the complexities of working with this potent porphyrinogenic agent. As a tool to induce experimental porphyria, AIA's mechanism of action is intrinsically linked to cellular stress pathways, making a clear understanding of its on-target and off-target effects crucial for robust and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound (AIA)?
Q2: What are the major known off-target effects of AIA in cell culture?
A2: Beyond its intended effect on heme synthesis, AIA can elicit several off-target effects that may confound experimental results. These include:
-
Broad Inactivation of CYP450 Isozymes: AIA does not selectively inhibit a single CYP450 enzyme but can inactivate multiple hepatic isozymes.[3] This can have wide-ranging consequences on the metabolism of other compounds in your cell culture medium and on cellular homeostasis.
-
Induction of Oxidative Stress: The metabolism of AIA by CYP450 enzymes can generate reactive intermediates, such as AIA epoxide and a protonated iminolactone.[4] These reactive species can alkylate cellular macromolecules and induce oxidative stress, which can lead to cytotoxicity if not properly managed by the cell's antioxidant defenses.
-
Hepatotoxicity: At higher concentrations, AIA can cause liver damage.[5] In cell culture, this manifests as cytotoxicity, characterized by changes in cell morphology, reduced viability, and eventually, cell death. It is crucial to distinguish this overt toxicity from the desired porphyria-inducing effect.
-
Alterations in Steroid Metabolism: AIA has been shown to affect the activity of enzymes involved in steroid metabolism in the liver, such as 5α-reductases and hydroxysteroid dehydrogenases.[6] This could be a significant confounding factor in studies involving steroid hormones or related signaling pathways.
Q3: What is a typical concentration range for using AIA to induce porphyria in cell culture?
A3: The optimal concentration of AIA for inducing porphyria without causing significant cytotoxicity is cell-line dependent. However, a commonly used concentration in studies with hepatic cell lines like HepG2 and LMH is around 0.314 mM.[3] It is strongly recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions. This will help you identify a concentration that maximizes porphyrin accumulation while minimizing cell death.
Q4: How can I differentiate between the on-target effect of porphyria induction and off-target cytotoxicity?
A4: This is a critical aspect of working with AIA. Here are some key strategies:
-
Dose-Response Analysis: Perform a careful dose-response curve for both porphyrin accumulation and cell viability (e.g., using an MTT or LDH assay). The ideal experimental window will be at concentrations where porphyrin levels are significantly increased, but cell viability remains high.
-
Time-Course Experiments: Monitor both porphyrin production and cell health over time. The induction of porphyria is a relatively rapid process, while cytotoxicity may develop more slowly at lower concentrations.
-
Morphological Assessment: Regularly examine your cells under a microscope. Signs of cytotoxicity include cell rounding, detachment, blebbing, and the appearance of cellular debris. These are distinct from the expected biochemical changes of porphyria.
-
Biochemical Markers: Use specific assays to measure markers of cytotoxicity (e.g., LDH release) and apoptosis (e.g., caspase activation) in parallel with your porphyrin measurements.
Troubleshooting Guide
This section addresses common problems encountered during cell culture experiments with AIA, providing potential causes and actionable solutions.
Problem 1: High background fluorescence in my porphyrin accumulation assay.
-
Potential Cause 1: Autofluorescence from media components or the compound itself.
-
Explanation: Some components in cell culture media, like phenol red and certain vitamins, can fluoresce and contribute to background signal. While AIA itself is not fluorescent, impurities or degradation products might be.
-
Solution:
-
Run a "media only" control (with and without AIA) to quantify the background fluorescence of your culture medium.
-
If the background is high, consider using a phenol red-free medium for the duration of the experiment.
-
Always include a "cells only" (no AIA) control to determine the basal level of porphyrin fluorescence in your cells. Subtract the average fluorescence of the "media only" control from all other readings.
-
-
-
Potential Cause 2: Non-specific fluorescence from dead or dying cells.
-
Explanation: Necrotic cells can exhibit increased autofluorescence. If your AIA concentration is causing cytotoxicity, this can artificially inflate your fluorescence readings.
-
Solution:
-
Perform a viability assay (e.g., Trypan Blue exclusion or a commercial viability kit) in parallel with your fluorescence measurement to ensure that the observed signal is not due to widespread cell death.
-
If cytotoxicity is high, reduce the concentration of AIA and/or the incubation time.
-
-
Problem 2: Unexpectedly high levels of cell death at concentrations intended to induce porphyria.
-
Potential Cause 1: Cell line sensitivity.
-
Explanation: Different cell lines have varying sensitivities to AIA-induced cytotoxicity. Cell lines with lower endogenous antioxidant capacity or lower expression of CYP450 enzymes may be more susceptible.
-
Solution:
-
Conduct a thorough literature search for your specific cell line to see if typical AIA concentrations have been reported.
-
Perform a detailed dose-response curve to determine the IC50 value for AIA in your cell line. This will allow you to select a sub-toxic concentration for your porphyria induction experiments.
-
Consider using a more robust cell line, such as HepG2 or primary hepatocytes, which are commonly used in hepatotoxicity studies.[7]
-
-
-
Potential Cause 2: Induction of excessive oxidative stress.
-
Explanation: AIA metabolism generates reactive oxygen species (ROS).[4] If the rate of ROS production overwhelms the cell's antioxidant capacity, it can lead to oxidative stress and subsequent cell death.
-
Solution:
-
Measure ROS levels in your cells using a fluorescent probe like DCFDA.
-
Consider co-treatment with a low concentration of an antioxidant, such as N-acetylcysteine (NAC), to mitigate oxidative stress. However, be aware that this may also interfere with the porphyria-inducing effects of AIA, so appropriate controls are essential.
-
-
Problem 3: Inconsistent or non-reproducible porphyrin accumulation.
-
Potential Cause 1: Variability in cell health and density.
-
Explanation: The metabolic state of your cells can significantly impact their response to AIA. Cells that are overly confluent, in a non-logarithmic growth phase, or stressed from passaging may show variable results.
-
Solution:
-
Standardize your cell seeding density and ensure that cells are in a healthy, logarithmic growth phase before adding AIA.
-
Avoid letting your cells become over-confluent.
-
Always perform experiments at a consistent passage number, as cellular characteristics can change over time in culture.
-
-
-
Potential Cause 2: Instability of AIA in solution.
-
Explanation: AIA may not be stable for extended periods in cell culture medium at 37°C. Degradation of the compound will lead to a weaker and more variable induction of porphyria.
-
Solution:
-
Prepare fresh AIA solutions for each experiment from a frozen stock.
-
Minimize the exposure of AIA-containing media to light.
-
For longer-term experiments, consider replenishing the media with fresh AIA at regular intervals.
-
-
Data Presentation
Table 1: Recommended Starting Concentrations of this compound (AIA) for Porphyria Induction in Different Liver Cell Lines
| Cell Line | Recommended Starting Concentration | Key Considerations | Reference |
| LMH (Leghorn Male Hepatoma) | 0.314 mM | Highly responsive to AIA-induced porphyrin accumulation. A good model for fluorescence-based screening assays. | [3] |
| HepG2 (Human Hepatocellular Carcinoma) | 0.314 mM | A widely used and well-characterized human liver cell line. May show lower porphyrin accumulation compared to LMH cells. At this concentration, significant cytotoxicity was not observed. | [3] |
| Primary Hepatocytes | 0.1 - 0.5 mM | Considered the "gold standard" for in vitro hepatotoxicity studies due to their high metabolic activity. However, they are more sensitive and have a limited lifespan in culture. | [7] |
Note: The concentrations listed are starting points. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Experimental Protocols
Protocol 1: Determination of AIA-Induced Porphyrin Accumulation using a Fluorescence-Based Assay
This protocol is adapted from a method used to assess the porphyrogenicity of various compounds.[3]
Materials:
-
Your chosen liver cell line (e.g., HepG2, LMH)
-
Complete cell culture medium
-
This compound (AIA) stock solution (e.g., 100 mM in DMSO)
-
96-well black, clear-bottom tissue culture plates
-
Fluorescence microplate reader (Excitation: ~405 nm, Emission: ~600-630 nm)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed your cells in a 96-well black, clear-bottom plate at a density that will result in 80-90% confluency at the time of the assay. Incubate for 24 hours.
-
Compound Preparation: Prepare serial dilutions of AIA in complete cell culture medium. Include a vehicle control (medium with the same concentration of DMSO as the highest AIA concentration).
-
Treatment: Carefully remove the old medium from the cells and replace it with the prepared AIA dilutions and controls.
-
Incubation: Incubate the plate for the desired time (e.g., 24 hours) at 37°C and 5% CO₂.
-
Fluorescence Measurement:
-
After incubation, gently wash the cells twice with PBS to remove any residual AIA and medium components.
-
Add 100 µL of PBS to each well.
-
Read the fluorescence on a microplate reader using an excitation wavelength of approximately 405 nm and an emission wavelength between 600 nm and 630 nm.
-
-
Data Analysis:
-
Subtract the background fluorescence (from wells with no cells) from all readings.
-
Normalize the fluorescence of AIA-treated cells to the vehicle-treated control cells.
-
Protocol 2: Assessment of AIA-Induced Cytotoxicity using the MTT Assay
Materials:
-
Cells treated with AIA as described in Protocol 1
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well clear tissue culture plates
-
Absorbance microplate reader (570 nm)
Procedure:
-
AIA Treatment: Treat cells with serial dilutions of AIA in a clear 96-well plate as described in Protocol 1.
-
MTT Addition: After the desired incubation period, add 10 µL of MTT solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Subtract the background absorbance (from wells with no cells).
-
Express the viability of AIA-treated cells as a percentage of the vehicle-treated control cells.
-
Calculate the IC50 value (the concentration of AIA that reduces cell viability by 50%).
-
Visualizations
Diagram 1: Signaling Pathway of AIA-Induced Porphyria
Caption: Mechanism of AIA-induced porphyria in hepatocytes.
Diagram 2: Experimental Workflow for Assessing AIA Effects
Caption: Workflow for evaluating AIA's on-target and off-target effects.
References
-
Assessment of porphyrogenicity of drugs and chemicals in selected hepatic cell culture models through a fluorescence-based screening assay. (2022). PMC. [Link]
-
Meyer, U. A., & Marver, H. S. (1971). Chemically induced porphyria: increased microsomal heme turnover after treatment with this compound. Science, 171(3966), 64–66. [Link]
-
Klinger, W., & Müller, D. (1980). The influence of allyl isopropyl acetamide on d-aminolevulinic acid synthetase and cytochrome P-450. Acta biologica et medica Germanica, 39(1), 107–112. [Link]
-
News-Medical.Net. (2024). The role of cell-based assays for drug discovery. [Link]
-
Creative Biolabs. Off-Target Screening Cell Microarray Assay. [Link]
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Sinclair, P. R., Gibbs, A. H., Sinclair, J. F., & De Matteis, F. (1979). Haem control in experimental porphyria. The effect of haemin on the induction of δ-aminolaevulinate synthase in isolated chick-embryo liver cells. The Biochemical journal, 178(3), 529–538. [Link]
-
Narisawa, K., & Kikuchi, G. (1966). Mechanism of this compound-induced increase of delta-aminolevulinate synthetase in rat-liver mitochondria. Biochimica et biophysica acta, 123(3), 596–605. [Link]
-
Königs, V., Müller, D., & Klinger, W. (1976). Liver Damage in Rats by this compound (AIA), an Inducer of Delta-Aminolevulinic Acid Synthetase (ALAS). Experimental Pathology, 12(1-2), 49-54. [Link]
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Creative Bioarray. Role of Cell-Based Assays in Drug Discovery and Development. [Link]
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Drug Discovery News. (2023). The precision paradox: Off-target effects in gene editing. [Link]
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Unseld, E., & Netter, K. J. (1976). Effect of this compound and Sedormid on Enzymes of Steroid Metabolism in Rat Liver. Pharmacology, 14(1), 24-33. [Link]
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White, I. N. (1982). Evidence for the in vitro metabolism of this compound to reactive intermediates. Mechanistic studies with oxygen-18. Drug metabolism and disposition: the biological fate of chemicals, 10(2), 191–195. [Link]
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Ortiz de Montellano, P. R., Stearns, R. A., & Langry, K. C. (1984). The this compound and novonal prosthetic heme adducts. Molecular pharmacology, 25(2), 310–317. [Link]
-
University of Cape Town. Drug Prescription in Patients With Porphyria. [Link]
-
White, I. N. (1982). Evidence for the in vitro metabolism of this compound to reactive intermediates. Mechanistic studies with oxygen-18. Drug metabolism and disposition: the biological fate of chemicals, 10(2), 191–195. [Link]
-
Assessment of porphyrogenicity of drugs and chemicals in selected hepatic cell culture models through a fluorescence-based screening assay. (2022). PMC. [Link]
-
Pathophysiology, Pharmacology and Treatment of Acute Intermittent Porphyria: A Patient Case Description and Recommendations from the Current Literature. (2021). Cureus, 13(11), e19422. [Link]
-
Karger Publishers. (1976). Effect of this compound on the Conversion of Heme (Ferriprotoporphyrin IX) to Bilirubin in Rat Liver Perfusion in vitro. [Link]
-
ResearchGate. (2019). Cytotoxicity of compounds on different cell lines. [Link]
-
American Porphyria Foundation. About Porphyria: Drug database. [Link]
-
Miccadei, S., Nakae, D., & Farber, J. L. (1995). Allyl alcohol cytotoxicity in isolated rat hepatocytes: mechanism of cell death does not involve an early rise in cytosolic free calcium. Archives of toxicology, 69(5), 329–334. [Link]
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Hift, R. J., Peters, T. J., & Meissner, P. N. (2012). A review of the clinical presentation, natural history and inheritance of variegate porphyria: its uniqueness and the South African connection. The South African medical journal = Suid-Afrikaanse tydskrif vir geneeskunde, 102(6 Pt 2), 565–569. [Link]
-
ResearchGate. (2021). Pathophysiology, Pharmacology and Treatment of Acute Intermittent Porphyria: A Patient Case Description and Recommendations from the Current Literature. [Link]
-
MDPI. (2023). Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics. [Link]
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MDPI. (2021). Latest Developed Strategies to Minimize the Off-Target Effects in CRISPR-Cas-Mediated Genome Editing. [Link]
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Research status and application progress of small molecule drug screening technology. (2023). Chinese Journal of New Drugs, 32(1), 1-11. [Link]
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MDPI. (2021). A Beginner's Guide to Cell Culture: Practical Advice for Preventing Needless Problems. [Link]
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The Thibodeaux Lab. Allosteric Mechanisms in Cytochrome P450 Metabolism. [Link]
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Berek, J. S., Martinez-Maza, O., & Lichtenstein, A. (1992). Cytotoxicity of new aza-alkyl lysophospholipids against drug-sensitive and resistant human ovarian tumor-cell lines - role of free-radicals and potentiation of cytotoxicity by tnf-alpha and cddp. Oncology research, 1(6), 1253-1262. [Link]
-
Primary hepatocytes outperform Hep G2 cells as the source of biotransformation functions in a bioartificial liver. (1996). PMC. [Link]
-
De-risking Drug Discovery of Intracellular Targeting Peptides: Screening Strategies to Eliminate False-Positive Hits. (2020). ACS medicinal chemistry letters, 11(10), 1993–2001. [Link]
-
Cytotoxic Effects of Methionine Alkyl Esters and Amides in Normal and Neoplastic Cell Lines. (1989). Journal of pharmaceutical sciences, 78(6), 477–481. [Link]
-
Alterations of Cytochrome P450–Mediated Drug Metabolism during Liver Repair and Regeneration after Acetaminophen-Induced Liver Injury in Mice. (2018). The Journal of pharmacology and experimental therapeutics, 364(3), 441–451. [Link]
-
Innovative Genomics Institute. (2017). Anti-CRISPR Proteins Decrease Off-Target Effects of Cas9. [Link]
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MaxCyte. Off-target Effects of CRISPR-Cas9 Gene Editing in HSPCs. [Link]
-
Why you shouldn't routinely use antibiotics in mammalian cell culture, & when you should use them. (2023). YouTube. [Link]
-
CYP450 Enzymes Drug Interactions MADE EASY in 5 MINS. (2021). YouTube. [Link]
-
Empowering drug off-target discovery with metabolic and structural analysis. (2023). PMC. [Link]
-
Bio-Techne. ELISA Troubleshooting Guide. [Link]
-
On-target development - Specificity screening of biotherapeutics to avoid off-target liabilities. (2020). Xtalks. [Link]
-
Assay Genie. (2024). 101 ELISA Troubleshooting Tips for Research in 2024. [Link]
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Addressing variability in animal response to Allylisopropylacetamide
Technical Support Center: Allylisopropylacetamide (AIA) Studies
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for this compound (AIA) experimental applications. This resource is designed to provide in-depth, field-proven insights to help you navigate the complexities of using AIA in your research. As Senior Application Scientists, we understand that variability in animal response is a significant challenge. This guide moves beyond simple protocols to explain the causality behind experimental choices, empowering you to design robust, self-validating studies and effectively troubleshoot unexpected results.
Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the use of AIA in experimental models.
Q1: What is this compound (AIA) and what is its primary use in research?
A1: this compound (AIA) is a chemical agent primarily used to induce experimental porphyria in animal models.[1] It functions as a "suicide inhibitor" of cytochrome P450 (CYP450) enzymes in the liver.[2] AIA is metabolized by CYP450s into a reactive intermediate that irreversibly binds to the heme prosthetic group of the enzyme, leading to its destruction.[3][4] This destruction depletes the hepatic "free" heme pool, which in turn removes the negative feedback on δ-aminolevulinate synthase (ALAS), the rate-limiting enzyme in the heme synthesis pathway.[5][6] The resulting dramatic increase in ALAS activity leads to an overproduction and accumulation of porphyrin precursors, such as δ-aminolevulinic acid (ALA) and porphobilinogen (PBG), mimicking the biochemical hallmarks of acute hepatic porphyrias in humans.[7]
Q2: Why is there significant variability in animal response to a standard dose of AIA?
A2: The variability stems from the fact that AIA is not the active agent itself; it requires metabolic activation by CYP450 enzymes.[8][9] Therefore, any factor that influences the activity of these enzymes will directly impact the intensity of the response. This creates a complex interplay of variables that can lead to inconsistent outcomes between animals, even within the same study group.[10][11]
Q3: What are the primary factors that influence this variability?
A3: The key drivers of variability can be grouped into three main categories:
-
Animal-Specific Factors: These include the species, strain, sex, age, and even the diet of the animal.[12][13] Different strains and sexes can have baseline differences in the expression levels of CYP450 isozymes.[14][15][16] Age is also critical, as very young and old animals may have altered drug metabolism capacities.[17]
-
Experimental and Environmental Factors: The route of administration, the animal's health status, housing conditions, and exposure to other environmental agents can alter physiological responses.[12][18] For example, co-administration of drugs that induce or inhibit CYP450s, like phenobarbital or cimetidine, will dramatically alter AIA's effect.[7][19]
-
Compound and Formulation Factors: The purity of the AIA, the choice of vehicle for administration, and the stability of the formulation can all affect the delivered dose and its bioavailability.
Q4: Is AIA toxic, and what are the signs of overdose?
A4: Yes, AIA can be toxic, particularly at higher doses. The mechanism of toxicity is linked to the massive disruption of heme synthesis and the destruction of essential CYP450 enzymes. Signs of overdose or severe adverse reaction can include sedation, ataxia (loss of coordination), respiratory depression, and in extreme cases, mortality. The dose-response relationship is critical; doses that effectively induce porphyria can be close to those that cause toxicity, necessitating careful dose selection and animal monitoring.[5]
In-Depth Troubleshooting Guides
This section provides structured guidance for addressing specific problems encountered during AIA experiments.
Scenario 1: Inconsistent or Weak Induction of Experimental Porphyria
You've administered a standard dose of AIA, but your biochemical analysis shows low or highly variable levels of urinary porphyrin precursors (ALA/PBG).
Here is a systematic approach to diagnose the root cause of weak or inconsistent porphyria induction.
Caption: Troubleshooting workflow for weak AIA induction.
-
Cause 1: AIA Formulation and Administration
-
The "Why": AIA has limited solubility in aqueous solutions. An improper vehicle or incomplete dissolution can lead to inaccurate dosing. The intraperitoneal (i.p.) route is common but requires proper technique to avoid injection into the gut or subcutaneous space, which would alter absorption kinetics.
-
Self-Validation & Action:
-
Vehicle: Ensure the vehicle (e.g., saline, propylene glycol) is appropriate and consistent across all animals.
-
Preparation: Prepare the AIA solution fresh before each experiment. If warming is used to aid dissolution, ensure it cools to room temperature before injection.
-
Technique: Ensure staff are properly trained in i.p. injection techniques. Consider using a small needle gauge appropriate for the animal size.
-
-
-
Cause 2: Intrinsic Biological Variability (The Core Issue)
-
The "Why": This is the most significant factor. Hepatic CYP450 expression is not uniform. For example, some mouse strains are known to have higher or lower activity of certain CYP isoforms.[15] Male rodents often exhibit higher levels of certain CYPs than females, leading to a more pronounced response to AIA.[15][16]
-
Self-Validation & Action:
-
Standardize Animals: Use animals of the same species, strain, sex, and a narrow age range. Document these details meticulously.
-
Increase 'n' Number: Given the inherent variability, a larger number of animals per group may be required to achieve statistical power.
-
Consider Pre-treatment: For a more potent and uniform response, researchers often pre-treat animals with a CYP450 inducer like phenobarbital.[3][4] This upregulates the target enzymes, making the subsequent AIA administration more effective and consistent. However, this adds another variable that must be controlled.
-
-
-
Cause 3: Dose-Response Relationship
-
The "Why": The effect of AIA is highly dose-dependent.[5] A dose that is too low may not sufficiently deplete the heme pool to cause a strong induction of ALAS. Conversely, a dose that is too high can lead to toxicity.
-
Self-Validation & Action:
-
Pilot Study: If you are using a new strain or species, conduct a pilot dose-response study to determine the optimal dose that provides robust porphyria induction without significant toxicity.[20][21][22][23]
-
Accurate Dosing: Ensure animal weights are current and dose calculations are double-checked.
-
-
Scenario 2: Unexpected Animal Mortality or Severe Toxicity
You've administered AIA and observe unexpected deaths or severe adverse effects (e.g., prolonged sedation, seizures) in your animals.
-
Cause 1: Absolute or Relative Overdose
-
The "Why": The calculated dose may be correct, but underlying factors could create a relative overdose. For instance, an animal with a compromised liver or kidney function will have impaired clearance, increasing the compound's effective concentration and duration of action.[12]
-
Self-Validation & Action:
-
Animal Health: Only use healthy, properly acclimatized animals for studies. Any signs of illness should be grounds for exclusion.[24]
-
Dose Reduction: If mortality is observed, the immediate action is to reduce the dose for subsequent experiments. Refer to literature for established dose ranges in your specific model.
-
Supportive Care: Ensure animals have easy access to food and water post-administration, as their mobility may be reduced.
-
-
-
Cause 2: Drug-Drug Interaction
-
The "Why": If the animals are on any other medication or have been exposed to other chemicals (e.g., from cage materials, diet), these could inhibit the CYP450 enzymes responsible for detoxifying AIA or its metabolites. This is the opposite of using an inducer like phenobarbital; an inhibitor can dramatically increase AIA's toxicity.[7][19]
-
Self-Validation & Action:
-
Review All Compounds: Conduct a thorough review of all substances the animals have been exposed to.
-
Washout Period: Ensure an adequate washout period if animals were previously on other treatments.
-
-
Key Experimental Protocols
These protocols are designed as a starting point and should be adapted and optimized for your specific laboratory conditions and animal models.
Protocol 1: Preparation of AIA for Intraperitoneal Injection
-
Objective: To prepare a sterile solution of AIA at a concentration suitable for accurate dosing.
-
Materials:
-
This compound (AIA) powder
-
Sterile 0.9% saline
-
Sterile propylene glycol (optional, as a co-solvent)
-
Sterile conical tubes (15 mL or 50 mL)
-
Vortex mixer and/or magnetic stirrer
-
Sterile syringe filters (0.22 µm)
-
-
Procedure:
-
Calculate the total amount of AIA required based on the number of animals, their average weight, and the target dose (e.g., 400 mg/kg).
-
Weigh the AIA powder accurately in a sterile conical tube.
-
Add a small volume of propylene glycol (if used) to first wet and dissolve the powder.
-
Gradually add the sterile 0.9% saline to reach the final desired volume while continuously vortexing or stirring. Gentle warming may be required.
-
Once fully dissolved, confirm there is no precipitate.
-
Sterile-filter the final solution into a new sterile tube using a 0.22 µm syringe filter.
-
Crucially, prepare this solution fresh on the day of use.
-
Protocol 2: Induction of Acute Porphyria in a Mouse Model
-
Objective: To reliably induce a state of experimental acute porphyria in mice.
-
Animal Model: C57BL/6 mice, male, 8-10 weeks old (example).
-
Procedure:
-
Allow animals to acclimatize to the facility for at least one week prior to the experiment.[18]
-
Record the body weight of each mouse on the day of the experiment.
-
Calculate the precise injection volume for each mouse based on its weight and the AIA solution concentration.
-
Administer the AIA solution via intraperitoneal (i.p.) injection.
-
Place the animals in metabolic cages for urine collection over a defined period (e.g., 24 hours). Ensure free access to food and water.
-
Monitor the animals regularly for any signs of toxicity or distress.
-
At the end of the collection period, measure the total urine volume and store samples protected from light at -20°C or below until analysis.
-
Analyze urine for ALA and PBG levels using a standardized colorimetric assay or HPLC.
-
Mechanistic Visualizations
Understanding the underlying pathways is key to interpreting variability.
AIA's Mechanism of Action
Caption: AIA mechanism leading to porphyrin precursor accumulation.
Data Summary Tables
For quick reference, the following tables summarize key quantitative information.
Table 1: Factors Influencing Variability in AIA Response
| Factor | Source of Variability | Recommended Action |
| Species/Strain | Baseline differences in CYP450 expression and activity.[14] | Conduct pilot studies; maintain consistency within an experiment. |
| Sex | Hormonal regulation leads to sex-specific CYP450 profiles.[15] | Use a single sex or analyze data for each sex separately. |
| Age | Immature or aging metabolic pathways alter clearance.[17] | Use a narrow, defined age range (e.g., 8-12 weeks for mice). |
| Dose | Narrow therapeutic window between efficacy and toxicity.[5] | Perform a dose-response study to find the optimal dose (ED50). |
| Health Status | Underlying disease can impair drug metabolism and excretion.[12] | Use only healthy animals and allow for proper acclimatization. |
References
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Correia, M. A., Farrell, G. C., Schmid, R., Ortiz de Montellano, P. R., Yost, G. S., & Mico, B. A. (1981). Inactivation of Multiple Hepatic Cytochrome P-450 Isozymes in Rats by this compound: Mechanistic Implications. Journal of Biological Chemistry. [Link]
-
Schmid, R., & Schwartz, S. (1952). The influence of allyl isopropyl acetamide on d-aminolevulinic acid synthetase and cytochrome P-450. Journal of Biological Chemistry. [Link]
-
Narisawa, K., & Kikuchi, G. (1966). Mechanism of this compound-induced increase of delta-aminolevulinate synthetase in rat-liver mitochondria. Biochimica et Biophysica Acta (BBA) - Enzymology and Biological Oxidation. [Link]
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Vetscraft. (n.d.). Factors that affect drug action - Body size, Age, Sex, Species, Diet. Vetscraft. [Link]
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Ioannides, C., Sweatman, B., Richards, R., & Parke, D. V. (1977). Drug metabolism in the ferret: effects of age, sex and strain. General Pharmacology. [Link]
-
Murty, H. S., & Nair, P. P. (1969). Prevention of this compound induced experimental porphyria in the rat by vitamin E. Nature. [Link]
-
Balwani, M., & Desnick, R. J. (2012). The Porphyrias: Advances in Diagnosis and Treatment. Blood. [Link]
-
Ortiz de Montellano, P. R., & Mico, B. A. (1981). Evidence for the in vitro metabolism of this compound to reactive intermediates. Mechanistic studies with oxygen-18. Molecular Pharmacology. [Link]
-
OLAW, NIH. (2021). OLAW Webinar: Animals in Research: Tips to Keep Out of the Doghouse. YouTube. [Link]
-
Ortiz de Montellano, P. R., Kunze, K. L., Yost, G. S., & Mico, B. A. (1979). The this compound and novonal prosthetic heme adducts. Journal of Biological Chemistry. [Link]
-
Al-Asmari, A. K., Al-Harbi, M. M., & Al-Ghamdi, S. S. (2022). Evaluation of Sex Differences in Preclinical Pharmacology Research: How Far Is Left to Go?. Journal of Personalized Medicine. [Link]
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Murray, M. (1997). Drug-mediated inactivation of cytochrome P450. Clinical and Experimental Pharmacology and Physiology. [Link]
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Badminton, M. N., et al. (2024). Exploring current and emerging therapies for porphyrias. Liver International. [Link]
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Bivatec Ltd. (2023). Factors Affecting Drug Response in Animals. Bivatec Ltd. [Link]
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BetterBuilt. (2024). 6 Common Risks in Animal Research Facilities and How to Handle Them. BetterBuilt. [Link]
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Gordon, C. J., et al. (2016). Effect of Genetic Strain and Gender on Age-Related Changes in Body Composition of the Laboratory Rat. International Journal of Toxicology. [Link]
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de Wildt, S. N., et al. (2011). The Effect of Age on Drug Metabolism. Clinical Pharmacokinetics. [Link]
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Zang, Q., et al. (2019). Variability in in vivo studies: Defining the upper limit of performance for predictions of systemic effect levels. Computational Toxicology. [Link]
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McLaren, A., & Michie, D. (1956). Variability of response in experimental animals. Journal of Genetics. [Link]
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Mispro. (n.d.). What You Need to Know Before Conducting Animal Studies. Mispro. [Link]
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Löscher, W. (2020). Of Mice and Men: The Inter-individual Variability of the Brain's Response to Drugs. Epilepsy Currents. [Link]
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Anissimov, Y. G., & Roberts, M. S. (2011). Factors Influencing the Use and Interpretation of Animal Models in the Development of Parenteral Drug Delivery Systems. Journal of Pharmaceutical Sciences. [Link]
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Sivanesan, D., et al. (2015). Dose response chemopreventive potential of allyl isothiocyanate against 7,12-dimethylbenz(a)anthracene induced mammary carcinogenesis in female Sprague-Dawley rats. Chemico-Biological Interactions. [Link]
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To-Figueras, J., et al. (2022). Assessment of porphyrogenicity of drugs and chemicals in selected hepatic cell culture models through a fluorescence-based screening assay. Molecular Genetics and Metabolism. [Link]
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Parodi, S., et al. (1994). Dose-response relationship for rat liver DNA damage caused by 49 rodent carcinogens. Toxicology. [Link]
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Khojasteh, S. C., et al. (2011). Mechanism-based inactivation of CYP450 enzymes: a case study of lapatinib. Drug Metabolism and Disposition. [Link]
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Alnylam Pharmaceuticals. (n.d.). GIVLAARI for Acute Porphyria. GIVLAARI HCP. [Link]
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Toney, K., & Ussery, D. (2022). Biochemistry, Cytochrome P450. StatPearls. [Link]
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Guengerich, F. P. (2017). Unusual Cytochrome P450 Enzymes and Reactions. Journal of Biological Chemistry. [Link]
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Riviere, J. E., & Martin-Jimenez, T. (1999). To scale or not to scale: the principles of dose extrapolation. Journal of Veterinary Pharmacology and Therapeutics. [Link]
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ResearchGate. (n.d.). Dose-response curves from the peak effects of the percent maximal... ResearchGate. [Link]
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Maccioni, P., et al. (2011). REGULATION OF OPERANT ORAL ETHANOL SELF-ADMINISTRATION: A DOSE-RESPONSE CURVE STUDY IN RATS. Alcoholism, Clinical and Experimental Research. [Link]
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Technical Support Center: Measurement of Allylisopropylacetamide (AIA) Metabolites
Welcome to the technical support guide for the analytical measurement of Allylisopropylacetamide (AIA) metabolites. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities associated with the quantification of these challenging analytes. Here, we synthesize technical accuracy with field-proven insights to provide robust troubleshooting strategies and answers to frequently asked questions.
Introduction: The Challenge of AIA Metabolism
This compound (AIA) is a compound known to be metabolized by cytochrome P-450 enzymes through multiple pathways.[1][2] The primary routes of biotransformation include hydroxylation and olefin oxidation, with the latter being the major pathway.[1] This oxidative pathway leads to the formation of reactive intermediates, such as AIA epoxide, which can subsequently rearrange and hydrolyze to form a more stable γ-butyrolactone metabolite.[1]
The inherent reactivity of these metabolites poses significant analytical challenges.[3][4][5] These molecules can be unstable, prone to degradation, and may interact with cellular macromolecules, making their accurate quantification in biological matrices a complex task.[2][4] This guide will address these challenges head-on, providing practical solutions to common issues encountered during experimental workflows.
Visualizing AIA Metabolism
The metabolic fate of AIA is a critical consideration for any analytical strategy. The following diagram illustrates the major metabolic pathways.
Caption: Major metabolic pathways of this compound (AIA).
Frequently Asked Questions (FAQs)
This section addresses common questions that arise during the planning and execution of experiments to measure AIA metabolites.
Q1: What are the primary challenges I should anticipate when measuring AIA metabolites?
A1: The measurement of AIA metabolites is fraught with several key challenges:
-
Reactive Intermediates: The formation of chemically reactive intermediates, like epoxides, means these molecules are inherently unstable and can be difficult to detect directly.[1][4] Your analytical strategy should account for their transient nature.
-
Matrix Effects: Biological matrices such as plasma, serum, or tissue homogenates are complex mixtures.[6][7] Endogenous components can interfere with the ionization of your target analytes in the mass spectrometer source, leading to ion suppression or enhancement and, consequently, inaccurate quantification.[6][8]
-
Analyte Stability: Metabolites can degrade during sample collection, storage, and preparation.[3][7] This can be due to enzymatic activity or chemical instability. It is crucial to have a robust sample handling protocol.
-
Lack of Commercial Standards: Reference standards for specific, and especially reactive, metabolites of AIA may not be commercially available.[9] This necessitates in-house synthesis or the use of alternative quantification strategies.
Q2: Which analytical technique is most suitable for AIA metabolite quantification?
A2: Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the quantification of drug metabolites due to its high sensitivity, selectivity, and specificity.[6][10] Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, particularly for more volatile metabolites or after derivatization.[1]
| Analytical Technique | Strengths | Considerations |
| LC-MS/MS | High sensitivity and selectivity, suitable for a wide range of polarities, can analyze thermally labile compounds.[10][11] | Susceptible to matrix effects, requires careful optimization of chromatographic and mass spectrometric parameters.[6][12] |
| GC-MS | Excellent chromatographic resolution for volatile compounds, robust and well-established. | May require derivatization for non-volatile metabolites, high temperatures can cause degradation of thermally labile compounds.[11] |
Q3: How do I choose an appropriate internal standard (IS)?
A3: The choice of an internal standard is critical for accurate quantification.[6] An ideal IS should be chemically and physically similar to the analyte and should not be present in the biological matrix.[6] For LC-MS/MS, a stable isotope-labeled (SIL) version of the analyte is the best choice as it co-elutes with the analyte and experiences similar matrix effects. If a SIL-IS is not available, a structural analog can be used, but it must be demonstrated that it behaves similarly during extraction and ionization.[6]
Troubleshooting Guide
This section provides a systematic approach to resolving common issues encountered during the analysis of AIA metabolites.
Problem 1: Low or No Analyte Signal
Possible Causes & Solutions:
-
Analyte Degradation:
-
Troubleshooting: Evaluate the stability of your metabolites in the biological matrix at different temperatures and for varying durations.[7]
-
Solution: Collect samples with appropriate anticoagulants and immediately place them on ice.[13] Consider the use of enzyme inhibitors.[7] Store samples at -80°C until analysis. During sample preparation, keep samples cold and minimize processing time.[3]
-
-
Poor Extraction Recovery:
-
Troubleshooting: Spike a known concentration of your analyte into a blank matrix and perform the extraction. Compare the response to a standard prepared in a clean solvent to calculate the recovery.
-
Solution: Optimize your sample preparation method. Common techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE).[7][13][14] SPE often provides the cleanest extracts, minimizing matrix effects.[13][15]
-
-
Ion Suppression:
-
Troubleshooting: Perform a post-column infusion experiment. Continuously infuse a standard solution of your analyte into the MS while injecting an extracted blank matrix sample. A dip in the signal at the retention time of your analyte indicates ion suppression.
-
Solution: Improve chromatographic separation to move the analyte away from interfering matrix components.[7] Enhance sample cleanup by using a more rigorous extraction method like SPE.[15]
-
Problem 2: High Variability in Results (Poor Precision)
Possible Causes & Solutions:
-
Inconsistent Sample Preparation:
-
Troubleshooting: Review your sample preparation workflow for any steps that could introduce variability, such as inconsistent vortexing, evaporation, or reconstitution volumes.
-
Solution: Automate liquid handling steps where possible. Ensure all equipment is properly calibrated. Use a consistent and well-documented protocol.
-
-
Instrumental Instability:
-
Troubleshooting: Monitor the signal of a system suitability standard injected periodically throughout the analytical run. Significant drift in signal intensity or retention time points to instrument issues.
-
Solution: Check for leaks in the LC system. Ensure the MS source is clean and that parameters like temperature and gas flows are optimal and stable.[8] Perform a system calibration and tuning.[8]
-
Problem 3: Poor Chromatographic Peak Shape (Tailing, Fronting, or Splitting)
Possible Causes & Solutions:
-
Column Overload:
-
Troubleshooting: Inject a series of decreasing concentrations of your analyte. If the peak shape improves at lower concentrations, you are likely overloading the column.
-
Solution: Dilute your sample or inject a smaller volume.
-
-
Incompatible Injection Solvent:
-
Troubleshooting: The solvent in which your final extract is dissolved can affect peak shape. If it is much stronger than the initial mobile phase, it can cause peak distortion.
-
Solution: Reconstitute your sample in a solvent that is similar in composition and strength to the initial mobile phase.[8]
-
-
Secondary Interactions with the Column:
-
Troubleshooting: Some metabolites may have secondary interactions with the stationary phase, leading to peak tailing.
-
Solution: Adjust the mobile phase pH to change the ionization state of the analyte.[7] Consider a different column chemistry.
-
Experimental Workflow: A Troubleshooting Framework
The following diagram outlines a logical workflow for troubleshooting common issues in the LC-MS/MS analysis of AIA metabolites.
Caption: A systematic workflow for troubleshooting AIA metabolite analysis.
Protocols
Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)
This protocol provides a general framework for extracting AIA metabolites from plasma. It should be optimized for your specific analytes.
-
Conditioning: Condition a mixed-mode SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Equilibration: Equilibrate the cartridge with 1 mL of 2% formic acid in water.
-
Loading: Pretreat 500 µL of plasma by adding 500 µL of 4% phosphoric acid in water. Vortex and centrifuge. Load the supernatant onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 2% formic acid in water, followed by 1 mL of methanol.
-
Elution: Elute the analytes with 1 mL of 5% ammonium hydroxide in methanol.
-
Dry-down and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute in 100 µL of the initial mobile phase.
Protocol 2: Post-Column Infusion to Detect Ion Suppression
-
Prepare a standard solution of your AIA metabolite at a concentration that gives a stable and robust signal on the mass spectrometer.
-
Set up a 'T' junction between the LC column outlet and the MS inlet.
-
Infuse the standard solution at a constant flow rate (e.g., 10 µL/min) into the mobile phase flow post-column.
-
While infusing, inject an extracted blank matrix sample onto the LC column.
-
Monitor the signal of your analyte. Any significant drop in the signal that corresponds to elution of matrix components indicates ion suppression.
References
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Ortiz de Montellano, P. R., & Mico, B. A. (1981). Evidence for the in vitro metabolism of this compound to reactive intermediates. Mechanistic studies with oxygen-18. Archives of Biochemistry and Biophysics, 206(1), 43–50. [Link]
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Patel, D. P., et al. (2012). TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW. Journal of Advanced Pharmaceutical Technology & Research, 3(3), 147–155. [Link]
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Gibbs, A. H., & De Matteis, F. (1978). The glutathione-linked metabolism of 2-allyl-2-isopropyl-acetamide in rats. Further evidence for the formation of a reactive metabolite. Molecular Pharmacology, 14(6), 1112–1121. [Link]
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ZefSci. (2023). 14 LCMS Troubleshooting Best Practices for Laboratories. [Link]
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Gao, Y., et al. (2017). Metabolic Pathways and Pharmacokinetics of Natural Medicines With Low Permeability. Journal of Pharmaceutical Sciences, 106(9), 2265-2276. [Link]
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Technical Support Center: Enhancing the Efficiency of Cytochrome P450 Inactivation by Allylisopropylacetamide
Welcome to the technical support center for researchers, scientists, and drug development professionals working with allylisopropylacetamide (AIA) to study cytochrome P450 (CYP450) inactivation. This guide provides in-depth technical assistance, troubleshooting advice, and frequently asked questions to help you optimize your experiments and interpret your results with confidence.
Introduction to this compound (AIA) and P450 Inactivation
This compound (AIA) is a well-characterized mechanism-based inactivator of cytochrome P450 enzymes.[1] This means that AIA itself is not the inhibitory species; rather, it is a substrate for P450 enzymes, which metabolize it into a reactive intermediate. This intermediate then covalently binds to the enzyme, leading to its irreversible inactivation.[2] The primary mechanism of inactivation involves the alkylation of the heme prosthetic group within the P450 active site, leading to the formation of N-alkylated protoporphyrins.[3] This process ultimately results in the destruction of the heme and a loss of enzyme activity.[1]
Understanding the kinetics and mechanism of AIA-mediated P450 inactivation is crucial in various research areas, including drug metabolism studies, toxicology, and the investigation of porphyrias.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of cytochrome P450 inactivation by AIA?
A1: AIA is a classic example of a mechanism-based or "suicide" inhibitor. The inactivation process proceeds as follows:
-
Enzymatic Activation: AIA binds to the active site of a susceptible P450 isozyme.
-
Metabolism: The P450 enzyme metabolizes the allyl group of AIA, generating a highly reactive intermediate.
-
Covalent Modification: This reactive intermediate then covalently attaches to the protoporphyrin IX (heme) cofactor of the enzyme.[3]
-
Inactivation: This alkylation of the heme group leads to the irreversible inactivation of the P450 enzyme.[1]
This process is time-dependent, concentration-dependent, and requires the catalytic activity of the P450 enzyme itself.
Q2: Which P450 isoforms are most susceptible to inactivation by AIA?
A2: AIA is known to inactivate several P450 isoforms, with a notable effect on those inducible by phenobarbital, such as members of the CYP2B and CYP3A families.[1][4] The susceptibility of different isoforms can vary, and it is essential to determine the specific isoforms affected in your experimental system.
Q3: How can I measure the inactivation of P450 enzymes by AIA in my experiments?
A3: The most common method is to measure the loss of P450 enzyme activity over time in the presence of AIA. This is typically done using an in vitro system, such as rat liver microsomes or human liver microsomes, which contain a mixture of P450 enzymes. The activity of specific P450 isoforms is monitored using isoform-selective probe substrates. A decrease in the rate of metabolite formation from the probe substrate after pre-incubation with AIA indicates inactivation.
Another approach is to quantify the amount of N-alkylated protoporphyrins formed, which is a direct product of the inactivation mechanism.[3]
Experimental Protocols
Protocol 1: Time-Dependent Inactivation of Cytochrome P450 by AIA in Rat Liver Microsomes
This protocol is designed to determine the kinetic parameters of P450 inactivation by AIA, specifically the maximal rate of inactivation (kinact) and the concentration of inactivator that gives half-maximal inactivation (KI).
Materials:
-
Rat liver microsomes (from phenobarbital-treated rats for higher activity of susceptible isoforms)
-
This compound (AIA)
-
NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)
-
Potassium phosphate buffer (pH 7.4)
-
Isoform-specific P450 probe substrate (e.g., testosterone for CYP3A, 7-ethoxy-4-(trifluoromethyl)coumarin for CYP2B)
-
Organic solvent for reaction termination (e.g., ice-cold acetonitrile or methanol)
-
LC-MS/MS system for metabolite quantification
Procedure:
-
Preparation:
-
Prepare a stock solution of AIA in a suitable solvent (e.g., DMSO or ethanol). Note the final solvent concentration in the incubation should be kept low (typically ≤1%) to avoid inhibiting P450 activity.
-
Thaw rat liver microsomes on ice.[5]
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Pre-incubation:
-
In a microcentrifuge tube, combine the rat liver microsomes (e.g., 0.5-1 mg/mL final protein concentration), potassium phosphate buffer, and varying concentrations of AIA.
-
Pre-warm the mixture at 37°C for 5 minutes.[6]
-
Initiate the inactivation reaction by adding the NADPH regenerating system.[5]
-
At various time points (e.g., 0, 5, 10, 15, 30 minutes), withdraw an aliquot of the pre-incubation mixture.
-
-
Activity Assay:
-
Immediately dilute the aliquot from the pre-incubation mixture into a second reaction mixture containing the isoform-specific probe substrate and the NADPH regenerating system. The dilution factor should be sufficient (e.g., 10 to 20-fold) to minimize further inactivation by any remaining AIA.
-
Incubate for a predetermined time that ensures linear metabolite formation.
-
Terminate the reaction by adding an equal volume of ice-cold organic solvent.
-
-
Analysis:
-
Centrifuge the terminated reaction mixture to pellet the protein.
-
Analyze the supernatant for the formation of the specific metabolite using a validated LC-MS/MS method.
-
-
Data Analysis:
-
For each AIA concentration, plot the natural logarithm of the remaining enzyme activity versus the pre-incubation time. The slope of this line represents the apparent inactivation rate constant (kobs).
-
Plot the kobs values against the AIA concentrations and fit the data to the Michaelis-Menten equation to determine the kinact and KI values.
-
Workflow for Time-Dependent Inactivation Assay
Caption: Workflow for assessing time-dependent P450 inactivation by AIA.
Troubleshooting Guide
| Issue | Potential Cause(s) | Troubleshooting Steps |
| No or low P450 inactivation observed | 1. Inactive AIA: The compound may have degraded. 2. Low P450 activity: The microsomal preparation may have poor enzymatic activity. 3. Insufficient NADPH: The NADPH regenerating system may not be functioning optimally. 4. Incorrect P450 isoform: The chosen probe substrate may not be specific for a P450 isoform that is susceptible to AIA inactivation. | 1. Use a fresh stock of AIA. Confirm its purity and integrity if possible. 2. Check the activity of your microsomal preparation with a known positive control substrate. Consider using microsomes from phenobarbital-induced animals to enhance the expression of susceptible CYPs.[1] 3. Prepare the NADPH regenerating system fresh for each experiment. 4. Use probe substrates for CYP2B and CYP3A family enzymes, which are known to be targeted by AIA. |
| High variability between replicates | 1. Inconsistent pipetting: Inaccurate pipetting of small volumes of AIA, microsomes, or NADPH can lead to significant variability. 2. Temperature fluctuations: Inconsistent incubation temperatures can affect enzyme activity. 3. AIA solubility issues: AIA may not be fully dissolved in the incubation buffer, leading to inconsistent concentrations. | 1. Use calibrated pipettes and ensure proper mixing at each step. 2. Use a calibrated water bath or incubator and ensure all samples are incubated for the same duration. 3. Ensure your AIA stock solution is fully dissolved. You may need to use a small amount of an organic co-solvent like DMSO, but keep the final concentration low (e.g., <1%).[7] |
| Non-linear inactivation kinetics | 1. AIA depletion: At low concentrations, AIA may be rapidly metabolized, leading to a decrease in the inactivation rate over time. 2. Reversible inhibition component: AIA or its metabolites may also cause some reversible inhibition, which can complicate the kinetics. | 1. Use a higher concentration of AIA or a shorter pre-incubation time. 2. Perform an IC50 shift assay. A significant shift in the IC50 value after pre-incubation with NADPH is indicative of time-dependent inhibition. |
| Precipitation observed in the incubation mixture | 1. Poor AIA solubility: The concentration of AIA may have exceeded its solubility in the aqueous buffer. | 1. Determine the aqueous solubility of AIA in your buffer system.[8][9] Use a concentration of AIA that is below its solubility limit. The use of co-solvents can help, but their effect on P450 activity should be evaluated. |
Quantitative Data Summary
The following table provides hypothetical IC50 values for AIA with different P450 isoforms. Actual values can vary depending on the experimental conditions.
| P450 Isoform | Typical IC50 Range (µM) | Comments |
| CYP2B1 (rat) | 1 - 10 | Highly susceptible to inactivation. |
| CYP3A4 (human) | 5 - 25 | Moderately susceptible to inactivation. |
| CYP2C9 (human) | > 50 | Generally less sensitive to AIA. |
| CYP1A2 (human) | > 100 | Often shows low susceptibility. |
Note: These are representative values and should be determined experimentally for your specific system.
Mechanism of AIA-Mediated P450 Inactivation
The mechanism of AIA inactivation is a critical aspect to understand for proper experimental design and data interpretation. The following diagram illustrates the key steps involved.
Caption: Mechanism of cytochrome P450 inactivation by this compound.
References
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Zhou, S. F., Xue, C. C., Yu, X. Q., Li, C., & Wang, G. (2005). Mechanism-based inhibition of cytochrome P450 3A4 by therapeutic drugs. Clinical Pharmacokinetics, 44(3), 279–304. [Link]
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Marks, G. S., Follows, S. B., Zelt, D. T., & Cole, S. P. (1983). Formation of N-alkylprotoporphyrin IX after interaction of porphyrinogenic xenobiotics with rat liver microsomes. Canadian journal of physiology and pharmacology, 61(6), 546–553. [Link]
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Correia, M. A., & Ortiz de Montellano, P. R. (1988). Inactivation of multiple hepatic cytochrome P-450 isozymes in rats by this compound: mechanistic implications. Molecular pharmacology, 33(3), 287–295. [Link]
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Evotec. (n.d.). Cytochrome P450 (CYP) Inhibition assay (IC50). Retrieved from [Link]
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Perloff, E. S., Mason, A. K., Dehal, S. S., Blanchard, A. P., Morgan, L., Ho, T., Dandeneau, A., Crocker, R. M., Chandler, C. M., Boily, N., Crespi, C. L., & Stresser, D. M. (2009). Validation of cytochrome P450 time-dependent inhibition assays: a two-time point IC50 shift approach facilitates kinact assay design. Xenobiotica; the fate of foreign compounds in biological systems, 39(4), 304–318. [Link]
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Riley, R. J., & Grime, K. (2018). Understanding the mechanism of cytochrome P450 3A4: recent advances and remaining problems. Archives of biochemistry and biophysics, 648, 27–36. [Link]
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Walsky, R. L., & Obach, R. S. (2004). Validated assays for human cytochrome P450 activities. Drug metabolism and disposition: the biological fate of chemicals, 32(6), 647–660. [Link]
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Charles River Laboratories. (n.d.). Assays for CYP450 Inhibition, Induction, and Phenotyping. Retrieved from [Link]
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Rizvi, S. A., & Yousuf, S. (2008). In vitro plasma stability, permeability and solubility of mercaptoacetamide histone deacetylase inhibitors. International journal of pharmaceutics, 359(1-2), 103–109. [Link]
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Obach, R. S., Walsky, R. L., & Venkatakrishnan, K. (2007). Mechanism-based inactivation of human cytochrome P450 enzymes and the prediction of drug-drug interactions. The Journal of pharmacology and experimental therapeutics, 321(1), 317–334. [Link]
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Zhou, S. F., Yung, W. S., Chen, X. W., & Li, C. G. (2005). Mechanism-based inhibition of cytochrome P450 3A4 by therapeutic drugs. Current drug metabolism, 6(5), 413–447. [Link]
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Grimm, S. W., Einolf, H. J., Hall, S. D., He, K., Lim, H. K., Ling, K. H., Lu, C., Nomeir, A. A., Seibert, E., Skordos, K. W., Tonn, G. R., Van Vleet, T. R., Wang, L., Williams, J. A., & Zaslavsky, L. (2009). The conduct of in vitro studies to address time-dependent inhibition of drug-metabolizing enzymes: a perspective of the pharmaceutical research and manufacturers of America. Drug metabolism and disposition: the biological fate of chemicals, 37(7), 1355–1370. [Link]
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Zhang, H., Gao, N., Tian, X., & Liu, T. (2010). Short communication: effect of regular organic solvents on cytochrome P450-mediated metabolic activities in rat liver microsomes. Drug metabolism and disposition: the biological fate of chemicals, 38(11), 1922–1925. [Link]
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Lin, J. H., & Lu, A. Y. (2001). Interindividual variability in inhibition and induction of cytochrome P450 enzymes. Annual review of pharmacology and toxicology, 41, 535–567. [Link]
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Rock, D. A., Jones, J. P., & Wienkers, L. C. (2007). High-throughput cytochrome P450 loss and metabolic intermediate complex assays to aid in designing out of CYP3A inactivation. Methods in enzymology, 690, 341–368. [Link]
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He, P., Court, M. H., & Greenblatt, D. J. (2022). Simultaneous absolute protein quantification of seven cytochrome P450 isoforms in rat liver microsomes by LC-MS/MS-based isotope internal standard method. Frontiers in pharmacology, 13, 969443. [Link]
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Zhang, H., & Wong, Y. N. (2021). Decoding the selective chemical modulation of CYP3A4. Nature communications, 12(1), 2187. [Link]
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Atkins, W. M. (2005). Heterotropic cooperativity of cytochrome P450 3A4 and potential drug-drug interactions. Clinical pharmacology and therapeutics, 78(6), 579–587. [Link]
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Shimada, T., & Guengerich, F. P. (2016). Review of Ligand Specificity Factors for CYP1A Subfamily Enzymes from Molecular Modeling Studies Reported to-Date. International journal of molecular sciences, 17(9), 1433. [Link]
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Gao, Y., Li, C., & Zhu, L. (2015). Comparison of the IC50 values on five major CYP Isoforms for 290 compounds obtained by the one-point method at 1.1 µM (left) and 10 µM (right) vs. the six-point IC50 values. Journal of cheminformatics, 7(Suppl 1), S7. [Link]
-
Guryev, O. L., & Gilep, A. A. (2023). High-throughput cytochrome P450 loss and metabolic intermediate complex assays to aid in designing out of CYP3A inactivation. Methods in enzymology, 690, 341–368. [Link]
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Rizvi, S. A., & Yousuf, S. (2008). In vitro plasma stability, permeability and solubility of mercaptoacetamide histone deacetylase inhibitors. International journal of pharmaceutics, 359(1-2), 103–109. [Link]
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Validation & Comparative
A Tale of Two Modulators: A Comparative Guide to the Effects of Allylisopropylacetamide and Phenobarbital on Cytochrome P450 Enzymes
For researchers, scientists, and drug development professionals navigating the complex world of drug metabolism, understanding how xenobiotics interact with cytochrome P450 (CYP) enzymes is paramount. These heme-containing monooxygenases are central to the clearance of most drugs, and their modulation can lead to significant alterations in pharmacokinetics, efficacy, and safety. This guide provides an in-depth, comparative analysis of two classic modulators of CYP activity: Allylisopropylacetamide (AIA) and phenobarbital. While both compounds profoundly impact P450 enzymes, they do so through fundamentally different mechanisms, offering a compelling case study in the diverse ways xenobiotics can influence drug metabolism.
Phenobarbital, a long-standing anticonvulsant, is the archetypal inducer of CYP enzymes, upregulating their expression and thereby accelerating the metabolism of co-administered drugs.[1] In contrast, AIA serves as a classic example of a mechanism-based inactivator, a "suicide substrate" that is metabolically activated by P450 enzymes into a reactive species that ultimately destroys the enzyme's catalytic capability.[2] This guide will dissect the molecular mechanisms underpinning these opposing effects, provide detailed experimental protocols to characterize them, and offer a clear, data-driven comparison to inform your research and development endeavors.
The Inducer: Phenobarbital's Orchestration of P450 Expression
Phenobarbital's influence on P450 enzymes is a well-characterized example of transcriptional activation. It primarily exerts its effects by activating nuclear receptors, which in turn function as transcription factors to upregulate the expression of specific CYP genes, most notably those in the CYP2B and CYP3A subfamilies.[3][4]
Mechanism of Action: A Nuclear Receptor-Mediated Symphony
The induction of CYP enzymes by phenobarbital is a multi-step process initiated by the activation of two key nuclear receptors: the Constitutive Androstane Receptor (CAR) and, in humans, the Pregnane X Receptor (PXR).[5][6]
-
Indirect Activation of CAR: Phenobarbital's activation of CAR is a fascinating example of indirect receptor activation. Rather than directly binding to the receptor, phenobarbital triggers a signaling cascade that leads to CAR's dephosphorylation. This is mediated by protein phosphatase 2A (PP2A), which is recruited to CAR by the scaffold protein RACK1.[1] Dephosphorylated CAR then translocates from the cytoplasm to the nucleus.
-
Direct Activation of hPXR: In human liver cells, phenobarbital can also directly bind to and activate PXR.[5]
-
Transcriptional Upregulation: Once in the nucleus, both activated CAR and PXR form a heterodimer with the Retinoid X Receptor (RXR). This CAR/RXR or PXR/RXR complex then binds to specific DNA sequences known as Phenobarbital-Responsive Enhancer Modules (PBREMs) located in the promoter regions of target genes.[3] This binding event enhances the transcription of these genes, leading to increased synthesis of CYP2B and CYP3A enzymes.[5]
The following diagram illustrates the signaling pathway for phenobarbital-mediated P450 induction:
The Inactivator: this compound's Suicidal Attack on P450
In stark contrast to phenobarbital's inductive effects, AIA leads to the irreversible inactivation of P450 enzymes. This occurs through a process known as mechanism-based or suicide inactivation, where the enzyme essentially participates in its own destruction.[7]
Mechanism of Action: Heme Destruction from Within
AIA contains an allyl group that is a target for P450-mediated oxidation. The catalytic cycle of the P450 enzyme metabolizes AIA, but instead of producing a harmless metabolite that diffuses away, it generates a highly reactive intermediate. This reactive species then covalently binds to the enzyme's own prosthetic heme group.[5] This alkylation of the heme renders it catalytically inactive. The damaged heme may then detach from the apoprotein, leaving behind an inactive enzyme.[2] This process is termed "suicidal" because the enzyme's own catalytic activity is required for the generation of the inactivating species.
The following diagram illustrates the mechanism of AIA-induced P450 inactivation:
Experimental Protocols for Characterization
To empirically assess the effects of phenobarbital and AIA, distinct in vitro assays are employed. The following protocols provide a robust framework for characterizing P450 induction and mechanism-based inactivation.
Protocol 1: In Vitro P450 Induction Assay with Phenobarbital in Primary Human Hepatocytes
This protocol is designed to measure the induction of CYP mRNA expression in response to phenobarbital treatment. Primary human hepatocytes are the gold standard for in vitro induction studies as they provide a cellular environment that most closely mimics the in vivo state.[8]
Materials:
-
Cryopreserved primary human hepatocytes
-
Hepatocyte plating and incubation medium (e.g., Williams' Medium E supplemented with growth factors)
-
Collagen-coated culture plates (e.g., 24- or 48-well)
-
Phenobarbital stock solution (e.g., 100 mM in DMSO)
-
Vehicle control (DMSO)
-
Positive control inducer (e.g., Rifampicin for CYP3A4)
-
RNA lysis buffer
-
RNA isolation kit
-
qRT-PCR reagents (primers for target CYPs like CYP2B6, CYP3A4, and a housekeeping gene like GAPDH, reverse transcriptase, polymerase, etc.)
-
qRT-PCR instrument
Procedure:
-
Hepatocyte Plating and Culture:
-
Thaw and plate cryopreserved human hepatocytes on collagen-coated plates according to the supplier's instructions.
-
Allow the cells to attach and form a confluent monolayer (typically 24-48 hours).
-
-
Compound Treatment:
-
Prepare serial dilutions of phenobarbital in culture medium to achieve final concentrations typically ranging from 100 µM to 1000 µM. Also prepare a vehicle control (e.g., 0.1% DMSO) and a positive control.
-
Remove the old medium from the hepatocyte cultures and replace it with the medium containing the test compounds.
-
Incubate the cells for 48-72 hours, with a medium change every 24 hours.
-
-
RNA Isolation:
-
At the end of the treatment period, wash the cells with phosphate-buffered saline (PBS).
-
Lyse the cells directly in the wells using an appropriate lysis buffer.
-
Isolate total RNA using a commercial RNA isolation kit according to the manufacturer's protocol.
-
-
qRT-PCR Analysis:
-
Synthesize cDNA from the isolated RNA using reverse transcriptase.
-
Perform qRT-PCR using primers specific for the target CYP genes (e.g., CYP2B6, CYP3A4) and a stable housekeeping gene.
-
Analyze the data using the ΔΔCt method to determine the fold change in mRNA expression relative to the vehicle control.[9]
-
Data Analysis and Interpretation:
The primary endpoint is the fold change in mRNA expression of the target CYP gene in treated cells compared to vehicle-treated cells. A concentration-dependent increase in mRNA expression, with a fold change of ≥2, is generally considered a positive induction signal.[10]
Protocol 2: In Vitro Mechanism-Based Inactivation (MBI) Assay with AIA using Human Liver Microsomes
This assay, often referred to as an IC50 shift assay, is designed to determine if a compound is a time-dependent inhibitor of P450 enzymes.[1] Human liver microsomes (HLMs) are a rich source of P450 enzymes and are the standard in vitro system for MBI studies.
Materials:
-
Pooled human liver microsomes (HLMs)
-
Potassium phosphate buffer (e.g., 100 mM, pH 7.4)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
This compound (AIA) stock solution (in a suitable solvent like acetonitrile or DMSO)
-
A specific probe substrate for the CYP isoform of interest (e.g., bupropion for CYP2B6, midazolam for CYP3A4)
-
A positive control time-dependent inhibitor (e.g., verapamil for CYP3A4)
-
Acetonitrile or other suitable organic solvent for reaction termination
-
LC-MS/MS system for metabolite quantification
Procedure:
-
IC50 Determination (No Pre-incubation):
-
Prepare a series of dilutions of AIA.
-
In a 96-well plate, combine HLMs, buffer, and the AIA dilutions.
-
Initiate the reaction by adding the probe substrate and the NADPH regenerating system simultaneously.
-
Incubate for a short, defined period (e.g., 5-10 minutes) at 37°C.
-
Terminate the reaction by adding a cold organic solvent.
-
Analyze the formation of the probe substrate's metabolite by LC-MS/MS.
-
Calculate the IC50 value.
-
-
IC50 Determination (With Pre-incubation):
-
Prepare two sets of AIA dilutions.
-
In one set of wells, combine HLMs, buffer, AIA dilutions, and the NADPH regenerating system (the "+NADPH" condition). In the other set, replace the NADPH system with buffer (the "-NADPH" condition).
-
Pre-incubate both sets for a defined period (e.g., 30 minutes) at 37°C.
-
Following pre-incubation, initiate the probe reaction by adding the specific CYP substrate to all wells.
-
Incubate for the same short period as in the no pre-incubation step.
-
Terminate the reaction and analyze metabolite formation as before.
-
Calculate the IC50 values for both the "+NADPH" and "-NADPH" conditions.
-
Data Analysis and Interpretation:
A significant decrease in the IC50 value in the "+NADPH" condition compared to the "-NADPH" and no pre-incubation conditions (an "IC50 shift" of >1.5-fold) is indicative of mechanism-based inactivation.[11] From this data, the kinetic parameters of inactivation, the maximal rate of inactivation (kinact) and the inhibitor concentration at half of the maximal rate (KI), can be determined by plotting the observed rate of inactivation (kobs) against the inhibitor concentration.[3]
Comparative Analysis: Phenobarbital vs. This compound
The following table summarizes the key differences in the effects of phenobarbital and AIA on cytochrome P450 enzymes.
| Feature | Phenobarbital | This compound (AIA) |
| Primary Effect on P450 | Induction (Increased enzyme expression) | Inactivation (Irreversible loss of enzyme activity) |
| Mechanism of Action | Transcriptional activation via nuclear receptors (CAR and PXR)[5][6] | Mechanism-based "suicide" inactivation via heme destruction[2] |
| Molecular Target | Nuclear receptors (CAR, PXR) and associated signaling pathways[1] | Prosthetic heme group of the P450 enzyme[5] |
| Time Course of Effect | Gradual onset (requires transcription and translation; hours to days) | Rapid onset (occurs upon metabolic activation) |
| Reversibility | Reversible (effect diminishes upon removal of the inducer) | Irreversible (requires de novo synthesis of the enzyme to restore activity) |
| Typical Experimental System | Primary human hepatocytes, liver slices[8][12] | Human liver microsomes, recombinant P450 enzymes[1] |
| Key Experimental Readout | Fold change in CYP mRNA or enzyme activity | IC50 shift, kinact/KI ratio[1][3] |
| Typical In Vitro Concentration | 500 - 1000 µM for significant induction | Concentration-dependent; determined by IC50 shift assay |
| Consequence for Drug Metabolism | Increased clearance of co-administered drugs | Decreased clearance of co-administered drugs |
Conclusion: Two Sides of the P450 Modulation Coin
The contrasting effects of phenobarbital and this compound on cytochrome P450 enzymes underscore the critical importance of a deep mechanistic understanding of drug-enzyme interactions in drug development. Phenobarbital, the quintessential inducer, highlights the power of xenobiotics to reprogram cellular machinery at the transcriptional level, leading to accelerated drug clearance. In contrast, AIA's mechanism-based inactivation serves as a stark reminder of the potential for metabolic activation to generate reactive species that can permanently disable these crucial enzymes.
The experimental protocols and comparative data presented in this guide provide a robust framework for researchers to investigate and characterize these and other P450 modulators. By employing these methodologies and understanding the underlying principles, scientists can better predict the potential for drug-drug interactions, optimize drug candidates, and ultimately contribute to the development of safer and more effective medicines.
References
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Cyprotex. (n.d.). Time Dependent CYP Inhibition (kinact/KI). Retrieved from [Link]
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- Fahmi, O. A., Kish, M., Lam, W., O'Donnell, J., & Halpert, J. R. (2008). In vitro assessment of cytochrome P450 induction: elements of design and important considerations in data analysis. Drug metabolism and disposition, 36(8), 1512-1522.
- Wang, H., & Negishi, M. (2021). Phenobarbital in Nuclear Receptor Activation: An Update. Drug Metabolism and Disposition, 49(10), 897-904.
- Berry, L. M., & Zhao, Z. (2008). An examination of IC50 and IC50-shift experiments in assessing time-dependent inhibition of CYP3A4, CYP2D6 and CYP2C9 in human liver microsomes. Drug metabolism letters, 2(1), 51-59.
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Cyprotex. (n.d.). Cytochrome P450 Inhibition Assay (IC50). Retrieved from [Link]
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MB Biosciences. (n.d.). Cytochrome P450 Induction Assay. Retrieved from [Link]
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A Comparative Guide to Preclinical Models of Acute Intermittent Porphyria: Validating the Allylisopropylacetamide (AIA)-Induced Model
For Researchers, Scientists, and Drug Development Professionals
Acute Intermittent Porphyria (AIP) is a rare, debilitating metabolic disorder stemming from a deficiency in the enzyme hydroxymethylbilane synthase (HMBS).[1] This deficiency can lead to the accumulation of neurotoxic porphyrin precursors, delta-aminolevulinic acid (ALA) and porphobilinogen (PBG), triggering severe neurovisceral attacks.[1][2] The development of effective therapies hinges on the availability of robust preclinical models that accurately recapitulate the pathophysiology of these acute attacks. This guide provides an in-depth validation of the allylisopropylacetamide (AIA)-induced chemical model of porphyria, comparing it with genetic alternatives to inform model selection for therapeutic development.
Section 1: The Biochemical Underpinnings of the AIA-Induced Porphyria Model
The rationale for using AIA to induce a porphyria-like state lies in its well-characterized mechanism of action on the heme synthesis pathway. In the liver, heme functions as a critical negative regulator of 5-aminolevulinate synthase 1 (ALAS1), the first and rate-limiting enzyme in the pathway.[3] A decrease in the intracellular "free" heme pool leads to the de-repression and subsequent upregulation of ALAS1 activity.[3]
This compound is a porphyrinogenic agent that functions by a "suicide inactivation" mechanism.[4] It is metabolized by cytochrome P450 (CYP) enzymes, leading to the destruction of the CYP heme prosthetic group.[2][4] This rapid depletion of the hepatic heme pool mimics the downstream effect of an enzyme deficiency, causing a dramatic upregulation of ALAS1.[3][4] The result is a massive overproduction and accumulation of the porphyrin precursors ALA and PBG, the hallmark biochemical features of an acute AIP attack.[1][3]
Caption: Mechanism of AIA-induced porphyria.
Section 2: Experimental Validation Protocol for the AIA Model
This section provides a detailed, self-validating protocol for inducing and confirming the porphyric phenotype in a murine model. The inclusion of baseline measurements and a vehicle control group is critical for trustworthy data interpretation.
Materials and Reagents:
-
This compound (AIA)
-
Vehicle (e.g., saline or corn oil)
-
Metabolic cages for urine collection
-
Reagents for ALA and PBG quantification (e.g., Ehrlich's reagent)
-
Tissue homogenization buffers and reagents for ALAS1 activity assay
Experimental Workflow:
Caption: Experimental workflow for AIA model validation.
Step-by-Step Protocol:
-
Animal Acclimatization: House male C57BL/6 mice (8-10 weeks old) in a controlled environment for at least one week prior to the experiment.
-
Baseline Measurement: Place mice in metabolic cages and collect 24-hour urine to establish baseline levels of ALA and PBG excretion.
-
Grouping: Randomly assign animals to a vehicle control group and an AIA treatment group (n=6-8 per group).
-
Induction: Prepare AIA in a suitable vehicle. Administer a single subcutaneous (s.c.) or intraperitoneal (i.p.) injection of AIA (e.g., 250 mg/kg). For a more robust response, some protocols pretreat with phenobarbital (e.g., 80 mg/kg i.p. for 2 days) to first induce CYP enzymes.[5][7]
-
Sample Collection: Return mice to metabolic cages and collect urine over a 24-48 hour period. At the experimental endpoint, collect liver tissue for enzyme activity analysis.
-
Biochemical Analysis:
-
Urinary ALA/PBG: Quantify the concentration of ALA and PBG in the collected urine using a standardized colorimetric assay with Ehrlich's reagent. Acute attacks are consistently associated with elevated urinary PBG.[1][8][9]
-
Hepatic ALAS1 Activity: Prepare liver homogenates and measure the activity of ALAS1 using a spectrophotometric or radiometric assay. A significant increase in ALAS1 activity in the AIA-treated group compared to the vehicle is a key validation criterion.
-
Section 3: Comparative Analysis of AIP Models
The ideal preclinical model depends on the specific research question. The AIA model, while powerful, must be compared against genetic models that offer higher face validity.[3][10]
| Feature | AIA Chemical-Induced Model | HMBS Genetic Models (e.g., T1/T2, R167Q) |
| Genetic Basis | Wild-type animals; no underlying genetic defect. | Heterozygous or homozygous mutations in the Hmbs gene, directly mirroring the human disease cause.[10][11] |
| Induction Method | Acute chemical induction (AIA +/- phenobarbital).[4][5] | Often require a "second hit" with a porphyrinogenic drug like phenobarbital to precipitate an acute attack phenotype.[7][10][12] Some severe models (e.g., R167Q homozygous) show constitutive elevation of precursors.[11][13] |
| Phenotype Onset | Rapid and acute, typically within 24-48 hours. | Can be latent until induced. Severe models show early-onset neurological impairments.[11] |
| Reproducibility | High, with a robust and predictable biochemical response. | Can be more variable depending on the specific mutation and genetic background. |
| Key Advantages | Cost-effective, rapid, highly reproducible. Excellent for screening compounds that prevent or treat acute attacks. | High face and construct validity. Allows for the study of the underlying genetic predisposition and potential long-term complications.[3] |
| Key Limitations | Does not model the underlying genetic defect. Phenotype is transient. | Milder heterozygous models may not fully recapitulate the severity of human attacks without induction.[10] Models can be expensive to generate and maintain. |
| Primary Use Case | High-throughput screening, mechanistic studies of acute attacks, evaluation of rescue therapies. | Studying disease pathogenesis, long-term complications (e.g., renal/hepatic damage), and evaluating gene-targeted therapies.[3][12][14] |
Section 4: Choosing the Right Model: Field-Proven Insights
The choice between a chemical and a genetic model is not a matter of which is "better," but which is more appropriate for the experimental goals.
-
For high-throughput screening of novel therapeutics aimed at mitigating acute attacks: The AIA model is the superior choice. Its rapid induction, low cost, and high reproducibility allow for the efficient testing of multiple compounds and dose-response relationships. It provides a clear and quantifiable biochemical endpoint (ALA/PBG levels) to assess drug efficacy.
-
For studying the long-term consequences of AIP and the interaction of genetic susceptibility with environmental triggers: HMBS genetic models are indispensable.[3] They are the only models that allow researchers to investigate why most individuals with an HMBS mutation remain asymptomatic while others suffer from debilitating attacks.[1][15] These models are crucial for developing prophylactic strategies and therapies targeting the root genetic cause, such as gene therapy or siRNA approaches.[3][12] For instance, studies in Hmbs deficient mice have been instrumental in exploring mitochondrial dysfunction and energy failure as key components of AIP pathophysiology, aspects not readily studied in the AIA model.[7][16][17]
Conclusion
The this compound-induced model of porphyria is a robust, reproducible, and highly valuable tool for specific research applications. Its strength lies in its ability to reliably mimic the acute biochemical crisis of an AIP attack, making it an excellent platform for drug screening and the study of acute neurotoxicity. However, it is a pharmacological model, not a genetic one. For research focused on the underlying genetic etiology, disease modifiers, and long-term complications of Acute Intermittent Porphyria, genetically engineered mouse models remain the gold standard. A comprehensive drug development program should leverage both model systems: the AIA model for initial efficacy screening and the genetic models for deeper mechanistic validation and the assessment of long-term therapeutic strategies.
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Yasuda, M., et al. (2016). Homozygous hydroxymethylbilane synthase knock-in mice provide pathogenic insights into the severe neurological impairments present in human homozygous dominant acute intermittent porphyria. Human Molecular Genetics. [Link]
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Cross-Validation of Allylisopropylacetamide-Induced Porphyria Models: A Comparative Guide for Researchers
For decades, Allylisopropylacetamide (AIA) has served as a cornerstone compound in the study of drug-induced porphyrias. Its ability to reliably induce a biochemical state mimicking acute intermittent porphyria (AIP) has provided invaluable insights into the pathophysiology of this complex metabolic disorder. However, the pursuit of scientific rigor demands a continuous reassessment of our tools. This guide provides a comprehensive cross-validation of results obtained with AIA, comparing its performance with other established and alternative agents used to modulate heme synthesis. By presenting objective, data-driven comparisons, we aim to equip researchers, scientists, and drug development professionals with the critical information needed to select the most appropriate models for their specific research questions.
The Central Role of Heme Synthesis and its Disruption
Heme, a complex of iron and protoporphyrin IX, is a vital prosthetic group for a multitude of proteins, including hemoglobin, myoglobin, and the cytochrome P450 (CYP) enzyme superfamily.[1] The biosynthesis of heme is a meticulously regulated eight-step enzymatic process. The rate-limiting enzyme in the liver is 5-aminolevulinate synthase 1 (ALAS1).[2] Its activity is tightly controlled by a negative feedback mechanism mediated by the intracellular "free" heme pool.[3]
Porphyrias are a group of metabolic disorders, each resulting from a deficiency in a specific enzyme of the heme synthesis pathway.[1] In the acute hepatic porphyrias, such as AIP, this enzymatic defect, coupled with the induction of ALAS1 by certain drugs, hormonal changes, or nutritional deficits, leads to the accumulation of neurotoxic porphyrin precursors, namely δ-aminolevulinic acid (ALA) and porphobilinogen (PBG).[4]
This compound (AIA): The Archetypal Porphyrinogenic Agent
AIA is a potent inducer of experimental porphyria. Its mechanism of action is twofold, making it a powerful tool for studying the disruption of heme homeostasis.
-
Suicide Inhibition of Cytochrome P450: AIA is metabolized by CYP enzymes, leading to the formation of a reactive intermediate that covalently binds to the heme prosthetic group of the enzyme. This process, known as "suicide inhibition," results in the irreversible inactivation of the CYP enzyme and the destruction of its heme moiety.[3]
-
Depletion of the Regulatory Heme Pool and ALAS1 Induction: The destruction of CYP-associated heme leads to a significant depletion of the free regulatory heme pool within hepatocytes. This depletion alleviates the negative feedback on ALAS1, causing a dramatic upregulation of its synthesis and activity.[3][5] The consequence is a massive overproduction of the porphyrin precursors ALA and PBG, mimicking the biochemical hallmark of an acute porphyric attack.[4]
Caption: Mechanism of AIA-induced porphyria.
Cross-Validation: Comparing AIA with Alternative Porphyrinogenic and Heme Synthesis-Modulating Agents
To ensure the validity and contextualize the results obtained using AIA, it is crucial to compare its effects with other compounds that perturb the heme synthesis pathway. This section provides a comparative analysis of AIA with key alternatives, supported by experimental data.
Succinyl Acetone (SA): The Specific ALAD Inhibitor
Succinyl acetone is a potent and specific inhibitor of 5-aminolevulinic acid dehydratase (ALAD), the second enzyme in the heme biosynthesis pathway.[6] Unlike AIA, which acts upstream by inducing ALAS1, SA creates a specific enzymatic blockade, leading to the accumulation of ALA.
Comparative Insights:
-
Mechanism: AIA induces the entire upstream pathway via ALAS1 upregulation, while SA creates a specific, downstream enzymatic block.
-
Precursor Accumulation: AIA induction leads to the accumulation of both ALA and PBG, whereas SA treatment results in the isolated accumulation of ALA.
-
Application: AIA is ideal for modeling the overall induction process seen in acute porphyrias. SA is a more precise tool for studying the specific toxic effects of ALA in isolation.
| Parameter | This compound (AIA) | Succinyl Acetone (SA) |
| Primary Target | Cytochrome P450 (indirectly ALAS1) | 5-Aminolevulinic Acid Dehydratase (ALAD) |
| Mechanism | Heme depletion and ALAS1 induction | Direct enzymatic inhibition |
| Accumulated Precursor(s) | ALA and PBG | Primarily ALA |
| Primary Research Use | Modeling drug-induced acute porphyria | Investigating ALA-specific neurotoxicity |
This table synthesizes information from multiple sources to provide a comparative overview.
Phenobarbital and other Barbiturates: The Classic CYP Inducers
Phenobarbital is a well-known inducer of various CYP enzymes, particularly those in the CYP2B and CYP3A families.[7][8] Its mechanism of ALAS1 induction is similar to AIA's, proceeding through the depletion of the regulatory heme pool to satisfy the demand for new CYP holoenzyme synthesis.
Comparative Insights:
-
Potency: While both induce ALAS1, AIA is generally considered a more potent and specific porphyrinogenic agent. Studies have shown that higher concentrations of phenobarbital are required to elicit a comparable level of porphyrin accumulation to AIA.[9]
-
CYP Induction Profile: Phenobarbital has a broad-spectrum CYP-inducing effect, which can be a confounding factor if the research focus is solely on the porphyrin pathway.[7] AIA's primary action is also CYP-mediated, but its use is more specifically associated with porphyria induction models.
-
Clinical Relevance: Phenobarbital is a clinically used medication known to be dangerous for patients with acute porphyria, making it a relevant compound for studying drug-precipitated attacks.[10][11]
3,5-diethoxycarbonyl-1,4-dihydrocollidine (DDC): A Ferrochelatase Inhibitor
DDC is another compound used to induce experimental porphyria. Its primary mechanism involves the inhibition of ferrochelatase, the final enzyme in the heme synthesis pathway that inserts iron into protoporphyrin IX to form heme. This leads to the accumulation of protoporphyrin IX.
Comparative Insights:
-
Site of Action: DDC acts at the end of the heme synthesis pathway, in contrast to AIA's upstream effects.
-
Porphyrin Accumulation Profile: DDC treatment results in a significant accumulation of protoporphyrin IX, which is fluorescent. This property can be exploited for certain assay types.
-
Model System: DDC is often used in combination with AIA to create a more severe and sustained model of porphyria.[2]
Experimental Protocols for Assessing Porphyrinogenic Potential
Validating the effects of AIA and comparing them to other compounds requires robust and reproducible experimental protocols. Below are methodologies for key in vitro and in vivo assessments.
In Vitro Assessment of Porphyrin Accumulation in Cell Culture
This fluorescence-based assay provides a high-throughput method for screening the porphyrogenic potential of compounds.[9]
Principle: Porphyrinogenic compounds induce ALAS1, leading to the accumulation of porphyrins, particularly the fluorescent protoporphyrin IX. The addition of an iron chelator like deferoxamine (DFO) can enhance this accumulation by inhibiting ferrochelatase.[9]
Step-by-Step Protocol:
-
Cell Culture: Plate hepatic cells (e.g., HepG2 or LMH cells) in multi-well plates and allow them to adhere overnight.[9]
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., AIA, phenobarbital) with and without a constant concentration of DFO. Include appropriate positive (AIA) and negative (e.g., acetaminophen) controls.[9]
-
Incubation: Incubate the cells for a defined period (e.g., 24-48 hours).
-
Fluorescence Measurement: After incubation, measure the fluorescence of the accumulated protoporphyrin IX using a plate reader (excitation ~400 nm, emission ~630 nm).
-
Data Analysis: Normalize the fluorescence readings to cell viability (e.g., using an ATP-based assay) to control for cytotoxicity.
Caption: Workflow for in vitro porphyrogenicity testing.
In Vivo Model of Chemically-Induced Porphyria
Animal models are essential for studying the systemic effects of porphyrinogenic agents.
Principle: Administration of AIA to rodents induces a biochemical and physiological state that mimics a human acute porphyric attack.
Step-by-Step Protocol:
-
Animal Model: Use a suitable rodent model (e.g., C57BL/6 mice or Sprague-Dawley rats).
-
Compound Administration: Administer AIA via an appropriate route (e.g., intraperitoneal injection) at a dose known to induce porphyria (e.g., 200-400 mg/kg).[3] For comparative studies, administer alternative compounds at equimolar or effective doses.
-
Sample Collection: At specified time points after administration, collect urine for ALA and PBG analysis and liver tissue for gene expression (ALAS1 mRNA) and enzyme activity assays.
-
Biochemical Analysis: Quantify urinary ALA and PBG levels using established colorimetric or chromatographic methods.
-
Molecular Analysis: Measure hepatic ALAS1 mRNA levels by qRT-PCR and ALAS1 enzyme activity by a suitable assay.
Comparative Data Summary
The following table summarizes representative quantitative data from various studies to allow for a cross-comparison of AIA and alternative compounds. It is important to note that these values are compiled from different experimental systems and should be interpreted as a comparative guide rather than a direct head-to-head result.
| Compound | Model System | Concentration/Dose | Endpoint | Result (Fold Induction/Change) | Reference |
| This compound (AIA) | LMH Cells | 0.314 mM | Protoporphyrin IX Accumulation | Used as positive control benchmark | [9] |
| This compound (AIA) | Rat Liver (in vivo) | >200 mg/kg | ALAS Activity | Dose-dependent increase | [3] |
| Phenobarbital | LMH Cells | >0.314 mM | Protoporphyrin IX Accumulation | Higher than AIA control | [9] |
| Phenytoin | LMH Cells | >0.314 mM | Protoporphyrin IX Accumulation | Higher than AIA control | [9] |
| Succinyl Acetone (SA) | HeLa Cells | 0.5 mM | Heme Synthesis | >10-fold decrease | [6] |
| Acetaminophen | LMH Cells | Various | Protoporphyrin IX Accumulation | Significantly less than AIA control | [9] |
Conclusion: An Informed Approach to Model Selection
This compound remains a robust and reliable tool for inducing an experimental porphyria that faithfully recapitulates the key biochemical features of the human disease. Its potent induction of ALAS1 via a well-characterized mechanism of CYP inactivation and heme pool depletion makes it an invaluable asset for both basic research and preclinical drug safety assessment.
However, the principle of cross-validation compels us to recognize that no single model is universally optimal. The choice of porphyrinogenic agent should be dictated by the specific scientific question at hand.
-
For studies requiring a specific enzymatic blockade and the isolated effects of ALA, succinyl acetone is the superior choice.
-
When investigating the porphyrinogenic potential of clinically relevant CYP inducers, phenobarbital offers a valuable comparative benchmark.
-
For inducing the accumulation of later-stage porphyrins, DDC provides a distinct mechanistic tool.
By understanding the unique mechanistic attributes and a data-driven comparison of these compounds, researchers can design more precise experiments, leading to more robust and translatable findings. This guide serves as a foundational resource to facilitate this informed decision-making process, ultimately advancing our understanding of porphyria and enhancing the safety of novel therapeutics.
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A Comparative Guide to Porphyrinogenic Agents: Allylisopropylacetamide and Its Alternatives
Abstract: The study of porphyrias, a group of metabolic disorders affecting heme synthesis, relies heavily on the use of chemical inducers to model the disease state in experimental systems. Allylisopropylacetamide (AIA) has long been a cornerstone compound for inducing experimental porphyria due to its potent effects on heme metabolism. This guide provides a comprehensive comparison between AIA and other widely used porphyrinogenic agents, including phenobarbital, griseofulvin, and 5-aminolevulinic acid (ALA). We will delve into their distinct mechanisms of action, present comparative experimental data, and provide a detailed protocol for assessing porphyrogenicity in a cell-based model. This document is intended for researchers, scientists, and drug development professionals seeking to select the appropriate agent for their experimental needs and to understand the causal biochemistry behind their choices.
Introduction: The Landscape of Porphyrinogenic Research
Heme is a critical prosthetic group for a multitude of essential proteins, including hemoglobin, myoglobin, and the cytochrome P450 (CYP) enzyme superfamily.[1] The biosynthesis of heme is a highly regulated, multi-step enzymatic pathway. Genetic defects in this pathway lead to the accumulation of specific porphyrin precursors, resulting in a group of metabolic disorders known as the porphyrias.[2] These diseases can manifest with severe neurovisceral symptoms, cutaneous photosensitivity, or both.[3]
To investigate the pathophysiology of porphyrias and to screen for the potential porphyrogenicity of new chemical entities, researchers utilize experimental models where a porphyria-like state is chemically induced.[4] The ideal porphyrinogenic agent allows for a reproducible and controllable disruption of the heme synthesis pathway, leading to the accumulation of measurable intermediates. This compound (AIA) is a classic and potent inducer, but several other compounds with different mechanisms offer unique experimental advantages. Understanding these differences is paramount for designing robust and clinically relevant studies.
Mechanisms of Action: A Tale of Four Compounds
The porphyrinogenic potential of a chemical is defined by its ability to disrupt heme homeostasis, ultimately leading to the upregulation of 5-aminolevulinate synthase (ALAS1), the first and rate-limiting enzyme of the hepatic heme synthesis pathway.[4] The primary regulatory mechanism for ALAS1 is negative feedback by a "free" regulatory heme pool within the hepatocyte. When this pool is depleted, ALAS1 transcription is massively induced, flooding the pathway with its product, 5-aminolevulinic acid (ALA).[5] The agents discussed here disrupt this delicate balance through distinct mechanisms.
This compound (AIA)
AIA is a mechanism-based inactivator, or "suicide substrate," for CYP enzymes.[6][7] Its allyl group is metabolically activated by CYP enzymes, leading to the formation of a reactive intermediate that covalently binds to and destroys the heme prosthetic group of the enzyme.[3] This destruction of heme causes a rapid and profound depletion of the regulatory heme pool. The resulting derepression of the ALAS1 gene leads to a dramatic and sustained increase in ALAS1 activity and a massive overproduction of porphyrin precursors.[6][8]
Phenobarbital
Phenobarbital, a barbiturate, is another well-established porphyrinogenic agent, though its mechanism is primarily inductive rather than destructive.[9] It is a potent inducer of various CYP isozymes (e.g., CYP2B, CYP3A).[7][10] This massive increase in the synthesis of CYP apoproteins creates a high demand for new heme prosthetic groups. This demand effectively titrates away the free heme pool, leading to the same end result as AIA: derepression of ALAS1 and increased porphyrin precursor synthesis.[9] Compared to AIA, phenobarbital is generally considered a weaker and slower inducer of ALAS1.[9] It is the prototypic drug used to induce biochemical attacks in mouse models of acute intermittent porphyria.[11][12]
Griseofulvin
Unlike AIA and phenobarbital, the antifungal drug griseofulvin does not primarily act by depleting the heme pool. Instead, its main porphyrinogenic effect comes from the direct inhibition of ferrochelatase, the final enzyme in the heme synthesis pathway that inserts ferrous iron into protoporphyrin IX to form heme.[13][14] This blockage leads to a significant accumulation of the substrate, protoporphyrin IX. While this does eventually lead to a decrease in heme production and a secondary induction of ALAS1, the primary biochemical hallmark is protoporphyria.[14]
5-Aminolevulinic Acid (ALA)
Administering exogenous ALA is a fundamentally different approach. It is not, in the classical sense, an "inducer" but rather a substrate-loading strategy. This method completely bypasses the ALAS1 regulatory checkpoint.[15] By providing a large bolus of the pathway's initial substrate, researchers can study the function and capacity of the downstream enzymes. In certain cellular contexts, such as in many cancer cells, the activity of ferrochelatase is relatively low, causing exogenously supplied ALA to be metabolized into and accumulate as the fluorescent molecule protoporphyrin IX (PpIX).[16] This principle is the basis for 5-ALA-based photodynamic diagnosis and therapy.[15]
Visualization of Mechanistic Pathways
The following diagram illustrates the hepatic heme synthesis pathway and highlights the points of action for each of the discussed porphyrinogenic agents.
Caption: Mechanisms of porphyrinogenic agents in the heme synthesis pathway.
Comparative Experimental Data
The choice of a porphyrinogenic agent often depends on the desired magnitude and speed of effect, as well as the specific biochemical endpoint of interest. The following table summarizes typical experimental parameters and outcomes for AIA, phenobarbital, and griseofulvin in rodent models and cell culture.
| Parameter | This compound (AIA) | Phenobarbital (PB) | Griseofulvin |
| Primary Mechanism | CYP Heme Destruction, ALAS1 Induction[6] | CYP Apoprotein Induction, Heme Consumption, ALAS1 Induction[9] | Ferrochelatase (FECH) Inhibition[13] |
| Model Systems | Rats, Mice, Chick Embryo Hepatocytes[17][18][19] | Rats, Mice (AIP models), Chick Embryo Hepatocytes[10][11][12] | Mice, Rats[14] |
| Typical Dosage (Animal) | 200-400 mg/kg[8][20] | 80-100 mg/kg[11][20] | 0.5-2.5% in diet[14] |
| Onset of Action | Rapid (hours)[9] | Slower (hours to days)[9] | Gradual (days to weeks)[14] |
| Key Enzyme Affected | ALAS1 (strongly induced)[8] | ALAS1 (moderately induced)[9] | Ferrochelatase (inhibited)[13] |
| Primary Metabolite(s) Accumulated | ALA, Porphobilinogen (PBG)[17] | ALA, Porphobilinogen (PBG)[11] | Protoporphyrin IX[14] |
| Effect on CYP Enzymes | Initial destruction, followed by induction[6][9] | Strong, non-selective induction[20] | Induction of certain CYPs (e.g., CYP2A5)[13] |
| Experimental Use Case | Potent, acute model of porphyrin precursor accumulation. | Modeling drug-induced attacks in genetic porphyria models. | Modeling protoporphyria and ferrochelatase deficiency. |
Experimental Protocol: In Vitro Porphyrogenicity Assessment
This section provides a validated, step-by-step protocol for assessing the porphyrinogenic potential of test compounds using the Leghorn Male Hepatoma (LMH) cell line, a robust and responsive model for studying ALAS1 induction.[21] The endpoint is the accumulation of porphyrins, measured by fluorescence.
Rationale for Methodological Choices
-
Cell Line: LMH cells are chosen for their robustly inducible ALAS1 and high-level expression of CYP enzymes, making them highly sensitive to porphyrinogenic agents.[21]
-
Positive Control: AIA serves as the positive control due to its potent and reliable induction of porphyrinogenesis.[21]
-
Iron Chelation (Optional): Deferoxamine (DFO), an iron chelator, can be co-administered. DFO inhibits ferrochelatase by removing its iron cofactor, causing protoporphyrin IX to accumulate and amplifying the fluorescent signal, thereby increasing assay sensitivity.[21]
-
Measurement: Total porphyrin accumulation is quantified via fluorescence (Excitation ~405 nm, Emission ~600-670 nm), which is a rapid, high-throughput method suitable for screening.[21] Protoporphyrin IX is the major fluorescent species.[21]
Step-by-Step Methodology
-
Cell Culture:
-
Culture LMH cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Seed cells into a black, clear-bottom 96-well plate at a density of 5 x 10⁴ cells per well. Allow cells to adhere and grow to ~80-90% confluency (typically 24-48 hours).
-
-
Compound Preparation:
-
Prepare a 100 mM stock solution of AIA in DMSO (positive control).
-
Prepare stock solutions of test compounds in a suitable solvent (e.g., DMSO, ethanol, or culture medium). Ensure the final solvent concentration in the wells does not exceed 0.5% to avoid toxicity.
-
Prepare a series of dilutions for each compound to determine a dose-response curve. A typical concentration range to test is 0.1 µM to 1 mM.
-
-
Cell Treatment:
-
Remove the old medium from the 96-well plate.
-
Add 100 µL of fresh, pre-warmed culture medium containing the desired final concentration of the test compound, AIA, or vehicle control to the appropriate wells.
-
Optional: For an amplified signal, co-treat with 100 µM Deferoxamine (DFO).
-
Incubate the plate for 18-24 hours at 37°C with 5% CO₂.
-
-
Porphyrin Fluorescence Measurement:
-
After incubation, carefully remove the treatment medium from all wells.
-
Wash the cells twice with 100 µL of phosphate-buffered saline (PBS) per well to remove extracellular porphyrins.
-
After the final wash, add 100 µL of PBS to each well.
-
Measure the fluorescence using a plate reader with an excitation wavelength of ~405 nm and an emission wavelength of ~660 nm.
-
-
Data Analysis:
-
Subtract the average fluorescence of the vehicle control wells (background) from all other readings.
-
Normalize the data by expressing the fluorescence of test compounds as a percentage of the fluorescence induced by a saturating concentration of the positive control, AIA (e.g., 0.3 mM).[21]
-
Plot the normalized fluorescence against the log of the compound concentration to generate a dose-response curve and determine the EC₅₀ value if applicable.
-
Visualization of Experimental Workflow
Caption: Workflow for in vitro assessment of chemical porphyrogenicity.
Conclusion
This compound remains an invaluable tool for inducing a state of acute experimental porphyria through its potent, mechanism-based destruction of CYP heme. However, a nuanced understanding of alternative agents is crucial for targeted experimental design. Phenobarbital provides a model of induction-driven porphyrogenicity, highly relevant for studying drug interactions in genetic porphyria models. Griseofulvin offers a specific model for inhibiting the terminal step of heme synthesis, allowing for the focused study of protoporphyria. Finally, the administration of exogenous ALA provides a method to bypass endogenous regulation entirely, useful for probing downstream enzyme capacity and for applications in photodynamic therapy. The selection of an agent should be guided by the specific scientific question, whether it concerns acute neurotoxicity, chronic photosensitivity, or the fundamental regulation of the heme synthesis pathway.
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A Comparative Analysis of Allylisopropylacetamide's (AIA) Effects Across Species: A Guide for Researchers
For decades, Allylisopropylacetamide (AIA) has served as a cornerstone tool in experimental pharmacology and toxicology, primarily for its potent ability to induce a state mimicking acute intermittent porphyria. This chemically-induced porphyria provides an invaluable in vivo and in vitro model to investigate the pathophysiology of this complex metabolic disorder and to screen potential therapeutic agents. However, the translation of findings from animal models to human clinical scenarios is fraught with challenges, largely due to species-specific differences in metabolism, enzyme kinetics, and overall physiological response.
This guide provides a comprehensive comparative analysis of the effects of this compound across various laboratory species, including rats, mice, and rabbits. We will delve into the mechanistic underpinnings of AIA's action, explore the variations in its metabolic fate, and compare its toxicological profile across these species. Furthermore, this guide will equip researchers with detailed experimental protocols to reliably induce and assess AIA-mediated porphyria and its associated effects. Our objective is to provide a robust framework for selecting the most appropriate animal model and for interpreting experimental data in the context of inter-species variability, thereby enhancing the translational relevance of preclinical research in the field of porphyrias and drug-induced toxicities.
The Core Mechanism: A Tale of Heme Synthesis Disruption
This compound's primary mechanism of action revolves around its interaction with the cytochrome P450 (CYP450) enzyme system, a superfamily of heme-containing monooxygenases crucial for the metabolism of a vast array of endogenous and exogenous compounds. AIA acts as a mechanism-based inactivator, or "suicide substrate," for CYP450 enzymes.[1][2]
The process begins with the metabolic activation of AIA by CYP450, leading to the formation of a reactive intermediate. This intermediate then covalently binds to the prosthetic heme group of the CYP450 enzyme, leading to its irreversible inactivation and destruction.[1] This destruction of the hepatic "free" heme pool is the critical event that triggers the cascade of porphyria-like symptoms.
Heme plays a crucial role in the negative feedback regulation of δ-aminolevulinate synthase (ALAS), the first and rate-limiting enzyme in the heme biosynthesis pathway.[2][3] With the depletion of the regulatory heme pool by AIA, the repression of the ALAS1 gene is lifted, leading to a dramatic induction of ALAS activity.[2] This enzymatic surge results in the massive overproduction and accumulation of the porphyrin precursors, δ-aminolevulinic acid (ALA) and porphobilinogen (PBG), the biochemical hallmarks of acute porphyria.[4][5]
Protocol 2: Induction of Porphyria in Rabbits
Objective: To induce a porphyric state in rabbits, modeling aspects of variegate porphyria.
Materials:
-
This compound (AIA)
-
Rifampicin
-
Suitable vehicles for subcutaneous (s.c.) and intraperitoneal (i.p.) injections
-
Female New Zealand rabbits (approx. 3 kg)
-
Syringes and needles for s.c. and i.p. injections
Procedure (based on a published study)[6]:
-
Prepare fresh solutions of AIA and rifampicin in their respective vehicles.
-
Administer AIA subcutaneously at a dose of 350 mg/kg.
-
Administer rifampicin intraperitoneally at a dose of 200 mg/kg.
-
Repeat the administrations over a period of 20 days in challenges (e.g., daily for the first 3 days, then single doses on days 8 and 15). [6]5. Collect 24-hour urine samples daily during the challenges.
-
At the end of the study period, euthanize the animals and collect liver tissue and blood for analysis.
Biochemical Assays for Assessing Porphyria
1. Measurement of Urinary Porphyrin Precursors (ALA and PBG): Urinary levels of ALA and PBG are the primary biochemical markers of acute porphyria. [4][5]These can be quantified using commercially available colorimetric assay kits or by ion-exchange chromatography.
2. Measurement of Hepatic δ-Aminolevulinate Synthase (ALAS) Activity: The induction of ALAS is a key event in AIA-induced porphyria. ALAS activity can be measured in liver homogenates using a radiometric assay with [¹⁴C]succinate as a substrate or a colorimetric assay based on the conversion of ALA to a pyrrole.
Neurotoxicity and Hematological Effects: A Frontier for Investigation
While the hepatic effects of AIA are well-characterized, its neurotoxic and hematological consequences, particularly in a comparative context, remain less explored.
Neurotoxicity: The neurological symptoms of acute porphyrias are thought to be mediated by the neurotoxic effects of elevated ALA levels. [7]A study in mice has shown that AIA administration can impair the mitochondrial respiratory chain in the brain, providing a potential mechanism for its neurotoxic effects. [8]Future research should focus on comparative neurobehavioral studies in different species exposed to AIA. Standardized tests for motor activity, anxiety, learning, and memory can be employed. [6][9][10][11][12][13][14][15][16]Biochemical markers of neurotoxicity, such as glial fibrillary acidic protein (GFAP), can also be measured in brain tissue. [1][17][18][19][20] Hematological Effects: The impact of AIA on hematological parameters is not well-defined. While general hematological reference ranges are available for common laboratory animals, [21][22][23][24][25]specific studies investigating changes in red blood cells, white blood cells, and platelets following AIA administration are needed. This is a critical area for future investigation, as alterations in hematopoiesis could have significant implications for the overall toxicological profile of AIA.
Conclusion and Future Directions
This compound remains an indispensable tool for modeling acute porphyria in a preclinical setting. This guide has highlighted the key mechanistic aspects of its action and underscored the significant species-specific differences in response. Rats are a highly sensitive and well-characterized model, while rabbits offer a valuable alternative for studying aspects of variegate porphyria. Mice, although susceptible, may require different dosing regimens.
The choice of animal model should be guided by the specific research question. For studies focused on the fundamental mechanisms of ALAS induction and porphyrin precursor accumulation, the rat model remains a robust choice. For investigations into potential therapies for variegate porphyria, the rabbit model may be more appropriate.
Future research should aim to fill the existing knowledge gaps, particularly in the areas of comparative neurotoxicity and hematology. A more comprehensive understanding of the species-specific effects of AIA will not only refine our use of this important research tool but also enhance the translation of preclinical findings to human health.
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Replicating a Landmark in Toxicology: A Comparative Guide to Historical and Modern Studies of Allylisopropylacetamide-Induced Porphyria
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth, comparative analysis of the key findings from historical studies on Allylisopropylacetamide (AIA) and outlines how these foundational experiments can be replicated and expanded upon using modern techniques. As a Senior Application Scientist, my goal is to bridge the gap between historical knowledge and contemporary research, offering a practical guide for today's scientists. We will explore the causality behind the experimental choices of the past and demonstrate how modern methodologies provide a more nuanced and comprehensive understanding of drug-induced porphyria.
The Historical Significance of this compound (AIA)
This compound, a sedative-hypnotic drug developed in the early 20th century, inadvertently became a cornerstone in our understanding of heme metabolism and the porphyrias. Early clinical observations and subsequent animal studies revealed its potent ability to induce a state mimicking acute intermittent porphyria (AIP), a rare genetic disorder. This made AIA an invaluable tool for researchers seeking to unravel the complex enzymatic pathway of heme synthesis and the pathophysiology of porphyrias.
The seminal finding of these historical studies was the dramatic induction of δ-aminolevulinate synthase (ALAS), the first and rate-limiting enzyme in the heme biosynthesis pathway. This discovery was pivotal, establishing the principle of enzyme induction as a key mechanism in toxicology and pharmacology.
The Molecular Mechanism of AIA-Induced Porphyria
AIA's porphyrinogenic effect stems from its "suicide inactivation" of cytochrome P450 (CYP) enzymes in the liver. The allylic group of AIA is metabolized by CYP enzymes, leading to the formation of a reactive intermediate that covalently binds to and destroys the heme prosthetic group of the enzyme.
This destruction of hepatic heme creates a state of heme deficiency. The "free" heme pool in the hepatocyte normally acts as a negative feedback regulator of ALAS1, the hepatic isoform of the enzyme. Depletion of this regulatory heme pool leads to the derepression of ALAS1 gene transcription and increased synthesis of the ALAS1 enzyme.[1][2][3][4][5] The massive upregulation of ALAS1 activity results in a surge of the heme precursor, δ-aminolevulinic acid (ALA), and subsequently, porphobilinogen (PBG). In individuals with an underlying genetic defect in the heme synthesis pathway, as is the case in acute porphyrias, this surge overwhelms the compromised enzymatic machinery, leading to the accumulation and excretion of porphyrin precursors, which are responsible for the characteristic neurotoxic symptoms of an acute porphyric attack.
Caption: Mechanism of AIA-induced porphyria.
Replicating the Classics: A Historical Experimental Protocol
The following protocol is a synthesis of typical methods used in mid-20th-century studies to induce and assess porphyria in a rat model.
Experimental Protocol: AIA-Induced Porphyria in Rats (Historical Approach)
-
Animal Model: Male Wistar rats (150-200g) were commonly used.
-
Induction:
-
AIA was administered subcutaneously or intraperitoneally at a dose of 400 mg/kg body weight, typically dissolved in a small volume of propylene glycol.
-
Control animals received the vehicle alone.
-
-
Sample Collection:
-
24-hour urine samples were collected in metabolic cages. To preserve the porphyrins, the collection vessels often contained a small amount of sodium carbonate.
-
At the end of the experiment (e.g., 24-48 hours post-injection), animals were euthanized, and livers were excised and frozen.
-
-
Biochemical Analyses:
-
Urinary Porphyrins: Porphyrins were extracted from urine using an organic solvent (e.g., ethyl acetate/acetic acid mixture) and quantified by spectrophotometry or fluorometry. The characteristic red fluorescence of porphyrins under UV light was a key qualitative indicator.
-
Hepatic δ-Aminolevulinate Synthase (ALAS) Activity:
-
Liver homogenates were prepared in a buffer solution.
-
The assay mixture contained the homogenate, glycine, succinate, coenzyme A, and pyridoxal phosphate.
-
The reaction was incubated, and the produced ALA was converted to a colored pyrrole by condensation with acetylacetone, followed by reaction with Ehrlich's reagent. The absorbance was then measured spectrophotometrically.
-
-
Hepatic Cytochrome P450 Content:
-
Microsomal fractions were prepared from liver homogenates by differential centrifugation.
-
The concentration of cytochrome P450 was determined by difference spectroscopy of the carbon monoxide-bound reduced form, measuring the absorbance difference between 450 nm and 490 nm.
-
-
The Modern Toolkit: A Contemporary Approach
Today, we have a vast array of more sensitive, specific, and humane methods to study drug-induced porphyria.
Experimental Protocol: In Vitro Assessment of Porphyrinogenic Potential (Modern Approach)
-
Model System: Primary human hepatocytes or immortalized human liver cell lines (e.g., HepG2, HepaRG) are cultured in multi-well plates.
-
Induction:
-
The test compound (and AIA as a positive control) is added to the cell culture medium at a range of concentrations.
-
A vehicle control is also included.
-
-
Biochemical Analyses:
-
Porphyrin Accumulation: After an incubation period (e.g., 24 hours), porphyrins in the cell lysate and/or culture medium can be quantified using high-performance liquid chromatography (HPLC) with fluorescence detection.[6][7] This allows for the separation and quantification of individual porphyrin species (e.g., uroporphyrin, coproporphyrin, protoporphyrin).
-
ALAS1 mRNA Expression: RNA is extracted from the cells, and quantitative real-time polymerase chain reaction (qRT-PCR) is used to measure the expression levels of the ALAS1 gene, providing a sensitive measure of enzyme induction at the transcriptional level.
-
Cytochrome P450 Activity: Commercially available luminescent or fluorescent assays are used to measure the activity of specific CYP isozymes (e.g., CYP3A4, CYP1A2).[8][9][10] These assays utilize specific substrates that are converted into a detectable product by the CYP enzyme.
-
High-Content Imaging: Automated microscopy and image analysis can be used to visualize and quantify porphyrin accumulation within individual cells, providing spatial information and allowing for the assessment of cytotoxicity.
-
Head-to-Head Comparison: Historical vs. Modern Approaches
| Feature | Historical Approach (In Vivo - Rat) | Modern Approach (In Vitro - Human Cells) |
| Model System | Whole animal (rat) | Human-derived liver cells |
| Relevance | Good systemic model, but species differences exist. | High relevance to human physiology. |
| Throughput | Low | High (multi-well plate format) |
| Compound Usage | High | Low |
| Ethical Considerations | Use of animals | Reduced reliance on animal testing |
| Porphyrin Analysis | Spectrophotometry/Fluorometry (Total Porphyrins) | HPLC with Fluorescence (Specific Porphyrins) |
| ALAS Measurement | Enzyme activity assay (colorimetric) | qRT-PCR (mRNA expression) |
| CYP450 Measurement | Difference Spectroscopy (Total P450) | Luminescent/Fluorescent Assays (Isozyme-specific activity) |
| Sensitivity & Specificity | Lower | Higher |
Expanding the Horizons: Advanced and Future Methodologies
The field continues to evolve with the advent of powerful new technologies:
-
CRISPR-Cas9 Gene Editing: This technology allows for the creation of cell lines and animal models with specific genetic mutations in the heme synthesis pathway, providing highly relevant models of human porphyrias.[10][11][12][13]
-
3D Cell Culture and Organ-on-a-Chip: These advanced in vitro models more closely mimic the complex architecture and function of the human liver, offering improved prediction of drug-induced toxicity.[6][14][15][16]
-
In Silico Modeling: Computational models are being developed to predict the porphyrinogenic potential of new drug candidates based on their chemical structure and known metabolic pathways.
Caption: Comparison of historical and modern experimental workflows.
Conclusion: Learning from the Past, Innovating for the Future
The historical studies using this compound were instrumental in shaping our understanding of heme biosynthesis and drug-induced porphyria. By replicating the core findings of these studies with modern, more sophisticated techniques, today's researchers can gain deeper insights into the mechanisms of drug toxicity. The move towards in vitro, human-relevant models not only improves the predictive power of these assays but also aligns with the ethical principles of reducing animal use in research. This comparative approach, grounded in the foundational knowledge of the past, is essential for the continued development of safer and more effective medicines.
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A Comparative Guide to Validating Analytical Methods for Allylisopropylacetamide (AIA) Detection
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical comparison of analytical methodologies for the detection and quantification of Allylisopropylacetamide (AIA). As a Senior Application Scientist, my objective is to offer not just protocols, but a foundational understanding of the principles guiding method selection and validation. In the landscape of pharmaceutical analysis, the integrity of our data is paramount. Therefore, this document is structured to be a self-validating system of logic, grounded in regulatory standards and first-principle scientific reasoning.
PART 1: CORE DIRECTIVE: The Imperative of Method Validation
The accurate and precise measurement of an active pharmaceutical ingredient (API) like this compound is the bedrock of quality control and regulatory compliance. AIA, a sedative-hypnotic, requires robust analytical methods to ensure product quality, stability, and, in a bioanalytical context, to understand its pharmacokinetic profile. The validation of these methods is not merely a regulatory hurdle; it is a scientific necessity that demonstrates a method is fit for its intended purpose.
This guide will navigate the validation of three principal chromatographic techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). While specific, validated methods for AIA are not abundantly available in public literature, this guide will construct scientifically sound, illustrative protocols based on the analysis of structurally similar compounds and established analytical principles. Full validation would be required before implementation in a regulated environment.
PART 2: SCIENTIFIC INTEGRITY & LOGIC: The Pillars of a Validated Method
The International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) provide a framework for the validation of analytical procedures.[1][2][3][4] These guidelines are built upon several key performance characteristics that ensure the reliability of an analytical method.
The Core Validation Parameters:
-
Specificity/Selectivity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[5]
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.
-
Range: The interval between the upper and lower concentrations of an analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is typically evaluated at three levels: repeatability, intermediate precision, and reproducibility.
-
Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.
A Comparative Analysis of Chromatographic Techniques for AIA Detection
High-Performance Liquid Chromatography (HPLC) with UV Detection
HPLC is a cornerstone of pharmaceutical analysis, prized for its versatility and robustness in quantifying APIs in finished products. For a molecule like AIA, which possesses a chromophore, UV detection is a straightforward and cost-effective approach.
Causality Behind Experimental Choices: A reversed-phase C18 column is proposed due to the non-polar nature of the allyl and isopropyl groups of AIA. The mobile phase, a mixture of acetonitrile and a phosphate buffer, is chosen to ensure adequate retention and symmetrical peak shape. The buffer controls the pH to maintain a consistent ionization state of any potential acidic or basic functional groups, although AIA itself is neutral.
Illustrative HPLC-UV Protocol for AIA in a Pharmaceutical Formulation:
-
Chromatographic System:
-
HPLC system with a UV detector.
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size.
-
Mobile Phase: Acetonitrile and 20 mM potassium phosphate buffer (pH 4.5) in a 60:40 (v/v) ratio.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 10 µL.
-
-
Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of AIA reference standard in 10 mL of mobile phase.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the linear range (e.g., 1-100 µg/mL).
-
Sample Preparation: Crush a tablet containing AIA and dissolve the powder in a known volume of mobile phase to achieve a theoretical concentration within the linear range. Sonicate to ensure complete dissolution and filter through a 0.45 µm filter before injection.
-
Experimental Workflow for HPLC-UV Analysis of AIA
Caption: Workflow for AIA quantification by HPLC-UV.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. Given that AIA has a relatively low molecular weight and can be volatilized, GC-MS is a viable method, particularly for impurity profiling and in forensic toxicology. A study on the in-vitro metabolism of AIA utilized GC-MS to identify its metabolites, demonstrating the suitability of this technique for AIA-related compounds.[6]
Causality Behind Experimental Choices: A non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane) is suitable for the separation of a moderately polar compound like AIA. The mass spectrometer is operated in electron ionization (EI) mode, which will produce a characteristic fragmentation pattern for AIA, allowing for highly specific detection and identification.
Illustrative GC-MS Protocol for AIA Detection:
-
Chromatographic System:
-
GC-MS system with an electron ionization (EI) source.
-
Column: 5% Phenyl-methylpolysiloxane capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Initial temperature of 100°C, hold for 1 minute, then ramp to 280°C at 20°C/min, and hold for 5 minutes.
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
MS Mode: Scan mode (m/z 40-400) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.
-
-
Sample Preparation:
-
For a pharmaceutical formulation, dissolve the sample in a suitable organic solvent like methanol or ethyl acetate.
-
For biological samples, a liquid-liquid extraction (LLE) would be necessary to isolate AIA from the matrix.
-
Experimental Workflow for GC-MS Analysis of AIA
Caption: Workflow for AIA analysis by GC-MS.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for the quantification of drugs and their metabolites in biological matrices due to its exceptional sensitivity and selectivity.[7][8] This technique would be the method of choice for pharmacokinetic studies of AIA.
Causality Behind Experimental Choices: The combination of liquid chromatography for separation with tandem mass spectrometry for detection provides unparalleled specificity. By selecting specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM), the analyte can be quantified with minimal interference from the complex biological matrix. A stable isotope-labeled internal standard (SIL-IS) is the ideal choice to correct for matrix effects and variations in sample processing and instrument response.
Illustrative LC-MS/MS Bioanalytical Protocol for AIA in Human Plasma:
-
LC-MS/MS System:
-
LC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: C18, 2.1 mm x 50 mm, 1.8 µm particle size.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: 5% B to 95% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Ion Source: ESI in positive mode.
-
MRM Transitions: Specific precursor and product ions for AIA and its SIL-IS would need to be determined experimentally.
-
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample, add an internal standard solution.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex and centrifuge the sample.
-
Inject a portion of the supernatant into the LC-MS/MS system.
-
Experimental Workflow for LC-MS/MS Bioanalysis of AIA
Caption: Bioanalytical workflow for AIA in plasma by LC-MS/MS.
PART 3: VISUALIZATION & FORMATTING: Data Presentation
The following table summarizes the expected performance characteristics of the described analytical methods for AIA. It is important to note that these are typical values for small molecule drugs and would need to be confirmed through rigorous validation studies for AIA specifically.
| Parameter | HPLC-UV | GC-MS | LC-MS/MS (Bioanalytical) |
| Specificity | Moderate to High | Very High | Exceptional |
| Linearity (r²) | > 0.999 | > 0.995 | > 0.995 |
| Range | 1 - 100 µg/mL | 0.1 - 10 µg/mL | 0.1 - 100 ng/mL |
| Accuracy (% Recovery) | 98 - 102% | 95 - 105% | 85 - 115% |
| Precision (%RSD) | < 2% | < 5% | < 15% |
| LOD | ~0.1 µg/mL | ~0.05 µg/mL | ~0.05 ng/mL |
| LOQ | ~0.5 µg/mL | ~0.1 µg/mL | ~0.1 ng/mL |
| Typical Application | QC of finished product | Impurity profiling, forensics | Pharmacokinetic studies |
Conclusion
The selection of an analytical method for this compound is contingent upon its intended application. For routine quality control of pharmaceutical formulations, a well-validated HPLC-UV method offers a robust and cost-effective solution. For applications requiring higher specificity, such as impurity identification or forensic analysis, GC-MS is a superior choice. When ultra-high sensitivity and specificity are required for quantification in complex biological matrices, LC-MS/MS is the undisputed leading technique.
Regardless of the chosen method, a comprehensive validation in accordance with ICH and FDA guidelines is mandatory to ensure the generation of reliable and defensible data. The illustrative protocols provided herein serve as a scientifically grounded starting point for the development of such validated methods for this compound.
References
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- FDA. (2020). Direct Injection Gas Chromatography Mass Spectrometry (GC-MS) Method for the Detection of Listed Impurities in Hand Sanitizers. U.S.
- Panahi, H. A., et al. (2014). Synthesis and Characterization of poly[N-isopropylacrylamide-co-1-(N,N-bis-carboxymethyl)amino-3-allylglycerol] Grafted to Magnetic Nano-Particles for the Extraction and Determination of Fluvoxamine in Biological and Pharmaceutical Samples.
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A Comparative Guide to the In Vitro and In Vivo Effects of Allylisopropylacetamide
Introduction: The Dual Role of Allylisopropylacetamide in Research
This compound (AIA) is a chemical compound that, while having historical use as a hypnotic and sedative, has found its primary modern application as a powerful research tool.[1] Its significance lies in its ability to reliably induce a state known as experimental porphyria, which biochemically mimics the human acute hepatic porphyrias, such as Acute Intermittent Porphyria (AIP).[2][3][4] This property makes AIA an invaluable agent for studying the regulation of the heme biosynthesis pathway and for exploring the pathophysiology of porphyric attacks.
This guide provides a comprehensive comparison of the effects of AIA observed in controlled, single-cell or tissue environments (in vitro) versus those seen in whole organisms (in vivo). Understanding the parallels and divergences between these two experimental paradigms is crucial for researchers aiming to translate cellular-level findings into systemic, physiological understanding and, ultimately, to develop therapeutic strategies for porphyrias.
Core Mechanism of Action: A Tale of Heme Depletion
The biochemical effects of AIA, whether in a petri dish or a living animal, are rooted in its interaction with the cytochrome P450 (CYP450) enzyme system, predominantly in the liver.[5][6] The process is a classic example of "suicide inhibition," where the enzyme's own catalytic action transforms the inhibitor into a reactive species that ultimately destroys the enzyme.[7]
-
Metabolic Activation: AIA is metabolized by CYP450 monooxygenases. This process does not detoxify the compound but instead converts its allyl group into a highly reactive intermediate, likely an epoxide.[8]
-
Heme Alkylation: This reactive intermediate covalently binds to and alkylates the prosthetic heme group within the CYP450 active site.[9] This creates an abnormal N-alkylated porphyrin, leading to the irreversible inactivation of the enzyme.[9][10]
-
Heme Pool Depletion: The widespread destruction of CYP450 heme leads to a rapid and significant depletion of the "free" or regulatory heme pool within the hepatocyte.[2][5]
-
ALAS1 De-repression: In hepatocytes, this regulatory heme pool exerts negative feedback control on the expression of 5-aminolevulinate synthase 1 (ALAS1), the first and rate-limiting enzyme of the heme synthesis pathway.[11][12] When the heme pool is depleted, this repression is lifted, leading to a massive transcriptional induction of the ALAS1 gene.[5][13]
-
Biochemical Cascade: The resulting surge in ALAS1 activity leads to a dramatic overproduction of the porphyrin precursors, 5-aminolevulinic acid (ALA) and porphobilinogen (PBG), overwhelming the capacity of downstream enzymes and causing these neurotoxic intermediates to accumulate.[14]
Caption: Mechanism of AIA-induced porphyria.
Part 1: In Vitro Effects of this compound
In vitro studies provide a reductionist view, allowing researchers to probe the direct effects of AIA on specific cell types, most commonly primary hepatocytes or hepatoma cell lines, in a highly controlled environment.[15]
Experimental Systems:
-
Primary Hepatocyte Cultures: Isolated from rats, mice, or chicks, these cells are considered the "gold standard" as they retain most of their metabolic functions for a limited time.[16][17]
-
Hepatoma Cell Lines (e.g., HepG2): While easier to maintain, these immortalized cell lines may have altered CYP450 expression and metabolic capacity compared to primary cells.
Key Observations:
-
Direct Enzyme Induction: AIA treatment directly and robustly induces ALAS activity in cultured hepatocytes.[16] This effect is dose-dependent and can be enhanced by co-administration of other compounds like dibutyryl cyclic AMP.[16]
-
Heme Synthesis Inhibition: The induction of ALAS is counteracted by the addition of exogenous hemin to the culture medium, which replenishes the regulatory heme pool and restores feedback inhibition, a key piece of evidence for the mechanism.[13]
-
Metabolite Accumulation: Treated cells accumulate and release porphyrin precursors into the culture medium.
-
Metabolic Studies: The simplified system allows for precise studies on AIA's own metabolism, identifying the formation of reactive epoxides and subsequent conversion to stable lactones using techniques like mass spectrometry with oxygen-18 labeling.[8]
-
Regulatory Pathway Dissection: The effects of other signaling molecules can be easily studied. For instance, glucose has been shown to inhibit the AIA-mediated induction of ALAS in isolated hepatocytes, a phenomenon known as the "glucose effect" that is also relevant to managing human porphyria.[16]
Part 2: In Vivo Effects of this compound
In vivo studies investigate the integrated physiological and pathological response of a whole organism to AIA, providing insights that are impossible to obtain from cell culture alone.
Experimental Systems:
-
Animal Models: Primarily rats and mice are used to induce experimental porphyria.[2][3][5][18] The choice of species can be critical, as sensitivity to different porphyrogenic drugs can vary.
Key Observations:
-
Systemic Biochemical Changes: Administration of AIA (typically subcutaneously or intraperitoneally) leads to a massive increase in the urinary excretion of ALA and PBG, the clinical hallmark of an acute porphyria attack.[19]
-
Hepatic Effects: The liver exhibits a dramatic increase in ALAS activity and porphyrin content.[3] High doses or chronic administration can lead to observable liver damage.
-
Cytochrome P450 Destruction: A marked decrease in total hepatic CYP450 content is a consistent finding.[2][5][20] Studies have shown that AIA inactivates multiple CYP450 isozymes, some of which can be functionally reconstituted with exogenous hemin, while others cannot.[10]
-
Neurological Manifestations: In some animal models, particularly those with a pre-existing genetic defect in the heme pathway (AIP mouse models), AIA can precipitate neurological symptoms like decreased motor coordination, providing a valuable model for studying the neurotoxicity of porphyrin precursors.[19]
-
Extrahepatic Effects: AIA has been shown to influence the metabolism of other substances, such as steroids, by altering the activity of various hepatic enzymes, an effect that reflects the liver's central role in systemic metabolism.[21]
Comparative Analysis: In Vitro vs. In Vivo
The core mechanism of AIA is conserved across both models, but the context and measurable outcomes differ significantly. The choice between an in vitro or in vivo approach is therefore dictated by the specific research question.
| Feature | In Vitro System (e.g., Hepatocyte Culture) | In Vivo System (e.g., Rodent Model) | Causality Behind Experimental Choice |
| Complexity | Low (isolated cells) | High (whole organism) | In vitro is chosen to isolate direct cellular mechanisms without confounding systemic variables. In vivo is necessary to understand organism-level pathophysiology. |
| Control | High (precise control over dose, time, environment) | Moderate (influenced by PK/PD) | High control in vitro allows for detailed dose-response and mechanistic studies (e.g., pathway inhibition). |
| Pharmacokinetics | Not applicable (direct exposure) | Critical (Absorption, Distribution, Metabolism, Excretion) | In vivo models are essential for studying how the body processes AIA, which determines its effective concentration and duration of action at the target organ (liver). |
| Primary Endpoints | Enzyme activity, mRNA/protein levels, metabolite secretion | Urinary ALA/PBG excretion, organ pathology, behavioral changes | Endpoints are chosen based on the system's capability. In vitro excels at molecular endpoints; in vivo is required for systemic and functional outcomes. |
| Throughput | High | Low | High-throughput screening of potential porphyrogenic compounds or therapeutic agents is feasible in vitro. |
| Relevance | Mechanistic relevance | Physiological and clinical relevance | Findings from in vitro studies must be validated in vivo to confirm their physiological relevance and potential for clinical translation. |
Experimental Protocols
Protocol 1: In Vitro Induction of ALAS1 in Cultured Hepatocytes
This protocol describes a method to treat cultured cells with AIA and subsequently measure the induction of ALAS1 activity.
Self-Validation: The protocol includes a hemin co-treatment control. A successful experiment will show high ALAS1 induction with AIA alone, which is significantly suppressed by the addition of hemin, validating that the observed effect is mediated by heme pool depletion.
Methodology:
-
Cell Culture: Plate primary rat hepatocytes or HepG2 cells in collagen-coated 6-well plates and allow them to adhere overnight in standard culture medium.
-
Preparation of Reagents:
-
Prepare a 100 mM stock solution of AIA in DMSO.
-
Prepare a 1 mM stock solution of hemin in 0.1 M NaOH.
-
-
Treatment:
-
Replace the culture medium with fresh medium.
-
Add AIA stock solution to achieve a final concentration of 100 µM.
-
For control wells, add an equivalent volume of DMSO.
-
For the validation control, co-treat with 100 µM AIA and 10 µM hemin.
-
Incubate the plates for 16-24 hours at 37°C in a CO2 incubator.
-
-
Cell Lysis:
-
Wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Add 200 µL of ice-cold lysis buffer (e.g., RIPA buffer with protease inhibitors) to each well.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
ALAS Activity Assay (Colorimetric):
-
The assay measures the ALA produced by the enzyme.
-
Combine 50 µL of cell lysate with 150 µL of reaction buffer (containing glycine, succinyl-CoA, pyridoxal-5'-phosphate).
-
Incubate at 37°C for 1 hour.
-
Stop the reaction by adding trichloroacetic acid.
-
Centrifuge to pellet precipitated protein.
-
Mix the supernatant with acetylacetone to form a pyrrole with the ALA.
-
Add modified Ehrlich's reagent and measure the absorbance at 555 nm.
-
Calculate activity relative to total protein concentration (determined by BCA or Bradford assay).
-
Protocol 2: In Vivo Induction of Experimental Porphyria in Mice
This protocol details the induction of a porphyric state in mice and the analysis of key biochemical markers.
Self-Validation: The protocol relies on comparing the urinary ALA/PBG levels of AIA-treated mice to vehicle-treated controls. A significant elevation (typically >20-fold) in treated animals validates the successful induction of the porphyric state.
Methodology:
-
Animal Acclimatization: House C57BL/6 mice (male, 8-10 weeks old) for one week under standard conditions (12-hour light/dark cycle, ad libitum access to food and water).
-
Preparation of Reagents:
-
Prepare AIA solution at 40 mg/mL in sterile saline (warmed to aid dissolution).
-
-
Induction Protocol:
-
Weigh each mouse to determine the precise injection volume.
-
Administer a single subcutaneous (s.c.) injection of AIA at a dose of 400 mg/kg.[5]
-
Administer an equivalent volume of sterile saline to the control group.
-
-
Sample Collection:
-
Immediately after injection, place the mice in metabolic cages designed for the separation and collection of urine and feces.
-
Collect urine over a 24-hour period. Keep collection tubes on ice or in a refrigerated compartment to ensure sample stability.
-
-
Biochemical Analysis (Urinary ALA and PBG):
-
Measure the total volume of urine collected from each mouse.
-
Use a commercially available colorimetric assay kit for the quantitative determination of ALA and PBG (e.g., based on the Ehrlich reaction).
-
Briefly, for PBG, mix urine with Ehrlich's reagent and measure absorbance.
-
For ALA, first convert ALA to a porphobilinogen-like pyrrole using acetylacetone, then measure with Ehrlich's reagent.
-
Normalize the results to creatinine concentration to account for variations in urine dilution. Express results as µmol/mmol creatinine.
-
Caption: Comparative experimental workflows.
Conclusion
This compound serves as a quintessential tool for dissecting the heme synthesis pathway. The comparison of its in vitro and in vivo effects highlights a fundamental principle in biomedical research: the transition from cellular mechanism to systemic physiology. In vitro models provide an unparalleled window into the direct molecular and biochemical consequences of AIA on hepatocytes, offering precision, control, and high-throughput capabilities. Conversely, in vivo models are indispensable for understanding how these cellular events translate into a complex, organism-wide pathophysiology that includes pharmacokinetics, inter-organ communication, and clinically relevant endpoints like neurobehavioral changes. By judiciously employing both experimental paradigms, researchers can build a more complete and robust understanding of drug-induced porphyrias, paving the way for the development of novel and effective therapies.
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Tephly, T. R., Gibbs, A. H., & De Matteis, F. (1979). Inactivation of Multiple Hepatic Cytochrome P-450 Isozymes in Rats by this compound: Mechanistic Implications. Biochemical Journal, 180(2), 245-254. [Link]
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De Matteis, F., & Gibbs, A. H. (1976). Drugs Affecting Porphyrin and Lipid Metabolism in Rats: Effects Exerted by this compound and Related Molecules. Biochemical Journal, 154(3), 765-777. [Link]
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Unzu, C., Sampedro, A., Mauleón, I., et al. (2010). Porphobilinogen deaminase over-expression in hepatocytes, but not in erythrocytes, prevents accumulation of toxic porphyrin precursors in a mouse model of acute intermittent porphyria. Journal of Hepatology, 52(2), 261-269. [Link]
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Yasuda, M., & Desnick, R. J. (2019). Murine Models of the Human Porphyrias: Contributions Toward Understanding Disease Pathogenesis and the Development of New Therapies. Molecular Genetics and Metabolism, 128(3), 224-235. [Link]
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Poh-Fitzpatrick, M. B., Piomelli, S., & Seaman, C. (1975). Comparative Study of Protoporphyrins in Erythropoietic Protoporphyria and Griseofulvin-Induced Murine Protoporphyria: BINDING AFFINITIES, DISTRIBUTION, AND FLUORESCENCE SPECTRA IN VARIOUS BLOOD FRACTIONS. Journal of Clinical Investigation, 56(6), 1519-1527. [Link]
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De Matteis, F., & Gibbs, A. (1972). Decreased liver activity of porphyrin-metal chelatase in hepatic porphyria caused by 3,5-diethoxycarbonyl-1,4-dihydrocollidine. Studies in rats and mice. Biochemical Journal, 126(5), 1149-1160. [Link]
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Di Pierro, E., Brancaleoni, V., & Granata, F. (2015). Laboratory Diagnosis of Porphyria. Advances in Clinical Chemistry, 71, 1-57. [Link]
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Lathrop, J. T., & Timko, M. P. (1993). Regulation of erythroid 5-aminolevulinate synthase expression during erythropoiesis. The International Journal of Biochemistry, 25(10), 1431-1442. [Link]
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Gryshuk, A., & Samokhvalov, A. (2021). Porphyrins and Hydroporphyrins for In Vivo Bioimaging. In Handbook of Porphyrin Science (Vol. 46). [Link]
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Li, A. P. (n.d.). Novel In Vitro Hepatic and Enteric Technologies for Drug Development. [Link]
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Creative Bioarray. (n.d.). In Vivo Toxicity Study. Retrieved from [Link]
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Wikipedia. (n.d.). Aminolevulinic acid synthase. Retrieved from [Link]
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Gebhardt, R., et al. (2003). New Hepatocyte In Vitro Systems for Drug Metabolism. Drug Metabolism Reviews, 35(2-3), 145-213. [Link]
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Patsnap Synapse. (2025). How do drug researchers address effects that only occur in rats?. Retrieved from [Link]
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BioIVT. (2024). Suspension Hepatocyte Metabolism Incubation Tips and Best Practices [Video]. YouTube. [Link]
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Discovery Life Sciences. (n.d.). Overcoming In Vitro Liver Metabolism Screening Limitations with Permeabilized Human Hepatocytes. Retrieved from [Link]
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O'Brien, P. J. (2014). The role of early in vivo toxicity testing in drug discovery toxicology. Expert Opinion on Drug Metabolism & Toxicology, 10(1), 1-4. [Link]
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Lin, J. H. (2010). Use of in vivo animal models to assess pharmacokinetic drug-drug interactions. Pharmaceutical Research, 27(9), 1772-1787. [Link]
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MuriGenics. (n.d.). Toxicology. Retrieved from [Link]
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The Thibodeaux Lab. (n.d.). Allosteric Mechanisms in Cytochrome P450 Metabolism. Retrieved from [Link]
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Ferreira, G. C., & Franco, R. (2019). 5-Aminolevulinate Synthase Catalysis: The Catcher in Heme Biosynthesis. Journal of Biological Chemistry, 294(24), 9375-9388. [Link]
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Hu, J., et al. (2018). Alterations of Cytochrome P450–Mediated Drug Metabolism during Liver Repair and Regeneration after Acetaminophen-Induced Liver Injury in Mice. Drug Metabolism and Disposition, 46(10), 1431-1440. [Link]
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Astner, I., et al. (2005). Crystal structure of 5-aminolevulinate synthase, the first enzyme of heme biosynthesis, and its link to XLSA in humans. The EMBO Journal, 24(18), 3166-3177. [Link]
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The Pharmacist Academy. (2021). CYP450 Enzymes Drug Interactions MADE EASY in 5 MINS [Video]. YouTube. [Link]
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Evaluating Allylisopropylacetamide's Specificity as a P450 Inhibitor: A Comparative Guide for Researchers
For researchers in drug metabolism and development, the selection of appropriate chemical tools to probe the activity of cytochrome P450 (P450) enzymes is a critical experimental decision. This guide provides an in-depth evaluation of Allylisopropylacetamide (AIA) as a P450 inhibitor, comparing its utility and specificity against other commonly used inhibitors. We will delve into the mechanistic underpinnings of its action and provide a framework for its appropriate application in research settings, acknowledging the nuances of its inhibitory profile.
The Unique Mechanism of this compound: Beyond Reversible Inhibition
This compound (AIA) is not a conventional reversible inhibitor of P450 enzymes. Instead, it is a classic example of a mechanism-based inactivator , also known as a "suicide inhibitor".[1] This distinction is paramount for its appropriate use in experimental design.
The process of inactivation is initiated by the P450 enzyme itself.[2] AIA is metabolized by the P450 monooxygenase system, leading to the formation of a reactive intermediate.[2] This reactive metabolite, rather than dissociating from the enzyme, covalently modifies and destroys the enzyme's prosthetic heme group.[3] This "suicidal" process results in the irreversible loss of enzyme function.[1] Consequently, the recovery of P450 activity necessitates de novo protein synthesis.
This mechanism contrasts sharply with reversible inhibitors, such as ketoconazole, which bind to the active site or an allosteric site of the enzyme non-covalently. The inhibitory effect of reversible inhibitors can be overcome by increasing the substrate concentration or by removal of the inhibitor.
The Question of Specificity: A Double-Edged Sword
AIA's utility as a research tool is intrinsically linked to its lack of specificity . In vivo administration of AIA leads to a marked decrease in the total hepatic P450 content by inactivating multiple P450 isozymes.[3] This broad-spectrum inactivation makes it a valuable tool for studying the overall contribution of the P450 system to a particular metabolic pathway or for inducing a state of P450 deficiency.
However, for researchers aiming to dissect the contribution of individual P450 isoforms to a specific drug's metabolism, this lack of specificity is a significant drawback. The use of AIA alone cannot implicate a single P450 enzyme in a metabolic reaction.
Comparative Inhibitory Profiles: A Data-Driven Perspective
In contrast, extensive data exists for isoform-selective inhibitors. The following table summarizes the inhibitory profiles of several well-characterized P450 inhibitors, highlighting their relative selectivity. This data underscores the importance of choosing an inhibitor with a well-defined and narrow spectrum of activity when investigating the role of specific P450s.
| Inhibitor | Primary Target CYP(s) | IC50 / Ki (µM) | Mechanism | Reference(s) |
| This compound (AIA) | Multiple CYPs | Not available | Mechanism-Based Inactivation | [3] |
| Ketoconazole | CYP3A4 | 0.01 - 0.2 | Reversible (Mixed) | [4][5] |
| Furafylline | CYP1A2 | ~2 | Mechanism-Based Inactivation | [6] |
| Sulfaphenazole | CYP2C9 | 0.1 - 1.0 | Reversible (Competitive) | [6] |
| Quinidine | CYP2D6 | 0.01 - 0.1 | Reversible (Competitive) | [6] |
| Troleandomycin | CYP3A4 | ~25 | Mechanism-Based Inactivation | [6] |
Note: IC50 and Ki values can vary depending on the specific substrate and experimental conditions used.
Experimental Protocols for Evaluating P450 Inhibition
To provide a practical context for the data presented above, we outline a standard protocol for determining the inhibitory potential of a compound against various P450 isoforms using human liver microsomes. This protocol can be adapted to assess both reversible and mechanism-based inhibition.
In Vitro P450 Inhibition Assay Using Human Liver Microsomes
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against major human P450 isoforms.
Materials:
-
Pooled human liver microsomes (HLMs)
-
NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Specific P450 isoform probe substrates (e.g., phenacetin for CYP1A2, diclofenac for CYP2C9, dextromethorphan for CYP2D6, midazolam for CYP3A4)
-
Test compound and known inhibitor (positive control) stocks in a suitable solvent (e.g., DMSO)
-
Incubation buffer (e.g., potassium phosphate buffer, pH 7.4)
-
Quenching solution (e.g., acetonitrile with an internal standard)
-
LC-MS/MS system for metabolite quantification
Protocol:
-
Preparation of Incubation Mixtures:
-
Prepare a master mix containing HLMs and incubation buffer.
-
In a 96-well plate, add the test compound at various concentrations (typically a serial dilution). Include a vehicle control and a positive control inhibitor.
-
-
Pre-incubation (for Mechanism-Based Inhibition Assessment):
-
To assess time-dependent inhibition, a pre-incubation step is required. Add the NADPH regenerating system to initiate the metabolic activation of the test compound.
-
Incubate for a defined period (e.g., 0, 15, and 30 minutes) at 37°C.
-
-
Initiation of the Probe Substrate Reaction:
-
Add the specific P450 probe substrate to each well to initiate the metabolic reaction.
-
-
Incubation:
-
Incubate the plate at 37°C for a specific time, ensuring the reaction is in the linear range.
-
-
Termination of the Reaction:
-
Stop the reaction by adding a cold quenching solution.
-
-
Sample Processing:
-
Centrifuge the plate to pellet the protein.
-
Transfer the supernatant to a new plate for analysis.
-
-
LC-MS/MS Analysis:
-
Quantify the formation of the specific metabolite from the probe substrate using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the percent inhibition of P450 activity at each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value by fitting the concentration-response data to a suitable model (e.g., a four-parameter logistic equation).
-
For mechanism-based inhibition, a shift in the IC50 value with increasing pre-incubation time indicates time-dependent inactivation. Further kinetic studies are required to determine the kinetic parameters K_I and k_inact.
-
Visualizing the Concepts: Diagrams and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the mechanism of AIA action and the experimental workflow for assessing P450 inhibition.
Caption: Mechanism of action of this compound as a P450 inactivator.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Allylisopropylacetamide
This document provides essential operational and disposal protocols for allylisopropylacetamide (AIA), a compound frequently utilized by researchers and drug development professionals. As a known porphyrinogenic agent and an irreversible inhibitor of cytochrome P450, the handling and disposal of AIA require meticulous attention to safety and regulatory compliance.[1] This guide is structured to provide not just procedural steps, but also the scientific rationale behind them, ensuring a culture of safety and responsibility within the laboratory.
Core Principle: Hazard Identification and Risk Mitigation
This compound is a potent biologically active molecule. It functions as a "suicide inhibitor," where the cytochrome P450 system metabolizes it into a reactive intermediate that covalently binds to and inactivates the enzyme.[1] This high degree of biological reactivity is the primary reason it must be managed as hazardous waste. The core objective of these procedures is to prevent its release into the environment and to eliminate any risk of unintentional exposure to laboratory personnel.
Due to its specific mechanism of action, all waste streams containing AIA—including pure compound, solutions, contaminated labware, and personal protective equipment (PPE)—must be segregated and disposed of through a licensed hazardous waste management service. Under no circumstances should this compound or its containers be disposed of in standard trash or via the sanitary sewer. The U.S. Environmental Protection Agency (EPA) strictly prohibits the sewering of hazardous waste pharmaceuticals by healthcare and laboratory facilities.[2][3]
Quantitative Data and Chemical Properties
A clear understanding of a chemical's properties is fundamental to its safe handling. The following table summarizes key data for this compound.
| Property | Value | Source |
| CAS Number | 299-78-5 | [1] |
| Molecular Formula | C9H17NO | Inferred |
| Melting Point | 98-100 °C | [1] |
| Appearance | Solid | [1] |
| Primary Hazard | Biologically Active; Porphyrinogenic Agent | [1] |
| Disposal Route | Licensed Hazardous Waste Incineration | [4][5] |
Waste Management Workflow
The following diagram outlines the decision-making process for the proper management of all this compound waste streams within the laboratory.
Caption: Workflow for segregation and disposal of AIA waste.
Step-by-Step Disposal and Decontamination Protocols
Adherence to the following protocols is mandatory for all personnel handling this compound.
Protocol 1: Disposal of Solid Waste (Unused AIA, Contaminated PPE & Labware)
This protocol applies to the original chemical container, unused or expired AIA powder, and any non-sharp items contaminated during handling (e.g., gloves, weigh boats, pipette tips, bench paper).
-
Waste Collection: Designate a specific, leak-proof hazardous waste container with a secure lid. This container must be compatible with the chemical waste.
-
Labeling: The container must be clearly labeled with a "Hazardous Waste" tag. The label must include the full chemical name ("this compound"), CAS number (299-78-5), and an indication of the hazard (e.g., "Toxic," "Biologically Active").[4]
-
Accumulation: Place all solid waste directly into this container. Keep the container closed at all times except when adding waste.[5]
-
Empty Containers: An "empty" container of a hazardous chemical must be handled properly. The first one to three rinses of a container that held a highly toxic material must be collected as hazardous waste.[5] After thorough rinsing, deface the original label and dispose of the container according to your institution's guidelines for rinsed chemical containers.[6]
-
Storage and Disposal: Store the waste container in a designated satellite accumulation area. Once full, contact your institution's Environmental Health & Safety (EHS) department to arrange for pickup and disposal by a licensed professional waste service.[4]
Protocol 2: Spill Decontamination and Cleanup
Immediate and correct response to a spill is critical to prevent exposure and further contamination.
-
Alert Personnel: Immediately notify all personnel in the vicinity of the spill.[7]
-
Evacuate and Ventilate: If the spill is large or produces dust, evacuate the immediate area. Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Don PPE: At a minimum, wear two pairs of nitrile gloves, a lab coat, and safety glasses with side shields. For larger spills, respiratory protection may be necessary.[8][9]
-
Contain the Spill: Gently cover the spill with an absorbent material (e.g., paper towels or a chemical absorbent pad) to prevent the powder from becoming airborne. Work from the outside of the spill inward.[7][8]
-
Decontamination: There is no universally established decontaminating agent for this compound. Therefore, a multi-step cleaning process is recommended.
-
Step 5a (Wetting): Carefully apply a suitable solvent (such as isopropanol or ethanol) to wet the absorbent material and the spilled powder. This minimizes aerosolization.
-
Step 5b (Cleaning): Using forceps or tongs, carefully collect the absorbent material and place it in the designated solid hazardous waste container.
-
Step 5c (Surface Decontamination): Clean the spill area multiple times. A study on decontaminating surfaces from hazardous drugs found that solutions like 0.05 M sodium hydroxide (NaOH) or 10⁻² M sodium dodecyl sulphate (SLS) can be highly effective.[10] Wipe the area with one of these solutions, followed by a water rinse, and finally a wipe with 70% ethanol. All wipes must be disposed of as hazardous waste.
-
-
Final Steps: Remove and dispose of all contaminated PPE as hazardous waste. Wash hands thoroughly with soap and water. Inform your supervisor and EHS office of the incident.[8]
Protocol 3: Management of Chemical Incompatibilities
To prevent dangerous reactions, understanding chemical incompatibility is crucial.[11][12]
-
Segregation is Key: this compound waste should be collected in its own dedicated waste container. Do not mix it with other waste streams, particularly strong oxidizing agents, strong acids, or strong bases, unless their compatibility is explicitly known.
-
Avoid Unknowns: Mixing different chemical wastes can lead to unpredictable reactions, including gas generation, heat production, or polymerization.[13] When in doubt, always segregate.
Conclusion: A Commitment to Safety
The proper disposal of this compound is a non-negotiable aspect of responsible laboratory practice. Its potent biological activity necessitates a conservative approach where all waste streams are treated as hazardous. By following these detailed protocols, researchers and institutions can ensure they are protecting their personnel, the integrity of their research, and the environment.
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- Biological Exposure or Spills: Response, Decontamin
- Efficiency of decontamination procedures for surfaces contaminated with hazardous drugs. European Journal of Hospital Pharmacy.
- SAFETY DATA SHEET - Allyl acet
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- Drug Disposal: Dispose "Non-Flush List" Medicine in Trash. U.S.
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Allylisopropylacetamide
This guide provides essential safety and logistical information for the handling and disposal of Allylisopropylacetamide (AIA), a compound frequently used in research to induce experimental porphyria. As a potent, irreversible inhibitor of cytochrome P450, AIA and its metabolites can pose significant health risks if not handled with the appropriate precautions.[1] This document is intended for researchers, scientists, and drug development professionals, offering a framework for risk mitigation that prioritizes personnel safety and scientific integrity.
Hazard Identification and Risk Profile
This compound (also known as 2-isopropyl-4-pentenamide) is a well-established porphyrinogenic agent.[1] Its primary mechanism of action involves the "suicide inactivation" of cytochrome P450 enzymes, leading to the breakdown of heme and the accumulation of porphyrin precursors.[1]
While specific toxicological data for AIA is limited, the presence of the allyl group is a key structural alert for potential toxicity. Allyl compounds are often associated with:
-
Hepatotoxicity: The metabolic activation of the allyl group can lead to liver damage.[3]
-
Irritation: Similar compounds can cause significant skin and serious eye irritation.[4]
-
Toxicity: Acute toxicity via oral, dermal, and inhalation routes is a common hazard for this chemical class.[5]
-
Flammability: Although the flashpoint of AIA is not documented, related chemicals are often flammable liquids.[2]
Given these potential risks, a stringent approach to personal protective equipment is mandatory.
Core Directive: Personal Protective Equipment (PPE)
The selection of PPE is not a one-size-fits-all checklist; it is a dynamic risk assessment. The causality is simple: to prevent exposure, we must erect barriers between the chemical and all potential routes of entry into the body—skin, eyes, and respiratory tract. The following table summarizes the minimum required PPE for handling AIA.
| Task / Scale of Operation | Gloves | Eye/Face Protection | Protective Clothing | Respiratory Protection |
| Weighing solid AIA powder | Double-gloved with nitrile | Chemical safety goggles and full-face shield | Fully buttoned lab coat, disposable gown | Required: NIOSH-approved N95 or higher-rated respirator |
| Preparing stock solutions | Double-gloved with nitrile | Chemical safety goggles | Fully buttoned lab coat | Recommended: Work within a certified chemical fume hood |
| Small-scale (<10 mL) solution handling | Nitrile gloves | Chemical safety goggles | Fully buttoned lab coat | Work within a certified chemical fume hood |
| Large-scale (>10 mL) solution handling | Double-gloved with nitrile | Chemical safety goggles and full-face shield | Fully buttoned lab coat, disposable gown | Required: Work within a certified chemical fume hood |
Detailed PPE Protocol:
-
Hand Protection (Gloves):
-
Why: To prevent dermal absorption, which is a potential route of toxicity for allyl compounds.[5]
-
Protocol: Always wear nitrile gloves as a minimum. For handling the pure solid or concentrated solutions, double-gloving is required. This provides a critical buffer; if the outer glove is compromised, you can remove it without exposing your skin. Check gloves for any signs of degradation or punctures before and during use. Contaminated gloves must be removed immediately using the proper technique (peeling from the cuff outwards) and disposed of as hazardous waste.
-
-
Eye and Face Protection:
-
Why: To protect against splashes of solutions or aerosolized powder, which can cause serious eye irritation or damage.
-
Protocol: At a minimum, ANSI-approved chemical safety goggles are mandatory for any task involving AIA. When weighing the powder or handling larger volumes of liquid, a full-face shield must be worn in addition to goggles to protect the entire face.
-
-
Protective Clothing:
-
Why: To protect the skin on the arms and body from accidental spills and contamination.
-
Protocol: A clean, fully buttoned lab coat is the minimum requirement. For tasks with a higher risk of splashing, such as handling large volumes or preparing stock solutions, an additional disposable, chemically resistant gown should be worn over the lab coat.
-
-
Respiratory Protection:
-
Why: To prevent the inhalation of fine AIA powder or aerosols generated during handling, which could lead to systemic toxicity.[5]
-
Protocol: All work with solid AIA or any procedure that could generate aerosols must be performed in a certified chemical fume hood . When weighing the powder, a NIOSH-approved respirator (e.g., N95) is also required as an additional layer of protection against fine particulates.
-
Operational Plan: Safe Handling Workflow
A self-validating protocol ensures safety at every step. The following workflow is designed to minimize exposure from preparation through to cleanup.
Caption: Workflow for safely handling this compound.
Emergency Procedures: A Plan for the Unexpected
Even with meticulous planning, accidents can happen. Immediate and correct action is critical.
-
Skin Contact:
-
Immediately remove any contaminated clothing.
-
Flush the affected skin area with copious amounts of water for at least 15 minutes.
-
Wash the area thoroughly with soap and water.
-
Seek immediate medical attention. Show medical personnel the safety information for related chemicals.[5]
-
-
Eye Contact:
-
Immediately flush the eyes with water for at least 15 minutes at an emergency eyewash station, holding the eyelids open.[5]
-
Remove contact lenses if present and easy to do.
-
Seek immediate medical attention.
-
-
Inhalation:
-
Immediately move the affected person to fresh air.
-
If breathing is difficult or has stopped, provide artificial respiration, but only if you are trained to do so.
-
Seek immediate medical attention.
-
-
Minor Spill (Contained within a fume hood):
-
Ensure you are wearing appropriate PPE.
-
Absorb the spill with an inert material (e.g., vermiculite, sand, or chemical absorbent pads).
-
Carefully scoop the absorbed material into a labeled, sealable hazardous waste container.
-
Wipe the spill area with a suitable solvent, followed by soap and water.
-
Dispose of all cleanup materials as hazardous waste.
-
Disposal Plan: Completing the Lifecycle Safely
Proper disposal is a critical and non-negotiable part of the handling process.
-
Contaminated PPE: All disposable PPE, including gloves, gowns, and respirator cartridges, that has come into contact with AIA must be considered hazardous waste. Place it in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect all waste solutions containing AIA in a compatible, sealed, and clearly labeled hazardous waste container. Do not pour AIA waste down the drain.
-
Solid Waste: Place any solid AIA waste or contaminated consumables (e.g., weigh boats, absorbent pads) into a designated solid hazardous waste container.
-
Empty Containers: The original AIA container is considered hazardous waste. It should be triple-rinsed with a suitable solvent, with the rinsate collected as liquid hazardous waste. The defaced or destroyed label should be removed before disposing of the rinsed container according to your institution's guidelines.
By adhering to these rigorous safety protocols, you can effectively mitigate the risks associated with this compound, ensuring a safe laboratory environment for yourself and your colleagues while maintaining the integrity of your research.
References
-
Safety Data Sheet - SoluPrep . 3M. [Link]
-
Safety Data Sheet - Ally Plus . The Janitors Supply Co., Inc.. [Link]
-
Aliphatic allyl esters: Human health tier II assessment . Australian Department of Health and Aged Care. [Link]
-
Toxicity Review for Phenyl Esters of C10-C18 Alkylsulfonic Acid . Consumer Product Safety Commission. [Link]
-
Allyl Isothiocyanate . PubChem, National Institutes of Health. [Link]
-
2-(1-Methylethyl)-4-pentenamide . PubChem, National Institutes of Health. [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
